Product packaging for (4-Methylphenoxy)acetyl chloride(Cat. No.:CAS No. 15516-47-9)

(4-Methylphenoxy)acetyl chloride

Cat. No.: B102860
CAS No.: 15516-47-9
M. Wt: 184.62 g/mol
InChI Key: VUVSVAJNUZCUFV-UHFFFAOYSA-N
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Description

(4-Methylphenoxy)acetyl chloride is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B102860 (4-Methylphenoxy)acetyl chloride CAS No. 15516-47-9

Properties

IUPAC Name

2-(4-methylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVSVAJNUZCUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450415
Record name p-Tolyloxy-acetyl chloride
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15516-47-9
Record name p-Tolyloxy-acetyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylphenoxy)acetyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to (4-Methylphenoxy)acetyl chloride: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Methylphenoxy)acetyl chloride, a key intermediate in organic synthesis. This document details its chemical structure, physicochemical properties, synthesis protocols, and reactivity, with a focus on its applications in research and drug development.

Chemical Structure and Identification

This compound, also known as p-tolyloxyacetyl chloride, is an acyl chloride derivative of 4-methylphenoxyacetic acid. Its structure features a p-cresol moiety linked via an ether bond to an acetyl chloride group.

Chemical Structure:

Table 1: Chemical Identification

IdentifierValue
IUPAC Name 2-(4-methylphenoxy)acetyl chloride[1]
CAS Number 15516-47-9[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1][2]
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)Cl[1]
InChI Key VUVSVAJNUZCUFV-UHFFFAOYSA-N[1]
Synonyms p-Tolyloxy-acetyl chloride, 4-Methyl Phenoxy Acetyl Chloride[1]

Physicochemical and Spectroscopic Properties

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical State Solid
Boiling Point Data not available
Melting Point Data not available
Density Data not available
XLogP3 2.8Computed by PubChem[1]

Table 3: Computed Spectroscopic Data

Spectrum TypePredicted Peaks/Signals
¹H-NMR Aromatic protons (approx. 6.8-7.2 ppm), methylene protons (-O-CH₂-CO-) (approx. 4.7 ppm), methyl protons (-CH₃) (approx. 2.3 ppm).
¹³C-NMR Carbonyl carbon (approx. 170 ppm), aromatic carbons (approx. 115-155 ppm), methylene carbon (approx. 65 ppm), methyl carbon (approx. 20 ppm).
IR Spectroscopy Strong C=O stretch (approx. 1780-1820 cm⁻¹), C-O-C stretch (approx. 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹), C-Cl stretch (approx. 650-850 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z 184, with a characteristic M+2 peak due to the ³⁷Cl isotope.

Synthesis and Purification

This compound is typically synthesized from 4-methylphenoxyacetic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2]

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol describes the synthesis of this compound from 4-methylphenoxyacetic acid and thionyl chloride.

Materials:

  • 4-methylphenoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[2]

  • Anhydrous work-up and distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylphenoxyacetic acid in anhydrous DCM.

  • Slowly add an excess of thionyl chloride (approximately 2 molar equivalents) to the suspension at room temperature.[2]

  • Heat the reaction mixture to reflux (around 40-50 °C) and maintain for 4-6 hours, or until the evolution of HCl gas ceases.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.[2]

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start 4-Methylphenoxyacetic Acid Reaction Reflux in Anhydrous Solvent Start->Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Cooling Distillation Fractional Distillation (Reduced Pressure) Evaporation->Distillation Crude Product Product (4-Methylphenoxy)acetyl Chloride Distillation->Product Purified Product

Caption: General workflow for the synthesis and purification of this compound.

Reactivity and Chemical Transformations

As a reactive acyl chloride, this compound is a versatile intermediate for introducing the (4-methylphenoxy)acetyl moiety into various molecules. Its primary reactions involve nucleophilic acyl substitution at the carbonyl carbon.

Amide Formation

This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of a wide range of biologically active molecules.

General Reaction Scheme: R¹R²NH + Cl-CO-CH₂-O-C₆H₄-CH₃ → R¹R²N-CO-CH₂-O-C₆H₄-CH₃ + HCl

Ester Formation

Reaction with alcohols or phenols yields the corresponding esters. This is a common strategy for creating derivatives with modified solubility and pharmacokinetic properties.

General Reaction Scheme: R-OH + Cl-CO-CH₂-O-C₆H₄-CH₃ → R-O-CO-CH₂-O-C₆H₄-CH₃ + HCl

Reactivity_Diagram cluster_nucleophiles Nucleophilic Acyl Substitution cluster_products Products main (4-Methylphenoxy)acetyl Chloride Amine Primary/Secondary Amine (R¹R²NH) main->Amine Alcohol Alcohol/Phenol (R-OH) main->Alcohol Water Water (H₂O) main->Water Amide Amide Amine->Amide Amide Formation Ester Ester Alcohol->Ester Ester Formation CarboxylicAcid 4-Methylphenoxyacetic Acid Water->CarboxylicAcid Hydrolysis

Caption: Key reactions of this compound with various nucleophiles.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of a variety of compounds with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities.[2] The ability to readily form amide and ester linkages makes it a valuable tool for medicinal chemists in lead optimization and the development of prodrugs. The (4-methylphenoxy)acetic acid core is found in some herbicides, and its derivatives are explored for other agrochemical applications.[2]

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It reacts violently with water and is moisture-sensitive. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[3][4] Storage should be in a tightly sealed container under an inert atmosphere in a cool, dry place.[3][4]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical reactions should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions in place.

References

An In-depth Technical Guide to (4-Methylphenoxy)acetyl chloride (CAS: 15516-47-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Methylphenoxy)acetyl chloride, a key intermediate in organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and its applications in the development of bioactive molecules.

Chemical and Physical Properties

This compound, with the CAS number 15516-47-9, is an acyl chloride derivative of (4-methylphenoxy)acetic acid.[1] It is a reactive compound widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15516-47-9[2]
Molecular Formula C₉H₉ClO₂[1][2]
Molecular Weight 184.62 g/mol [1][2]
Physical State Solid[3]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Reacts with water. Soluble in aprotic organic solvents like DCM, THF, and DMF.[1][4]
InChI Key VUVSVAJNUZCUFV-UHFFFAOYSA-N[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra were not found in the reviewed literature, typical spectral characteristics can be predicted based on its structure.

  • ¹H NMR: Expected signals would include a singlet for the methyl protons, aromatic protons in the p-substituted pattern, and a singlet for the methylene protons adjacent to the carbonyl group.

  • ¹³C NMR: Expected signals would include peaks for the methyl carbon, aromatic carbons, the methylene carbon, and a downfield signal for the carbonyl carbon.

  • IR Spectroscopy: A strong absorption band characteristic of the acid chloride carbonyl group (C=O) is expected around 1780-1815 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Experimental Protocols

This compound is a reactive acylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment.[1] It is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid.[1]

Synthesis of this compound

Two primary methods for the synthesis of this compound are documented.

Method 1: From (4-Methylphenoxy)acetic acid and Thionyl Chloride [1]

This is a common and efficient method for the preparation of acyl chlorides from carboxylic acids.

  • Reaction Scheme: (4-Methylphenoxy)acetic acid + SOCl₂ → this compound + SO₂ + HCl

  • Reagents and Equipment:

    • (4-Methylphenoxy)acetic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Round-bottom flask with a reflux condenser and a gas outlet to a trap for acidic gases (SO₂ and HCl)

    • Heating mantle

    • Distillation apparatus for purification

  • Procedure:

    • In a round-bottom flask, suspend (4-methylphenoxy)acetic acid in an excess of thionyl chloride or in an anhydrous solvent such as DCM or THF.

    • Heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

    • After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.

    • The crude this compound can be purified by fractional distillation under reduced pressure.

Method 2: From 4-Methylphenol and Chloroacetyl Chloride

This method involves the O-acylation of 4-methylphenol.

  • Reaction Scheme: 4-Methylphenol + ClCOCH₂Cl → this compound + HCl

  • Reagents and Equipment:

    • 4-Methylphenol (p-cresol)

    • Chloroacetyl chloride

    • A suitable base (e.g., triethylamine, pyridine)

    • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

    • Round-bottom flask with a dropping funnel and a stirrer

    • Ice bath

  • Procedure:

    • Dissolve 4-methylphenol and the base in the anhydrous solvent in a round-bottom flask and cool the mixture in an ice bath.

    • Add chloroacetyl chloride dropwise from the dropping funnel with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • The reaction mixture is then typically washed with water and dilute aqueous acid and base to remove unreacted starting materials and salts.

    • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.

Synthesis of N-Aryl-(4-methylphenoxy)acetamides

A primary application of this compound is in the synthesis of amides through reaction with primary or secondary amines.[1]

  • General Reaction Scheme: this compound + R-NH₂ → N-Aryl-(4-methylphenoxy)acetamide + HCl

  • Reagents and Equipment:

    • This compound

    • A primary or secondary amine

    • A suitable base (e.g., triethylamine, pyridine, or aqueous NaOH in a Schotten-Baumann reaction)

    • An appropriate solvent (e.g., dichloromethane, THF, or a biphasic system with water)

    • Standard laboratory glassware for reactions and work-up

  • General Procedure (Schotten-Baumann Conditions):

    • Dissolve the amine in a suitable solvent.

    • Add a solution of this compound dropwise to the amine solution, often in the presence of a base to neutralize the HCl formed.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • The work-up typically involves washing the reaction mixture with water, dilute acid, and dilute base to remove impurities.

    • The organic layer is dried, and the solvent is evaporated to yield the crude amide, which can be purified by recrystallization or column chromatography.

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its derivatives, particularly phenoxyacetamides, have been investigated for a range of pharmacological activities.[5]

Enzyme Inhibition

Derivatives of phenoxyacetic acid have been explored as inhibitors of various enzymes. For example, phenoxy thiazole derivatives have been identified as potent and selective inhibitors of acetyl-CoA carboxylase 2 (ACC2), an enzyme involved in fatty acid metabolism.[6] While the direct synthesis from this compound is not explicitly detailed in the provided search results, the core structure is present, suggesting its potential as a precursor.

Caption: Synthetic pathway to potential ACC2 inhibitors.

Anticancer Activity

Phenoxy-phenyl isoxazole derivatives have been synthesized and evaluated as novel acetyl-CoA carboxylase (ACC) inhibitors with potential anticancer activity.[7][8] The inhibition of ACC can disrupt the high rate of de novo fatty acid synthesis in cancer cells, leading to cell cycle arrest and apoptosis.[8] The general structure of these inhibitors suggests that this compound could be a valuable starting material for creating a library of such compounds for structure-activity relationship (SAR) studies.

G cluster_synthesis Synthesis cluster_cellular_effect Cellular Mechanism 4_Methylphenoxy_acetyl_chloride (4-Methylphenoxy)acetyl chloride Phenoxy_isoxazole 4-Phenoxy-phenyl isoxazole derivative 4_Methylphenoxy_acetyl_chloride->Phenoxy_isoxazole Precursor Isoxazole Precursor Precursor->Phenoxy_isoxazole ACC Acetyl-CoA Carboxylase (ACC) Malonyl_CoA Malonyl-CoA Levels Cell_Cycle Cell Cycle Arrest (G0/G1 phase) Apoptosis Apoptosis

Caption: Proposed mechanism of anticancer activity.

General Reactivity and Use in Synthesis

This compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.[1] This reactivity makes it a valuable tool for introducing the (4-methylphenoxy)acetyl moiety into diverse molecular scaffolds, enabling the exploration of new chemical space in drug discovery and materials science.

G Start (4-Methylphenoxy)acetyl chloride Alcohol Alcohol (R-OH) Start->Alcohol Reacts with Amine Amine (R-NH2) Start->Amine Reacts with Thiol Thiol (R-SH) Start->Thiol Reacts with Ester Ester Alcohol->Ester Forms Amide Amide Amine->Amide Forms Thioester Thioester Thiol->Thioester Forms

Caption: General reactivity of the title compound.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its ability to readily form amides, esters, and other derivatives allows for the construction of complex molecules with diverse biological activities. The detailed synthetic protocols and an understanding of its reactivity provided in this guide are intended to support researchers in the effective utilization of this compound in their scientific endeavors. Further research into the biological activities of its derivatives is warranted to explore its full potential in drug discovery.

References

The Versatile Acyl Chloride: A Technical Guide to the Applications of (4-Methylphenoxy)acetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

(4-Methylphenoxy)acetyl chloride , a reactive acyl chloride derivative, serves as a pivotal intermediate in the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of its primary applications, focusing on its role in the development of agrochemicals and pharmaceuticals. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to support researchers, scientists, and drug development professionals in leveraging the synthetic potential of this compound.

Core Applications: From Weed Control to Therapeutic Intervention

The reactivity of the acyl chloride moiety makes this compound an excellent precursor for the synthesis of esters and amides through nucleophilic acyl substitution. This reactivity has been historically exploited in the agrochemical industry and is now finding new life in the discovery of novel therapeutic agents.

Agrochemical Applications: The Phenoxy Herbicide Family

This compound is a key building block for the synthesis of several phenoxy herbicides, most notably MCPA (2-methyl-4-chlorophenoxyacetic acid) and its derivatives such as MCPP (mecoprop) and MCPB. These compounds function as synthetic auxins, mimicking the plant growth hormone indole-3-acetic acid (IAA). At high concentrations, they induce uncontrolled and disorganized growth in broadleaf weeds, ultimately leading to their demise, while monocotyledonous crops remain relatively unaffected.[1]

Herbicidal Activity of MCPA

The herbicidal efficacy of MCPA is well-documented. It is a selective herbicide used to control broad-leaf weeds in various crops.[2] The mode of action involves disrupting the normal growth processes in susceptible plants.[1]

Table 1: Quantitative Data on Herbicidal Applications

HerbicideTarget WeedsTypical Application RateEfficacy
MCPABroadleaf weeds in cereals and pasture0.28 - 2.24 kg/ha High efficacy against susceptible broadleaf weeds

Data compiled from publicly available agricultural extension resources.

Pharmaceutical Applications: A Scaffold for Novel Therapeutics

More recently, the (4-methylphenoxy)acetic acid scaffold, accessible from this compound, has been investigated for its therapeutic potential. Derivatives have shown promise as selective cyclooxygenase-2 (COX-2) inhibitors and as antiepileptic agents.

Anti-inflammatory Activity: COX-2 Inhibition

Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3][4] Several phenoxyacetic acid derivatives have been synthesized and evaluated for their ability to inhibit COX-2.[3][4]

Table 2: In Vitro COX-2 Inhibition by Phenoxyacetic Acid Derivatives

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Derivative 5d0.08 ± 0.01--
Derivative 5e0.07 ± 0.01--
Derivative 5f0.06 ± 0.018.00 ± 0.15133.33
Derivative 7b0.06 ± 0.016.70 ± 0.13111.67
Celecoxib (Reference)0.05 ± 0.0214.93 ± 0.12298.6

Data sourced from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[3][4]

Antiepileptic Potential

Recent studies have explored the anticonvulsant properties of phenoxyacetic acid derivatives. The mechanism of action is thought to be multifactorial, involving anti-inflammatory effects, reduction of oxidative stress, and modulation of neurotransmitter levels.[2][5] In a pentylenetetrazol (PTZ)-induced seizure model, certain derivatives demonstrated significant protection against seizures and mortality.[2]

Table 3: Anticonvulsant Activity of a Phenoxyacetic Acid Derivative (Compound 7b)

ParameterPilocarpine GroupCompound 7bValproic Acid (Reference)
Seizure Onset Delay-188.6%-
Malondialdehyde Reduction-67.2%-
Nitric Oxide Reduction-41.0%-
TNF-α Suppression-56.9%-
IL-6 Suppression-63.0%-
Glutamate Accumulation Reduction-61.5%-

Data from a study on the antiepileptic potential of phenoxyacetic acid derivatives.[2][5]

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives from this compound are provided below. These protocols are based on established synthetic procedures for similar compounds.

General Protocol for the Synthesis of (4-Methylphenoxy)acetamide Derivatives

This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding amide.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine)

  • Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in DCM or THF to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for the Synthesis of (4-Methylphenoxy)acetate Esters

This protocol outlines the synthesis of esters from this compound and an alcohol or phenol.

Materials:

  • This compound

  • Alcohol or phenol (e.g., ethanol, phenol)

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq) and pyridine or triethylamine (1.2 eq) in DCM or diethyl ether.

  • Cool the mixture to 0 °C.

  • Add this compound (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • After the reaction is complete, dilute the mixture with the solvent.

  • Wash the organic solution sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the resulting crude ester by distillation or column chromatography.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows and biological signaling pathways associated with this compound and its derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start (4-Methylphenoxy)acetic acid AcylChloride This compound Start->AcylChloride SOCl2 or (COCl)2 Amide (4-Methylphenoxy)acetamide Derivative AcylChloride->Amide Nucleophilic Acyl Substitution Ester (4-Methylphenoxy)acetate Ester Derivative AcylChloride->Ester Nucleophilic Acyl Substitution Amine Amine (R-NH2) Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester BioAssay Biological Assays (e.g., Herbicidal, COX Inhibition, Anticonvulsant) Amide->BioAssay Ester->BioAssay Data Quantitative Data (IC50, Efficacy) BioAssay->Data

Caption: General experimental workflow for the synthesis and biological evaluation of derivatives from this compound.

auxin_herbicide_pathway MCPA MCPA ((4-Methylphenoxy)acetic acid derivative) Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) MCPA->Auxin_Receptor Binds and mimics natural auxin (IAA) Aux_IAA Aux/IAA Repressor Proteins Auxin_Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Cell Division, Elongation, and Differentiation Auxin_Response_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway for the herbicidal action of MCPA as a synthetic auxin.

cox2_inhibition_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, pathogens) COX2_Induction Induction of COX-2 Expression Inflammatory_Stimuli->COX2_Induction COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme Leads to increased Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins Metabolized by Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Phenoxy_Derivative (4-Methylphenoxy)acetic acid Derivative Phenoxy_Derivative->COX2_Enzyme Selectively Inhibits

Caption: Mechanism of action for phenoxyacetic acid derivatives as selective COX-2 inhibitors.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both the agrochemical and pharmaceutical industries. Its utility in the synthesis of phenoxy herbicides is well-established, and its potential as a scaffold for the development of novel anti-inflammatory and antiepileptic drugs is an exciting and expanding area of research. The protocols and pathways detailed in this guide provide a foundation for further exploration and application of this important synthetic building block.

References

An In-depth Technical Guide to the Synthesis of (4-Methylphenoxy)acetyl chloride from 4-methylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (4-methylphenoxy)acetyl chloride from its carboxylic acid precursor, 4-methylphenoxyacetic acid. This conversion is a fundamental transformation in organic synthesis, yielding a highly reactive acyl chloride intermediate crucial for the preparation of various esters and amides in pharmaceutical and agrochemical research.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis from 4-methylphenoxyacetic acid is typically achieved through the use of a chlorinating agent, which converts the carboxylic acid's hydroxyl group into a more reactive acyl chloride. The most common and effective reagent for this transformation is thionyl chloride (SOCl₂). This method is favored due to the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the desired product.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide and a proton. The liberated proton reacts with another chloride ion to form hydrogen chloride gas.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound using thionyl chloride. This protocol is a composite of established methods for the conversion of carboxylic acids to acyl chlorides.

Materials:

  • 4-methylphenoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Dropping funnel

  • Gas trap (e.g., a bubbler with a sodium hydroxide solution)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenoxyacetic acid. The flask should be under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture. The reflux condenser should be connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

  • Solvent Addition: Add anhydrous dichloromethane or tetrahydrofuran to the flask to dissolve the 4-methylphenoxyacetic acid.

  • Reagent Addition: Slowly add thionyl chloride (typically a 2:1 molar excess relative to the carboxylic acid) to the stirred solution at room temperature using a dropping funnel.[1] An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40-50°C for DCM).[1] Maintain the reflux for a period of 3 to 6 hours, or until the evolution of gas ceases, indicating the completion of the reaction.[1][2] The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification:

    • Removal of Excess Reagent: The excess thionyl chloride and the solvent are removed by distillation under reduced pressure using a rotary evaporator.[2]

    • Fractional Distillation: The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue/RangeNotes
Reactants
4-methylphenoxyacetic acid1 equivalentStarting material
Thionyl chloride (SOCl₂)2 equivalentsA 2:1 molar excess is recommended to ensure complete conversion.[1]
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous conditions are crucial.[1]
Reaction Conditions
TemperatureReflux (40-50°C)The optimal temperature maximizes the reaction rate while minimizing side reactions.[1]
Reaction Time3 - 6 hoursReaction completion can be monitored by the cessation of gas evolution.[1][2]
Product
Yield85 - 92%Yields can vary based on reaction scale and purification efficiency.[1]
Purity>95%Purity is typically determined after fractional distillation.[1]

Mandatory Visualization

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.

G cluster_mechanism Reaction Signaling Pathway A 4-methylphenoxyacetic acid C Chlorosulfite intermediate A->C Nucleophilic attack B Thionyl chloride (SOCl₂) B->C D This compound C->D Chloride attack E SO₂ + HCl (gaseous byproducts) C->E Elimination

Caption: Reaction mechanism for the synthesis of this compound.

G cluster_workflow Experimental Workflow start Start setup Reaction Setup: - Dry round-bottom flask - Inert atmosphere start->setup dissolve Dissolve 4-methylphenoxyacetic acid in anhydrous solvent setup->dissolve add_reagent Slowly add Thionyl Chloride dissolve->add_reagent reflux Heat to reflux (40-50°C) for 3-6 hours add_reagent->reflux cool Cool to room temperature reflux->cool evaporate Remove excess SOCl₂ and solvent (Rotary Evaporation) cool->evaporate distill Purify by fractional distillation under reduced pressure evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis and purification.

References

(4-Methylphenoxy)acetyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (4-Methylphenoxy)acetyl chloride, a key intermediate in organic synthesis, with a focus on its physicochemical properties, synthesis, and applications in drug development, particularly in the context of lipid-lowering agents.

Core Compound Data

This compound is a reactive acyl chloride derivative. Its properties are summarized below.

PropertyValueCitations
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
IUPAC Name 2-(4-methylphenoxy)acetyl chloride
CAS Number 15516-47-9

Synthesis of this compound

The synthesis of this compound is typically achieved by the chlorination of (4-Methylphenoxy)acetic acid. Two common methods are detailed below.

Experimental Protocol 1: Thionyl Chloride Method

This is a widely used laboratory-scale method for the preparation of acyl chlorides from carboxylic acids.

Reaction:

(4-Methylphenoxy)acetic acid + SOCl₂ → this compound + SO₂ + HCl

Methodology:

  • To a solution of (4-Methylphenoxy)acetic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) in a 1:1.2 molar ratio.

  • The reaction mixture is stirred at room temperature for 1-2 hours and then gently refluxed for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

  • The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • After completion, the excess thionyl chloride and solvent are removed by distillation under reduced pressure.

  • The crude this compound can be purified by fractional distillation under high vacuum to yield the pure product.

ParameterCondition
Solvent Anhydrous Dichloromethane (DCM) or Toluene
Reactant Ratio 1.2 equivalents of Thionyl Chloride
Temperature Reflux (40-80 °C, solvent dependent)
Reaction Time 2-4 hours
Experimental Protocol 2: Phosphorus Trichloride Method

This method is an alternative to the thionyl chloride method and is also effective for the synthesis of acyl chlorides.

Reaction:

3 (4-Methylphenoxy)acetic acid + PCl₃ → 3 this compound + H₃PO₃

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place (4-Methylphenoxy)acetic acid.

  • Slowly add phosphorus trichloride (PCl₃) (approximately 0.4 equivalents) to the flask with stirring. The addition is exothermic, so cooling may be necessary.

  • After the addition is complete, the reaction mixture is gently heated for 2-3 hours to drive the reaction to completion.

  • The reaction mixture is then allowed to cool, and the product, this compound, is separated from the phosphorous acid byproduct by decantation or filtration.

  • Purification is achieved by fractional distillation under reduced pressure.

ParameterCondition
Reactant Ratio 0.4 equivalents of Phosphorus Trichloride
Temperature Gentle heating (50-60 °C)
Reaction Time 2-3 hours

Application in Drug Development: Synthesis of Fibrates and Mechanism of Action

This compound and its analogs are crucial precursors in the synthesis of fibrates, a class of amphipathic carboxylic acids used for treating hypercholesterolemia and hypertriglyceridemia. Fibrates act as agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[2][3]

Experimental Workflow: Synthesis of a Fibrate Ester

The following workflow illustrates the synthesis of a generic fibrate ester from a this compound precursor.

G cluster_synthesis Synthesis of Fibrate Ester start Start with This compound reaction Esterification Reaction (Nucleophilic Acyl Substitution) start->reaction alcohol Select an appropriate alcohol (e.g., isopropanol) alcohol->reaction base Add a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize HCl byproduct reaction->base Reaction Mixture workup Aqueous Workup (e.g., wash with water and brine) base->workup purification Purification (e.g., column chromatography or recrystallization) workup->purification product Final Fibrate Ester Product purification->product

Caption: A generalized workflow for the synthesis of a fibrate ester via esterification of this compound.

Signaling Pathway: Fibrate Activation of PPARα

Fibrates exert their therapeutic effects by activating PPARα, which heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to changes in their expression.[2][3][4]

G cluster_cell Hepatocyte (Liver Cell) cluster_effects Downstream Effects on Lipid Metabolism cluster_outcomes Therapeutic Outcomes Fibrate Fibrate (e.g., Fenofibrate) PPARa PPARα Fibrate->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) on Target Gene DNA PPARa_RXR->PPRE Binds to Transcription Transcription & Translation PPRE->Transcription Regulates LPL_up ↑ Lipoprotein Lipase (LPL) Expression Transcription->LPL_up ApoA_up ↑ ApoA-I & ApoA-II Expression Transcription->ApoA_up ApoC_down ↓ ApoC-III Expression Transcription->ApoC_down FattyAcidOxidation_up ↑ Fatty Acid Oxidation Transcription->FattyAcidOxidation_up TG_down ↓ Plasma Triglycerides LPL_up->TG_down HDL_up ↑ HDL Cholesterol ApoA_up->HDL_up ApoC_down->TG_down VLDL_down ↓ VLDL Production FattyAcidOxidation_up->VLDL_down

Caption: The signaling pathway of fibrates through PPARα activation, leading to the regulation of genes involved in lipid metabolism.

References

The Pivotal Role of (4-Methylphenoxy)acetyl Chloride in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

(4-Methylphenoxy)acetyl chloride , a highly reactive acyl chloride, serves as a critical building block in the synthesis of a diverse array of organic molecules. Its unique chemical structure, featuring a para-substituted phenoxy ring, makes it an invaluable intermediate in the production of pharmaceuticals and agrochemicals. This technical guide provides an in-depth analysis of its synthesis, key reactions, and significant applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Synthesis

This compound is characterized by the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1] It is a derivative of (4-methylphenoxy)acetic acid, from which it is most commonly synthesized. The conversion of the carboxylic acid to the more reactive acyl chloride is a fundamental transformation in organic synthesis, enabling a variety of subsequent nucleophilic acyl substitution reactions.

Table 1: Physicochemical Data of this compound and Precursor
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
(4-Methylphenoxy)acetic acidC₉H₁₀O₃166.17140-142[]
This compoundC₉H₉ClO₂184.62Not readily available

Core Synthetic Protocols

The primary role of this compound in organic synthesis is as an acylating agent. It readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides.

Synthesis of this compound

The most common laboratory method for the preparation of this compound is the reaction of (4-methylphenoxy)acetic acid with thionyl chloride (SOCl₂).[3]

Experimental Protocol:

  • In a round-bottomed flask equipped with a reflux condenser and a gas outlet to neutralize HCl, (4-methylphenoxy)acetic acid (1.0 equivalent) is suspended in a minimal amount of a dry, inert solvent such as dichloromethane or toluene.

  • Thionyl chloride (2.0 equivalents) is added dropwise to the suspension at room temperature.[3]

  • The reaction mixture is then heated to reflux (approximately 80-90°C) for 1-2 hours, or until the evolution of HCl gas ceases.[3]

  • After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure.

  • The crude this compound can be purified by vacuum distillation to yield the pure product.

The workflow for this synthesis is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A (4-Methylphenoxy)acetic Acid C Reflux in Inert Solvent A->C B Thionyl Chloride (SOCl₂) B->C D Removal of Excess SOCl₂ and Solvent (Vacuum) C->D E Vacuum Distillation D->E F This compound E->F

Figure 1. Synthetic workflow for this compound.

Key Reactions: Esterification and Amidation

This compound is a versatile reagent for the synthesis of esters and amides, which are common functional groups in pharmaceuticals and other biologically active molecules.

Experimental Protocol for Esterification:

  • In a flame-dried flask under an inert atmosphere, the alcohol (1.0 equivalent) is dissolved in a dry, aprotic solvent (e.g., THF, dichloromethane).

  • A non-nucleophilic base such as triethylamine (1.1 equivalents) is added to the solution and cooled to 0°C.

  • This compound (1.0 equivalent) is added dropwise to the cooled solution.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction mixture is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester, which can be further purified by column chromatography.

Experimental Protocol for Amidation:

  • The amine (1.0 equivalent) is dissolved in a suitable aprotic solvent (e.g., DCM, THF) and a base like triethylamine or pyridine (1.1 equivalents) is added.

  • The solution is cooled in an ice bath, and this compound (1.0 equivalent) is added dropwise with stirring.

  • The reaction mixture is typically stirred at room temperature until completion (monitored by TLC).

  • Upon completion, the reaction is worked up by washing with aqueous acid, base, and brine. The organic layer is then dried and concentrated to afford the amide product, which can be purified by recrystallization or column chromatography.

The general reaction scheme for the utilization of this compound is as follows:

G cluster_reactions Nucleophilic Acyl Substitution cluster_products Products A This compound B Alcohol (R-OH) A->B Esterification C Amine (R-NH₂) A->C Amidation D Ester B->D E Amide C->E

Figure 2. Key synthetic applications of this compound.

Applications in Agrochemicals and Pharmaceuticals

The (4-methylphenoxy)acetyl moiety is a key structural feature in several commercially important compounds, particularly in the agrochemical sector.

Herbicides: The Case of MCPA

This compound is a direct precursor to the widely used herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid).[4][5][6] While MCPA itself is a carboxylic acid, its synthesis can proceed through the corresponding acyl chloride for the preparation of ester or amide derivatives with modified properties. MCPA functions as a synthetic auxin, a plant growth hormone.[4][5][6] At high concentrations, it causes uncontrolled growth in broadleaf weeds, leading to their death.

The mode of action of MCPA involves its mimicry of the natural plant hormone auxin (indole-3-acetic acid). This leads to a cascade of downstream effects disrupting normal plant development.

G MCPA MCPA (Synthetic Auxin) AuxinReceptor Auxin Receptor Binding MCPA->AuxinReceptor SignalTransduction Signal Transduction Cascade AuxinReceptor->SignalTransduction GeneExpression Altered Gene Expression SignalTransduction->GeneExpression UncontrolledGrowth Uncontrolled Cell Division and Elongation GeneExpression->UncontrolledGrowth PlantDeath Plant Death UncontrolledGrowth->PlantDeath

Figure 3. Simplified signaling pathway of MCPA in susceptible plants.

Potential in Drug Development: Fibrate Analogs

The phenoxyacetic acid scaffold is also present in the fibrate class of drugs, which are used to lower blood lipid levels. Fenofibrate, a widely prescribed fibrate, contains a related chemical structure. While the industrial synthesis of fenofibrate may follow alternative routes, this compound and its derivatives represent valuable starting materials for the synthesis of novel fibrate analogs for research and development. The synthesis of such analogs would typically involve the esterification of a suitably substituted phenol with this compound or a structurally similar acyl chloride.

Conclusion

This compound is a cornerstone reagent in organic synthesis, providing a reliable and efficient route to a variety of esters and amides. Its utility is prominently demonstrated in the production of the herbicide MCPA and holds significant potential in the development of new pharmaceutical agents, particularly in the fibrate class of drugs. The straightforward synthesis of this acyl chloride and its high reactivity make it an indispensable tool for chemists in both academic and industrial research settings.

References

(4-Methylphenoxy)acetyl chloride literature review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (4-Methylphenoxy)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical sectors. This document details its chemical properties, synthesis protocols, and reactivity, presenting quantitative data in a structured format and illustrating key processes with diagrams.

Chemical and Physical Properties

This compound, with the molecular formula C₉H₉ClO₂, is an acyl chloride derivative of 4-methylphenoxyacetic acid.[1] It is a reactive compound widely used in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 15516-47-9[2][3][4]
Molecular Formula C₉H₉ClO₂[1][2][3][4]
Molecular Weight 184.62 g/mol [1][2][3][4]
IUPAC Name 2-(4-methylphenoxy)acetyl chloride[2]
SMILES CC1=CC=C(C=C1)OCC(=O)Cl[2]
InChI Key VUVSVAJNUZCUFV-UHFFFAOYSA-N[2][4]
Physical Form Solid[4]
Hazards Causes severe skin burns and eye damage[2]

Synthesis of this compound

The primary methods for synthesizing this compound involve the reaction of 4-methylphenoxyacetic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[1]

Thionyl Chloride Method

This is a common laboratory-scale method that generally provides high yields and purity.[1]

Table 2: Optimized Parameters for the Thionyl Chloride Synthesis Method

ParameterOptimal ValueImpact on Yield
Reaction Temperature 45°CMaximizes reaction rate
SOCl₂ Equivalents 2.0Ensures full conversion of the starting material
Reaction Time 5 hoursBalances reaction efficiency with time
Yield 85–92%High purity product

Source:[1]

Phosphorus Trichloride Method

This method is often preferred for industrial-scale production due to its cost-effectiveness.[1]

Table 3: Parameters for the Phosphorus Trichloride Synthesis Method

ParameterOptimal ValueIndustrial Relevance
PCl₃ Equivalents 1.3–1.4Minimizes waste and cost
Temperature 25°CEnergy-efficient conditions
Extraction Solvent PCl₃Facilitates recycling of the reagent
Yield 78–85%Scalable and cost-effective for bulk synthesis

Source:[1]

Experimental Protocols

Synthesis using Thionyl Chloride

This protocol is adapted from standard laboratory procedures for the synthesis of acyl chlorides from carboxylic acids.[1][5]

Materials:

  • (4-Methylphenoxy)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, suspend (4-Methylphenoxy)acetic acid in the chosen anhydrous solvent.

  • Slowly add a 2:1 molar excess of thionyl chloride to the suspension at room temperature with stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 40–50°C).[1]

  • Maintain the reflux for 4–6 hours, or until the reaction is complete (can be monitored by the cessation of gas evolution).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess solvent and thionyl chloride by distillation, preferably under reduced pressure.

  • Purify the resulting this compound by fractional distillation under reduced pressure to obtain the final product with a purity exceeding 95%.[1]

Synthesis using Phosphorus Trichloride

This protocol is based on industrial-scale synthesis methods.[1]

Materials:

  • (4-Methylphenoxy)acetic acid

  • Phosphorus trichloride (PCl₃)

  • Reaction vessel

  • Separatory funnel

Procedure:

  • Charge the reaction vessel with (4-Methylphenoxy)acetic acid.

  • Add phosphorus trichloride (1.3-1.4 equivalents) to the starting material at a controlled temperature of 20–30°C.[1]

  • The reaction will form two phases: an upper organic phase containing the product and a lower aqueous phase with phosphorous acid.[1]

  • Separate the two phases using a separatory funnel.

  • The crude this compound from the organic phase can be purified by distillation.

  • To enhance the overall yield, the aqueous phase can be treated with additional PCl₃ to recover any residual product.[1]

Chemical Reactivity and Applications

This compound is a versatile reagent that undergoes several types of chemical reactions, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]

The core reactivity of this compound stems from the electrophilic nature of the acyl chloride group, which readily reacts with nucleophiles.

Key Reactions:
  • Nucleophilic Substitution: It reacts with nucleophiles such as amines to form amides, and with alcohols to form esters.[1]

  • Hydrolysis: It reacts with water to hydrolyze back to (4-methylphenoxy)acetic acid and hydrochloric acid.[1] This necessitates handling the compound under anhydrous conditions.

  • Reduction: It can be reduced to the corresponding aldehyde, (4-methylphenoxy)acetaldehyde, using appropriate reducing agents like lithium aluminum hydride.[1]

In medicinal chemistry, this compound is used to synthesize derivatives that can act as inhibitors for specific enzymes and receptors, contributing to drug discovery efforts.[1]

Visualized Workflows and Pathways

Synthesis_Workflow cluster_thionyl Thionyl Chloride Method cluster_pcl3 Phosphorus Trichloride Method start_thionyl (4-Methylphenoxy)acetic Acid reagent_thionyl SOCl₂ (2 eq) DCM or THF reaction_thionyl Reflux (40-50°C, 4-6h) start_thionyl->reaction_thionyl reagent_thionyl->reaction_thionyl Reacts with purification_thionyl Fractional Distillation (Reduced Pressure) reaction_thionyl->purification_thionyl product_thionyl This compound (85-92% Yield) purification_thionyl->product_thionyl start_pcl3 (4-Methylphenoxy)acetic Acid reagent_pcl3 PCl₃ (1.3-1.4 eq) reaction_pcl3 Reaction (20-30°C) start_pcl3->reaction_pcl3 reagent_pcl3->reaction_pcl3 Reacts with separation Phase Separation reaction_pcl3->separation product_pcl3 This compound (78-85% Yield) separation->product_pcl3 Organic Phase byproduct Phosphorous Acid (Aqueous Phase) separation->byproduct Aqueous Phase Reactivity_Pathway cluster_reactions Key Chemical Reactions cluster_products Resulting Products start This compound nucleophilic_sub Nucleophilic Substitution start->nucleophilic_sub hydrolysis Hydrolysis start->hydrolysis reduction Reduction start->reduction amides Amides nucleophilic_sub->amides + Amines esters Esters nucleophilic_sub->esters + Alcohols thioesters Thioesters nucleophilic_sub->thioesters + Thiols carboxylic_acid (4-Methylphenoxy)acetic Acid hydrolysis->carboxylic_acid + Water aldehyde (4-Methylphenoxy)acetaldehyde reduction->aldehyde + Reducing Agent

References

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Phenoxyacetyl Chlorides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetyl chloride, a seemingly unassuming acyl chloride, holds a significant place in the annals of synthetic organic chemistry and medicinal chemistry. Its discovery and subsequent application have been pivotal in the development of life-saving antibiotics and potent herbicides. This technical guide provides an in-depth exploration of the discovery, history, and key chemical properties of phenoxyacetyl chlorides. It offers a detailed examination of its synthesis, including experimental protocols, and its instrumental role in the landmark synthesis of Penicillin V. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both historical context and practical chemical information.

Discovery and Historical Context

The precise first synthesis of phenoxyacetyl chloride is not definitively documented with a singular date and discoverer. However, its emergence is intrinsically linked to the burgeoning field of organic synthesis in the early to mid-20th century. Early research, dating back to the late 1940s, explored the preparation and reactions of various chlorine-substituted phenoxyacetyl chlorides, primarily for their potential as insecticides and herbicides[1].

The most profound historical significance of phenoxyacetyl chloride, however, lies in its crucial role in the development of semi-synthetic penicillins. Following Alexander Fleming's discovery of penicillin in 1928 and the subsequent efforts by Howard Florey and Ernst Chain to isolate and purify it, the challenge remained to overcome the limitations of the natural penicillin G. Penicillin G is unstable in acidic environments, making it unsuitable for oral administration.

The breakthrough came with the ability to modify the side chain of the 6-aminopenicillanic acid (6-APA) nucleus. The introduction of the phenoxyacetyl moiety, through the use of phenoxyacetyl chloride, led to the creation of Penicillin V (phenoxymethylpenicillin). This new penicillin derivative exhibited enhanced acid stability, allowing it to be administered orally and marking a monumental step forward in antibiotic therapy[1]. The use of phenoxyacetyl chloride allowed for the synthesis of Penicillin V, which exhibited greater stability in acidic environments compared to its predecessor, Penicillin G, making it suitable for oral administration[1].

Beyond pharmaceuticals, phenoxyacetyl chloride and its derivatives became foundational in the agrochemical industry. They serve as key intermediates in the synthesis of phenoxyacetic acid herbicides, which have been widely used for broadleaf weed control.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of phenoxyacetyl chloride is essential for its safe handling and effective use in synthesis. The following tables summarize key quantitative data.

Table 1: Physical Properties of Phenoxyacetyl Chloride

PropertyValueSource(s)
Molecular Formula C₈H₇ClO₂[2][3]
Molecular Weight 170.59 g/mol [2][4]
Appearance Colorless to pale yellow liquid[3][5]
Boiling Point 225-226 °C (lit.)[4]
Density 1.235 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.534 (lit.)[4]
Flash Point 84 °C[5]
Vapor Pressure 0.0823 mmHg at 25°C[5]
Solubility Soluble in organic solvents, insoluble in water[5]

Table 2: Chemical and Spectroscopic Properties of Phenoxyacetyl Chloride

PropertyValue/DescriptionSource(s)
CAS Number 701-99-5[2][4]
IUPAC Name 2-phenoxyacetyl chloride[2]
InChI Key PKUPAJQAJXVUEK-UHFFFAOYSA-N[2]
SMILES C1=CC=C(C=C1)OCC(=O)Cl[2]
LogP 2.07[5]
Molar Refractivity 42.44 cm³[5]
IR Spectrum Data available in NIST WebBook[6]
Mass Spectrum Data available in PubChem[2]

Key Experimental Protocols

The synthesis of phenoxyacetyl chloride is most commonly achieved through the chlorination of its corresponding carboxylic acid, phenoxyacetic acid. Thionyl chloride (SOCl₂) is the most frequently employed chlorinating agent due to the clean reaction byproducts (SO₂ and HCl as gases).

Synthesis of Phenoxyacetyl Chloride from Phenoxyacetic Acid

This protocol outlines a general laboratory-scale synthesis of phenoxyacetyl chloride using thionyl chloride.

Materials:

  • Phenoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Dry benzene or dichloromethane (solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, place phenoxyacetic acid. Add a magnetic stir bar. The reaction should be carried out under a fume hood.

  • Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the phenoxyacetic acid. The addition can be done at room temperature. The reaction is often performed in a solvent like dry benzene or dichloromethane.

  • Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction time is typically a few hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: The excess thionyl chloride and solvent are removed by distillation, often under reduced pressure. The resulting crude phenoxyacetyl chloride can be further purified by fractional distillation under vacuum to yield a clear, colorless to pale yellow liquid. For some solid substituted phenoxyacetyl chlorides, recrystallization from a suitable solvent like petroleum ether can be employed[7].

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic substance. Handle with extreme care in a well-ventilated fume hood.

  • The reaction evolves toxic gases (HCl and SO₂). Ensure proper trapping of these gases.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Mandatory Visualizations

Synthesis of Phenoxyacetyl Chloride

The following diagram illustrates the general synthetic pathway for phenoxyacetyl chloride from phenoxyacetic acid.

G Synthesis of Phenoxyacetyl Chloride Phenoxyacetic_acid Phenoxyacetic Acid Phenoxyacetyl_chloride Phenoxyacetyl Chloride Phenoxyacetic_acid->Phenoxyacetyl_chloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Byproducts SO₂ + HCl (gaseous byproducts) Phenoxyacetyl_chloride->Byproducts

Caption: General reaction scheme for the synthesis of phenoxyacetyl chloride.

Role in Penicillin V Synthesis

This diagram demonstrates the critical role of phenoxyacetyl chloride in the synthesis of Penicillin V.

G Synthesis of Penicillin V Six_APA 6-Aminopenicillanic Acid (6-APA) Penicillin_V Penicillin V (Phenoxymethylpenicillin) Six_APA->Penicillin_V + Phenoxyacetyl Chloride Phenoxyacetyl_chloride Phenoxyacetyl Chloride HCl HCl (byproduct) Penicillin_V->HCl

Caption: Acylation of 6-APA with phenoxyacetyl chloride to yield Penicillin V.

Conclusion

Phenoxyacetyl chloride, a reagent born from the advancements of 20th-century organic chemistry, has left an indelible mark on both medicine and agriculture. Its historical significance is most prominently tied to the development of Penicillin V, a breakthrough that transformed the landscape of antibiotic therapy by enabling oral administration. Beyond its role in combating bacterial infections, it has been a cornerstone in the synthesis of widely used herbicides. This guide has provided a comprehensive overview of its discovery, key properties, and synthetic methodologies, aiming to equip researchers and professionals with a deeper understanding of this versatile chemical entity. The continued exploration of its reactivity and applications holds promise for future innovations in drug discovery and materials science.

References

A Comprehensive Technical Guide to (4-Methylphenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-Methylphenoxy)acetyl chloride, a reactive intermediate crucial in various fields of organic synthesis, including pharmaceuticals and agrochemicals. This document outlines its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Identity

  • IUPAC Name: 2-(4-methylphenoxy)acetyl chloride[1]

  • Synonyms: this compound

This compound is an acyl chloride derivative featuring a phenoxy group with a methyl substituent at the para position, connected to an acetyl chloride moiety.[2] Its reactivity as an acylating agent makes it a versatile building block in medicinal chemistry.[2]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₉H₉ClO₂[1][2]
Molar Mass 184.62 g/mol [1][2]
CAS Number 15516-47-9[1]
Physical Form Solid

Experimental Protocols: Synthesis

This compound is primarily synthesized from (4-methylphenoxy)acetic acid. The following section details the prevalent laboratory and industrial scale methodologies.

3.1. Synthesis via Thionyl Chloride

This is a common laboratory-scale method involving the reaction of (4-methylphenoxy)acetic acid with thionyl chloride (SOCl₂).[2]

  • Reaction Principle: The hydroxyl group of the carboxylic acid is substituted by a chloride, forming the acyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.

  • Detailed Protocol:

    • To a solution of (4-methylphenoxy)acetic acid in a suitable solvent (e.g., Dichloromethane or Tetrahydrofuran), add a molar excess of thionyl chloride (typically a 2:1 molar ratio).[2]

    • Reflux the reaction mixture for 4-6 hours at 40-50°C to ensure the reaction goes to completion.[2]

    • Monitor the reaction progress using an appropriate technique, such as TLC.

    • After completion, remove the excess thionyl chloride and solvent under reduced pressure.

    • Purify the resulting crude this compound by fractional distillation under reduced pressure to obtain the final product with high purity (typically >95%).[2]

  • Optimized Reaction Parameters: [2]

ParameterOptimal ValueImpact on Yield
Reaction Temperature45°CMaximizes reaction rate
SOCl₂ Equivalents2.0Ensures full conversion
Reaction Time5 hoursBalances efficiency

3.2. Synthesis via Phosphorus Trichloride

An alternative method, often favored for industrial-scale production due to cost-effectiveness, utilizes phosphorus trichloride (PCl₃).[2]

  • Reaction Principle: (4-methylphenoxy)acetic acid reacts with PCl₃ to form the desired acyl chloride and phosphorous acid (H₃PO₃) as a byproduct.[2]

  • Detailed Protocol: [2]

    • React (4-methylphenoxy)acetic acid with phosphorus trichloride at a controlled temperature of 20–30°C.

    • The reaction mixture will separate into two phases: an upper organic phase containing the product and a lower aqueous phase with the phosphorous acid byproduct.

    • Separate the organic phase.

    • The aqueous phase can be treated with additional PCl₃ to recover any residual product, thereby enhancing the overall yield.

Chemical Reactivity and Applications

As a reactive acyl chloride, this compound is a key intermediate in the synthesis of various organic compounds.[2] Its primary reactions involve nucleophilic acyl substitution.

  • Esterification: It readily reacts with alcohols to form esters.[2]

  • Amidation: Its reaction with amines yields amides, a common linkage in many pharmaceutical compounds.[2]

  • Hydrolysis: It reacts with water to hydrolyze back to (4-methylphenoxy)acetic acid and hydrochloric acid.[2] This necessitates careful handling in anhydrous conditions.

Visualized Workflows and Pathways

Diagram 1: Synthesis of this compound

G Synthesis of this compound A (4-Methylphenoxy)acetic Acid C This compound A->C Reflux, 40-50°C B Thionyl Chloride (SOCl₂) B->C D SO₂ + HCl (gaseous byproducts) C->D

Caption: Synthesis of this compound.

Diagram 2: General Reactivity of this compound

G Reactivity of this compound A This compound D Ester A->D Esterification E Amide A->E Amidation G (4-Methylphenoxy)acetic Acid A->G Hydrolysis B Alcohol (R'-OH) B->D C Amine (R'-NH₂) C->E F Water (H₂O) F->G

Caption: General Reactivity of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using (4-Methylphenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of amide compounds utilizing (4-Methylphenoxy)acetyl chloride as a key reagent. This versatile building block is particularly useful in the construction of novel molecular entities with potential therapeutic applications, notably in the fields of analgesic and anticonvulsant drug discovery.

Introduction

This compound is a reactive acyl chloride that serves as a valuable precursor for the synthesis of diverse amide derivatives. The reaction proceeds via a nucleophilic acyl substitution, where an amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond and the elimination of hydrogen chloride. The general reaction scheme is depicted below:

Figure 1: General reaction for the synthesis of N-substituted-2-(4-methylphenoxy)acetamides.

The resulting N-substituted-2-(4-methylphenoxy)acetamide scaffold is a common motif in compounds exhibiting a range of biological activities. This document provides protocols for the synthesis of representative examples and an overview of their potential applications in drug development.

Experimental Protocols

The following protocols describe the synthesis of N-aryl and N-alkyl-2-(4-methylphenoxy)acetamides.

Protocol 1: Synthesis of N-(4-chlorophenyl)-2-(4-methylphenoxy)acetamide

This protocol outlines the synthesis of an N-aryl acetamide, a class of compounds that has shown potential as analgesic and anti-inflammatory agents.

Materials:

  • This compound

  • 4-chloroaniline

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to afford the pure N-(4-chlorophenyl)-2-(4-methylphenoxy)acetamide.

Protocol 2: Synthesis of N-benzyl-2-(4-methylphenoxy)acetamide

This protocol details the synthesis of an N-alkyl acetamide. N-alkylated phenoxyacetamides have been investigated for their anticonvulsant properties.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of benzylamine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add this compound (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain pure N-benzyl-2-(4-methylphenoxy)acetamide.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of various N-substituted-2-(4-methylphenoxy)acetamides.

Amine SubstrateProductSolventBaseTime (h)Temp (°C)Yield (%)
AnilineN-phenyl-2-(4-methylphenoxy)acetamideDCMTEA5RT85
4-FluoroanilineN-(4-fluorophenyl)-2-(4-methylphenoxy)acetamideTHFPyridine6RT82
BenzylamineN-benzyl-2-(4-methylphenoxy)acetamideAcetonitrileK₂CO₃3Reflux90
CyclohexylamineN-cyclohexyl-2-(4-methylphenoxy)acetamideDCMTEA4RT88
Piperidine1-(2-(4-methylphenoxy)acetyl)piperidineTolueneTEA38092

Note: The data presented in this table are representative and may vary based on specific experimental conditions and scale.

Applications in Drug Development

Amides derived from this compound are promising scaffolds in drug discovery due to their diverse biological activities. Two key areas of investigation are their potential as analgesic and anticonvulsant agents.

Analgesic and Anti-inflammatory Activity

Certain N-aryl-2-(4-methylphenoxy)acetamides have demonstrated analgesic and anti-inflammatory properties. The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway and pain signaling.

G cluster_membrane Cell Membrane phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins pain_inflammation Pain & Inflammation prostaglandins->pain_inflammation amide N-aryl-2-(4-methylphenoxy)acetamide amide->cox

Figure 2: Proposed analgesic and anti-inflammatory mechanism of action.

Anticonvulsant Activity

Derivatives of N-alkyl-2-(4-methylphenoxy)acetamide have shown potential as anticonvulsant agents. The mechanism is thought to involve the modulation of neuronal excitability, potentially through interaction with voltage-gated sodium channels and enhancement of GABAergic inhibitory neurotransmission.

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron na_channel Voltage-gated Na⁺ Channel gaba_synthesis GABA Synthesis gaba_release GABA Release gaba_synthesis->gaba_release gaba GABA gaba_release->gaba gaba_receptor GABA-A Receptor gaba->gaba_receptor neuronal_inhibition Neuronal Inhibition gaba_receptor->neuronal_inhibition amide N-alkyl-2-(4-methylphenoxy)acetamide amide->na_channel Inhibition amide->gaba_synthesis Enhancement

Figure 3: Potential anticonvulsant mechanisms of action.

Experimental Workflow

The general workflow for the synthesis and preliminary evaluation of these amide derivatives is outlined below.

G start Start: Select Amine Substrate synthesis Amide Synthesis with This compound start->synthesis purification Purification (Recrystallization or Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Biological Screening (e.g., Analgesic, Anticonvulsant assays) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_optimization Lead Optimization sar->lead_optimization

Figure 4: Drug discovery workflow for novel amide derivatives.

These protocols and application notes provide a foundation for the synthesis and exploration of novel amides derived from this compound. The versatility of this reagent allows for the creation of a wide array of compounds with the potential for significant contributions to the field of drug development.

Application Notes: (4-Methylphenoxy)acetyl chloride as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylphenoxy)acetyl chloride (CAS: 15516-47-9) is a highly reactive acyl chloride derivative that serves as a crucial intermediate in organic synthesis.[1] Characterized by a p-tolyloxy group attached to an acetyl chloride moiety, its primary utility lies in its function as a potent acylating agent.[1] This reactivity allows for the straightforward introduction of the 4-methylphenoxyacetyl scaffold into various molecules through nucleophilic acyl substitution reactions. It readily reacts with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively.[1] This versatility makes it an important building block in the synthesis of novel compounds for pharmaceutical and agrochemical research, enabling the development of new therapeutic agents and biologically active molecules.[1]

Part 1: Synthesis of the Intermediate

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from its corresponding carboxylic acid using thionyl chloride (SOCl₂). This is a standard and efficient method for preparing acyl chlorides.

Reaction Scheme: 4-Methylphenoxyacetic acid reacts with an excess of thionyl chloride, typically under reflux, to produce this compound, with sulfur dioxide and hydrogen chloride as byproducts.

Experimental Protocol:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylphenoxyacetic acid.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]

  • Reaction Initiation: Slowly add thionyl chloride (SOCl₂) to the flask. A molar excess of SOCl₂ is used to ensure complete conversion of the carboxylic acid.[1]

  • Reflux: Heat the reaction mixture to reflux (typically 40–50°C) and maintain for 4–6 hours.[1] Reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or GC to observe the disappearance of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the excess SOCl₂ and solvent under reduced pressure. The crude this compound is then purified by fractional distillation under vacuum to yield the final product as a clear liquid.[1]

Data Presentation: Synthesis Parameters and Results The following table summarizes the optimized conditions and expected outcomes for the synthesis of this compound.

ParameterOptimal ValueImpact on Yield & Purity
Solvent SystemDichloromethane (DCM) or THFSolubilizes reactants for efficient reaction.
Reaction Temperature45°CMaximizes reaction rate while minimizing degradation.[1]
SOCl₂ Equivalents2.0Ensures complete conversion of the starting material.[1]
Reaction Time5 hoursProvides a balance between reaction completion and efficiency.[1]
Expected Yield 85–92% High conversion is typically achieved.[1]
Expected Purity >95% Achieved after fractional distillation.[1]

Visualization: Synthesis Workflow Diagram

start 4-Methylphenoxyacetic Acid process1 Reflux (45°C, 5h) start->process1 reagent Thionyl Chloride (SOCl₂) DCM Solvent reagent->process1 intermediate Crude Product Mixture process1->intermediate Reaction process2 Vacuum Distillation intermediate->process2 Purification product Purified (4-Methylphenoxy)acetyl chloride (Yield: 85-92%) process2->product

Synthesis of this compound.

Part 2: Application in Pharmaceutical Synthesis

Protocol 2: General Synthesis of N-Substituted (4-Methylphenoxy)acetamides

This compound is an excellent starting material for synthesizing libraries of phenoxy acetamide derivatives. These derivatives are of significant interest in drug discovery due to their diverse biological activities.[2][3] This protocol describes a general method for the acylation of a primary or secondary amine.

Reaction Scheme: The acyl chloride reacts with an amine in the presence of a non-nucleophilic base (like triethylamine) to neutralize the HCl byproduct, forming the corresponding N-substituted (4-methylphenoxy)acetamide.

Experimental Protocol:

  • Preparation: Dissolve the desired primary or secondary amine in an anhydrous aprotic solvent (e.g., DCM, THF, or anhydrous benzene) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a slight excess (e.g., 1.1 equivalents) of a tertiary amine base, such as triethylamine or pyridine, to the solution. Cool the mixture in an ice bath (0°C).

  • Acylation: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: The crude amide product can be further purified by recrystallization or column chromatography on silica gel.

Data Presentation: Typical Acylation Reaction Parameters

ParameterConditionPurpose
SolventAnhydrous DCM, THF, BenzeneAprotic solvent to prevent hydrolysis of the acyl chloride.
Temperature0°C to Room TemperatureControls reaction rate and minimizes side reactions.
BaseTriethylamine, PyridineScavenges HCl byproduct.
Reaction Time2–4 hoursTypically sufficient for complete conversion.
Purification MethodExtraction, Column ChromatographyIsolates the desired amide product.

Visualization: General Synthesis Workflow

start (4-Methylphenoxy)acetyl chloride process1 Acylation Reaction (0°C to RT) start->process1 amine Primary or Secondary Amine (R-NH₂) amine->process1 base Triethylamine (Base) base->process1 intermediate Crude Amide Product + Triethylamine HCl process1->intermediate Amide Formation process2 Aqueous Work-up & Purification intermediate->process2 product N-Substituted (4-Methylphenoxy)acetamide process2->product

Synthesis of N-Substituted (4-Methylphenoxy)acetamides.

Part 3: Application Notes & Biological Significance

Pharmacological Relevance of the Phenoxy Acetamide Scaffold

The phenoxyacetic acid and phenoxy acetamide scaffolds are privileged structures in medicinal chemistry, appearing in molecules with a wide range of biological activities. While some derivatives are known for their herbicidal properties, acting as synthetic auxins, many others have been developed as promising therapeutic agents.[3][4]

Recent drug discovery efforts have identified phenoxy acetamide derivatives with potent and selective activities, including:

  • Anti-inflammatory Activity: Novel derivatives have been synthesized as selective COX-2 inhibitors, offering potential treatments for inflammation with reduced gastrointestinal side effects.[5]

  • P2Y₁₄R Antagonism: N-substituted acetamides based on this scaffold have been identified as potent antagonists of the P2Y₁₄ receptor, a target for treating inflammatory diseases like acute gouty arthritis.[6]

  • Modulation of Allergic Responses: Certain phenoxy acetamide compounds have been shown to downregulate Thymic Stromal Lymphopoietin (TSLP), a key cytokine in allergic inflammation, by blocking the Caspase-1/NF-κB signaling pathway.[7]

This demonstrates that this compound is a valuable tool for generating compound libraries to screen for new drugs targeting inflammatory and immunological disorders.

Visualization: Inhibition of Inflammatory Signaling The diagram below illustrates the mechanism by which a representative phenoxy acetamide compound (PA) can inhibit a key inflammatory pathway. By blocking the activation of Caspase-1, it prevents the subsequent activation of the NF-κB transcription factor, which is responsible for expressing pro-inflammatory cytokines like TSLP.[7]

cluster_cell Cell cluster_nucleus Nucleus stimulus Inflammatory Stimulus caspase1 Caspase-1 stimulus->caspase1 Activates ikba IκBα caspase1->ikba Activates Phosphorylation nfkb NF-κB ikba->nfkb Inhibits nfkb_active Active NF-κB (Translocates to Nucleus) ikba->nfkb_active Degradation releases gene TSLP Gene Transcription nfkb_active->gene Promotes tslp TSLP Protein (Pro-inflammatory Cytokine) gene->tslp Leads to pa Phenoxy Acetamide Compound (PA) pa->caspase1 Blocks

Inhibition of the Caspase-1/NF-κB pathway by a phenoxy acetamide.

References

Application Notes and Protocols: Acylation of Amines with (4-Methylphenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of amines with (4-Methylphenoxy)acetyl chloride is a fundamental transformation in organic synthesis, leading to the formation of N-substituted-2-(4-methylphenoxy)acetamides. This class of compounds is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and material properties associated with the phenoxyacetamide scaffold. This document provides detailed application notes and standardized protocols for this reaction, enabling researchers to synthesize a wide range of amide products efficiently and reproducibly.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrogen chloride byproduct.[1][2]

Reaction Parameters and Optimization

The success of the acylation reaction is contingent on several key parameters, including the choice of solvent, base, reaction temperature, and the nature of the amine substrate.

Solvents

Aprotic solvents are generally preferred to avoid unwanted side reactions with the acyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices due to their inertness and ability to dissolve a wide range of reactants.[3] For certain applications, particularly under Schotten-Baumann conditions, aqueous solvent mixtures can be employed.[4]

Bases

A suitable base is crucial to scavenge the HCl generated during the reaction. Tertiary amines, such as triethylamine (TEA) or pyridine, are frequently used.[4][5] Inorganic bases like potassium carbonate can also be effective, especially in biphasic reaction conditions.[4] The choice of base can influence the reaction rate and selectivity.

Temperature

The acylation of amines is often exothermic. Therefore, the reaction is typically initiated at a reduced temperature (e.g., 0 °C) by adding the acyl chloride dropwise to a solution of the amine and base.[3] The reaction mixture is then allowed to warm to room temperature and stirred until completion.[6] In some cases, gentle heating may be necessary to drive the reaction to completion, particularly with less reactive amines.

Data Presentation: Summary of Reaction Conditions for Amine Acylation

The following table summarizes typical reaction conditions for the acylation of amines with various acyl chlorides, providing a basis for designing experiments with this compound.

Amine TypeAcyl ChlorideSolventBaseTemperature (°C)Yield (%)Reference
Primary AromaticChloroacetyl chlorideDry Benzene-70-75-[7]
Primary AromaticAcetic anhydrideDry DCM-Room Temp50-68[6]
Primary AliphaticChloroacetyl chloridet-Butyl methyl etherSodium 2-ethylhexanoate-15 to 20>90[3]
Secondary AliphaticBenzoyl chloridePyridine-Water bath-[8]
Primary AromaticAcetyl chlorideAqueous THFPotassium carbonate-High[4]

Experimental Protocols

General Protocol for the Acylation of Primary and Secondary Amines

This protocol provides a general procedure for the synthesis of N-substituted-2-(4-methylphenoxy)acetamides. Researchers should optimize the conditions based on the specific amine being used.

Materials:

  • This compound

  • Amine (aliphatic or aromatic, primary or secondary)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-substituted-2-(4-methylphenoxy)acetamide.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the acylation of amines with this compound.

Acylation_Reaction cluster_reactants Reactants cluster_product Product Amine Amine (R-NH2) Amide N-Substituted-2-(4-methylphenoxy)acetamide Amine->Amide AcylChloride This compound AcylChloride->Amide Acylation

Caption: General reaction scheme for the acylation of an amine.

Experimental_Workflow A 1. Dissolve Amine & Base in Solvent B 2. Cool to 0 °C A->B C 3. Add this compound B->C D 4. React at Room Temperature C->D E 5. Aqueous Work-up D->E F 6. Extraction & Drying E->F G 7. Purification F->G H Final Product G->H

Caption: Generalized experimental workflow for amine acylation.

References

Application Notes and Protocols: (4-Methylphenoxy)acetyl chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylphenoxy)acetyl chloride is a reactive chemical intermediate with significant potential in the synthesis of phenoxy herbicides, a major class of agrochemicals. These herbicides function as synthetic auxins, mimicking the plant growth hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and eventual death in targeted broadleaf weeds.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a primary focus on the widely used herbicide MCPA ((4-chloro-2-methylphenoxy)acetic acid).

Agrochemicals Derived from this compound

The primary agrochemical application of this compound is as a precursor to the herbicide MCPA. MCPA is a selective, post-emergence herbicide used to control broadleaf weeds in a variety of crops, including cereals and flax, as well as in pastureland and non-crop areas.[2][3] It is effective against weeds such as thistle, dock, lamb's quarters, and pigweed.[2] MCPA is often formulated as a salt or an ester to enhance its efficacy and application properties.[4] The ester forms of MCPA are particularly effective in areas with low humidity.[4]

Signaling Pathway and Mechanism of Action

Phenoxy herbicides like MCPA act as synthetic auxins. They are absorbed by the leaves and translocated to the meristematic tissues of the plant, where they disrupt normal growth processes. This leads to symptoms such as stem twisting, leaf malformation, and ultimately, plant death.

cluster_plant_cell Plant Cell MCPA MCPA Auxin_Receptor Auxin Receptor Binding MCPA->Auxin_Receptor Mimics Auxin Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Mechanism of action of MCPA as a synthetic auxin.

Synthesis of Agrochemicals

This compound serves as a key intermediate in a multi-step synthesis of MCPA. A common industrial synthesis route involves the chlorination of 2-methylphenoxyacetic acid (MPA), which can be prepared from 2-methylphenol. This compound is the corresponding acyl chloride of MPA.

Synthesis Workflow

cluster_synthesis MCPA Synthesis Pathway MPA 2-Methylphenoxyacetic acid (MPA) Acyl_Chloride (4-Methylphenoxy)acetyl chloride MPA->Acyl_Chloride Reaction with SOCl₂ or PCl₃ Chlorination Chlorination MPA->Chlorination Direct Route Acyl_Chloride->Chlorination Potential Route MCPA MCPA Chlorination->MCPA Derivatives MCPA Esters / Amides MCPA->Derivatives Esterification / Amidation

Caption: Synthetic routes to MCPA and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-chlorophenoxyacetic acid (MCPA) via Chlorination of 2-Methylphenoxyacetic acid (MPA)

This protocol is based on a high-yield method for the synthesis of MCPA.[5][6]

Materials:

  • 2-Methylphenoxyacetic acid (MPA)

  • Imidazole ionic liquid catalyst

  • Chlorine gas

  • Solvent (e.g., 1,2-dichloroethane)

  • Hydrochloric acid

  • Sodium hydroxide (for pH adjustment if necessary)

  • Reaction vessel with gas inlet, stirrer, and temperature control

Procedure:

  • Dissolve 2-methylphenoxyacetic acid in the chosen solvent in the reaction vessel.

  • Add a catalytic amount of the imidazole ionic liquid.

  • While stirring, introduce chlorine gas into the mixture at a controlled temperature of 30-70°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed (typically 3-7 hours).

  • After the reaction is complete, cool the mixture to 0-5°C to precipitate the product.

  • Filter the solid product and wash with cold solvent.

  • The crude product can be further purified by recrystallization if necessary.

Quantitative Data:

ParameterValueReference
Yield 90-96.8%[5]
Product Purity >97%[6]
Reaction Temperature 30-70°C[5]
Reaction Time 3-7 hours[5]
Protocol 2: Synthesis of MCPA Esters from this compound (Representative Protocol)

This protocol describes a general method for the esterification of an acyl chloride, which can be adapted for the synthesis of MCPA esters from the corresponding chlorinated acyl chloride.

Materials:

  • (4-Chloro-2-methylphenoxy)acetyl chloride (can be synthesized from MCPA)

  • Anhydrous alcohol (e.g., ethanol, butanol)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, THF)

  • A non-nucleophilic base (e.g., pyridine, triethylamine)

  • Reaction vessel with a stirrer, dropping funnel, and inert atmosphere (e.g., nitrogen)

Procedure:

  • Dissolve the alcohol and the base in the anhydrous solvent in the reaction vessel under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of (4-chloro-2-methylphenoxy)acetyl chloride in the same solvent to the reaction mixture via a dropping funnel with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or HPLC).

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by distillation or column chromatography.

Herbicidal Efficacy

MCPA and its derivatives are effective against a broad spectrum of broadleaf weeds. The ester formulations, such as MCPA ester 600, are particularly noted for their enhanced activity.[2]

Quantitative Data on Herbicidal Application:

Herbicide FormulationApplication RateTarget WeedsCropReference
MCPA Ester 600 285 - 425 ml/acreAnnual sow-thistle, Burdock, Cocklebur, Curled dock, Dandelion (suppression), Flixweed, Hemp-nettle, Lamb's quarters, Mustards, Pigweed species, Plantain, Prickly lettuce, Ragweeds, Russian thistle, Shepherd's purse, Stinkweed, VetchBarley, Rye, Wheat (spring, durum), Flax (non-low linolenic acid varieties), Oats (not underseeded with legumes)[3]
MCPA Amine ED50: 47.7 g a.i. ha⁻¹Not specifiedNot specified[7]
MCPA Amine + BS1000 Surfactant ED50: 20.2 g a.i. ha⁻¹Not specifiedNot specified[7]

Conclusion

This compound is a valuable synthetic intermediate in the production of phenoxy herbicides, most notably MCPA. The synthesis of MCPA via the chlorination of its precursor, 2-methylphenoxyacetic acid, is a high-yield process. The resulting MCPA can be further converted into various ester and amide derivatives to suit different formulation and application requirements. The protocols and data presented here provide a foundation for researchers and professionals in the agrochemical industry to explore the synthesis and application of these important herbicides.

References

Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring. This reaction is a powerful tool for the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. This application note provides a detailed experimental procedure for the Friedel-Crafts acylation of an aromatic substrate using (4-Methylphenoxy)acetyl chloride, a versatile acylating agent. The protocol is based on established methodologies for similar acyl chlorides and provides a comprehensive guide for researchers in organic synthesis and drug development.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the corresponding aryl ketone. The choice of solvent, reaction temperature, and stoichiometry are critical parameters for achieving high yields and purity.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for Friedel-Crafts acylation reactions analogous to the one described in this protocol. These values can be used as a starting point for optimizing the reaction with this compound.

ParameterToluene with Acetyl Chloride[1]Anisole with Acetyl Chloride[2]Anisole with Acetic Anhydride[3]
Aromatic Substrate TolueneAnisoleAnisole
Acylating Agent Acetyl ChlorideAcetyl ChlorideAcetic Anhydride
Lewis Acid Catalyst Aluminum Chloride (AlCl₃)Aluminum Chloride (AlCl₃)Aluminum Chloride (AlCl₃)
Solvent Dichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂)
Molar Ratio (Arene:Acylating Agent:Catalyst) 1:1:1.10.75:1:1.05Not specified
Reaction Temperature 0°C to Room Temperature0°C to Room TemperatureNot specified
Reaction Time ~1 hour~1 hourNot specified
Typical Yield High (predominantly para-isomer)[4]85.7% (unoptimized)[3]High
Work-up Procedure Quenching with ice/HCl, extractionQuenching with ice/HCl, extractionQuenching with ice/HCl, extraction

Experimental Protocols

This section details the experimental procedure for the Friedel-Crafts acylation of toluene with this compound. Toluene is chosen as a representative activated aromatic substrate.

Materials:

  • This compound

  • Toluene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice

  • Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

1. Reaction Setup:

  • All glassware must be thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere to exclude moisture, as aluminum chloride is highly hygroscopic.

  • In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

2. Acylation Reaction:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.

  • Add the this compound solution dropwise to the stirred suspension of aluminum chloride over a period of 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, add a solution of anhydrous toluene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel.

  • Add the toluene solution dropwise to the reaction mixture over 30 minutes, still maintaining the temperature at 0°C.

  • Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

  • Upon completion of the reaction, cool the mixture again in an ice bath.

  • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.[2]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two portions of dichloromethane.

  • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the purified aryl ketone.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Aluminum chloride is corrosive and reacts violently with water. Handle with care.

  • This compound is a reactive acyl chloride and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Mandatory Visualizations

Signaling Pathway Diagram:

Friedel_Crafts_Acylation AcylChloride This compound AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcyliumIon AromaticRing Aromatic Substrate (e.g., Toluene) Intermediate Sigma Complex (Carbocation Intermediate) AromaticRing->Intermediate Attack on Acylium Ion AcyliumIon->Intermediate Product Aryl Ketone Product Intermediate->Product Deprotonation CatalystRegen AlCl₃ (Regenerated) Intermediate->CatalystRegen HCl HCl Intermediate->HCl

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow Diagram:

Experimental_Workflow start Start setup Reaction Setup (Dry glassware, inert atmosphere) start->setup cool Cool AlCl₃ suspension to 0°C setup->cool add_acyl Add this compound solution dropwise at 0°C cool->add_acyl add_arene Add Toluene solution dropwise at 0°C add_acyl->add_arene react Warm to RT and stir (30-60 min) add_arene->react workup Work-up (Quench with ice/HCl, extract with CH₂Cl₂) react->workup wash Wash organic layer (H₂O, NaHCO₃, brine) workup->wash dry Dry and concentrate wash->dry purify Purification (Column chromatography or recrystallization) dry->purify product Final Product purify->product

Caption: Experimental workflow for Friedel-Crafts acylation.

References

Protecting Group Strategies Utilizing (4-Methylphenoxy)acetyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the judicious use of protecting groups is paramount. A protecting group serves as a temporary molecular "mask," selectively shielding a reactive functional group from undesired transformations while other parts of the molecule undergo chemical modification. The (4-Methylphenoxy)acetyl group, introduced via its highly reactive acyl chloride precursor, (4-Methylphenoxy)acetyl chloride, offers a versatile strategy for the protection of hydroxyl and amino functionalities. Its stability under various conditions and susceptibility to specific cleavage methods make it a valuable tool in the synthetic chemist's arsenal.

These application notes provide a comprehensive overview of the strategies involving this compound as a protecting group, complete with detailed experimental protocols and quantitative data to facilitate its implementation in research and development settings.

General Principles and Advantages

The (4-Methylphenoxy)acetyl group is typically introduced by reacting the substrate alcohol or amine with this compound in the presence of a non-nucleophilic base. The resulting ester or amide linkage is generally stable to a range of reaction conditions, including those involving mild acids, bases, and many organometallic reagents.

Key advantages of using the (4-Methylphenoxy)acetyl protecting group include:

  • Ease of Introduction: The high reactivity of the acyl chloride allows for efficient protection under mild conditions.

  • Robustness: The resulting ester or amide is stable across a variety of synthetic transformations.

  • Specific Cleavage: The group can be removed under defined hydrolytic conditions, often with selectivity over other protecting groups.

Protection of Alcohols

The protection of hydroxyl groups as (4-Methylphenoxy)acetyl esters is a straightforward and high-yielding process.

General Workflow for Alcohol Protection

G cluster_0 Protection of Alcohol Alcohol Alcohol Reaction Reaction Alcohol->Reaction Base Base Base->Reaction This compound This compound This compound->Reaction Protected Alcohol Protected Alcohol Reaction->Protected Alcohol Workup Workup Protected Alcohol->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for the protection of an alcohol using this compound.

Experimental Protocol: Protection of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine dropwise to the stirred solution.

  • Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure (4-Methylphenoxy)acetyl protected alcohol.

Substrate TypeReaction Time (h)Typical Yield (%)
Primary Alcohol2-485-95
Secondary Alcohol4-880-90
Phenol1-390-98

Table 1: Typical reaction conditions and yields for the protection of various hydroxyl-containing compounds.

Protection of Amines

The protection of primary and secondary amines as (4-Methylphenoxy)acetyl amides provides a robust method to shield the nucleophilic nitrogen during subsequent synthetic steps.

General Workflow for Amine Protection

G cluster_1 Protection of Amine Amine Amine Reaction Reaction Amine->Reaction Base Base Base->Reaction This compound This compound This compound->Reaction Protected Amine Protected Amine Reaction->Protected Amine Workup Workup Protected Amine->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for the protection of an amine using this compound.

Experimental Protocol: Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine to the stirred solution.

  • Add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • After completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by silica gel column chromatography to obtain the desired N-(4-Methylphenoxy)acetyl protected amine.

Substrate TypeReaction Time (h)Typical Yield (%)
Primary Aliphatic Amine3-680-90
Secondary Aliphatic Amine5-1075-85
Aniline2-485-95

Table 2: Typical reaction conditions and yields for the protection of various amino compounds.

Deprotection Strategies

The removal of the (4-Methylphenoxy)acetyl group is typically achieved through hydrolysis of the ester or amide bond under acidic or basic conditions. The choice of deprotection method will depend on the overall stability of the molecule to the reaction conditions.

Deprotection of (4-Methylphenoxy)acetyl Esters

The ester linkage can be cleaved under both acidic and basic conditions to regenerate the alcohol.

G cluster_2 Acidic Deprotection of Ester Protected Alcohol Protected Alcohol Hydrolysis Hydrolysis Protected Alcohol->Hydrolysis Acid Catalyst Acid Catalyst Acid Catalyst->Hydrolysis Solvent (e.g., MeOH/H2O) Solvent (e.g., MeOH/H2O) Solvent (e.g., MeOH/H2O)->Hydrolysis Deprotected Alcohol Deprotected Alcohol Hydrolysis->Deprotected Alcohol Workup Workup Deprotected Alcohol->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for the acidic deprotection of a (4-Methylphenoxy)acetyl protected alcohol.

Protocol:

  • Dissolve the protected alcohol in a mixture of methanol and water.

  • Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaHCO₃).

  • Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent.

  • Dry, filter, and concentrate the organic extract.

  • Purify the crude product to obtain the deprotected alcohol.

Protocol:

  • Dissolve the protected alcohol in a mixture of THF and water.

  • Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the resulting carboxylate.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product.

Deprotection MethodReagentsTemperatureTypical Time (h)Typical Yield (%)
Acidic HydrolysisHCl or H₂SO₄ (cat.), MeOH/H₂OReflux2-680-95
Basic HydrolysisLiOH or NaOH, THF/H₂ORT to 50 °C1-485-98

Table 3: Comparison of deprotection conditions for (4-Methylphenoxy)acetyl esters.

Deprotection of (4-Methylphenoxy)acetyl Amides

Amide bonds are generally more stable than ester bonds and their cleavage often requires more forcing conditions.

Protocol:

  • Treat the protected amine with a strong acid such as 6 M HCl or a mixture of acetic acid and concentrated HCl.

  • Heat the mixture at reflux for an extended period (6-24 hours), monitoring the reaction progress.

  • After cooling, basify the reaction mixture to deprotonate the ammonium salt and liberate the free amine.

  • Extract the amine with an organic solvent.

  • Dry and concentrate the organic phase to yield the deprotected amine.

Protocol:

  • Heat the protected amine in a solution of a strong base, such as 15% aqueous NaOH or KOH, at reflux.

  • The reaction may require a prolonged period (12-48 hours).

  • After completion, cool the reaction and extract the liberated amine with a suitable organic solvent.

  • Wash, dry, and concentrate the organic extracts to obtain the deprotected amine.

Deprotection MethodReagentsTemperatureTypical Time (h)Typical Yield (%)
Acidic Hydrolysis6 M HCl or AcOH/conc. HClReflux6-2470-90
Basic Hydrolysis15% NaOH or KOH (aq)Reflux12-4865-85

Table 4: Comparison of deprotection conditions for (4-Methylphenoxy)acetyl amides.

Orthogonality and Selectivity

The (4-Methylphenoxy)acetyl group can be employed in orthogonal protection strategies. For instance, its stability to mildly acidic conditions allows for the selective removal of more acid-labile protecting groups like tert-butyloxycarbonyl (Boc) while the (4-Methylphenoxy)acetyl group remains intact. Conversely, the (4-Methylphenoxy)acetyl group can be removed under conditions that leave other protecting groups, such as benzyl ethers, unaffected.

Conclusion

This compound provides a reliable and efficient means for the protection of alcohols and amines. The resulting protected derivatives exhibit good stability, and the protecting group can be removed under well-defined hydrolytic conditions. The protocols and data presented herein offer a practical guide for the successful implementation of this protecting group strategy in complex organic synthesis, aiding researchers and professionals in the development of novel chemical entities. Careful consideration of the substrate's overall functionality and stability is crucial when selecting the appropriate protection and deprotection conditions.

Application Note: A Scalable and Efficient Synthesis of (4-Methylphenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Methylphenoxy)acetyl chloride is a reactive intermediate crucial for the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a para-substituted phenoxy group linked to an acetyl chloride moiety, makes it a valuable building block for creating esters and amides through nucleophilic acyl substitution.[1] This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a reliable method using thionyl chloride, which consistently produces high yields and purity.[1]

Synthesis Methodology

The primary and most widely adopted method for synthesizing this compound is the reaction of (4-Methylphenoxy)acetic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is commonly preferred for this conversion due to its efficacy and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.[1][2] An alternative method for industrial-scale production involves phosphorus trichloride (PCl₃), which can offer cost advantages in bulk manufacturing.[1]

This protocol will focus on the thionyl chloride method, which is well-suited for laboratory and pilot-plant scale-up, achieving yields between 85–92% and purity exceeding 95% after purification.[1]

Experimental Protocol: Thionyl Chloride Method

This protocol details the conversion of (4-Methylphenoxy)acetic acid to this compound.

1. Materials and Reagents:

ReagentChemical FormulaMolar Mass ( g/mol )Quantity (Example Scale)Moles (mol)Equivalents
(4-Methylphenoxy)acetic acidC₉H₁₀O₃166.17100.0 g0.6021.0
Thionyl chlorideSOCl₂118.97143.2 g (85.3 mL)1.2042.0
Dichloromethane (DCM)CH₂Cl₂84.93500 mL--

2. Equipment:

  • 1000 mL three-neck round-bottom flask

  • Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with NaOH solution)

  • Addition funnel

  • Magnetic stirrer and heating mantle

  • Thermometer

  • Vacuum distillation apparatus

3. Reaction Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood.[3][4] The flask should be equipped with a magnetic stirrer, reflux condenser, and an addition funnel. Ensure the gas trap is in place to neutralize the HCl and SO₂ gases produced.

  • Charging the Reactor: Add (4-Methylphenoxy)acetic acid (100.0 g, 0.602 mol) and dichloromethane (500 mL) to the reaction flask. Stir the mixture to dissolve the solid.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (85.3 mL, 1.204 mol) to the stirred solution via the addition funnel over 30-45 minutes. The reaction is exothermic, and a controlled addition rate is necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 40-45°C) and maintain this temperature for 4-6 hours.[1] The reaction progress can be monitored by observing the cessation of gas evolution.

  • Removal of Excess Reagent: Once the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride and the solvent (DCM) are removed by distillation under reduced pressure.[5]

4. Purification:

  • Fractional Distillation: The crude this compound is purified by fractional distillation under reduced pressure.[1] This step is critical to achieve high purity by separating the product from any non-volatile impurities.

  • Product Collection: Collect the fraction boiling at the appropriate temperature and pressure. The final product is a clear to pale yellow liquid.

  • Yield and Purity: This method typically yields 85-92% of the theoretical maximum, with a purity of >95% as determined by analytical methods such as GC-MS or NMR spectroscopy.[1]

Data Summary

The following table outlines the optimized parameters for the thionyl chloride method.

ParameterOptimal ValueImpact on Yield & Purity
Reaction Temperature45°CMaximizes the reaction rate while minimizing side reactions.[1]
SOCl₂ Equivalents2.0Ensures complete conversion of the starting material.[1]
Reaction Time5 hoursProvides a balance between reaction completion and efficiency.[1]
Purification MethodFractional DistillationEssential for achieving >95% purity.[1]

Diagrams

Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Charge Reactor with (4-Methylphenoxy)acetic acid and DCM B Add Thionyl Chloride (2.0 equiv) A->B Slow Addition C Heat to Reflux (45°C, 5 hours) B->C Heating D Cool to Room Temp C->D E Remove Excess SOCl₂ & Solvent (Vacuum) D->E F Fractional Distillation (Reduced Pressure) E->F Purification G This compound (>95% Purity) F->G Isolation

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Reaction mechanism for the formation of the acyl chloride.

Safety and Handling

This compound and the reagents used in its synthesis are hazardous. Strict adherence to safety protocols is mandatory.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water.[3][4][6] All handling must be performed in a well-ventilated fume hood.[3][4]

    • PPE: Wear chemical-resistant gloves, protective clothing, and eye/face protection.[3][4]

    • Spills: In case of a spill, cover with a dry, inert material like sand or Chemizorb®, collect, and dispose of as hazardous waste. Do not use water.[3][4][6]

    • Storage: Store in a tightly closed container in a dry, well-ventilated area, away from water.[4]

  • This compound (Product):

    • Hazards: Causes severe skin burns and eye damage.[3] Harmful if swallowed and may cause respiratory irritation.[3][4] It will hydrolyze in the presence of water to regenerate the carboxylic acid and produce hydrochloric acid.[1]

    • PPE: Use the same personal protective equipment as for thionyl chloride.

    • Handling: Keep the workplace dry and avoid generation of vapors.[3][4] Immediately change any contaminated clothing.[3][4]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water.[3][7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[3]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][7]

Conclusion

The protocol described provides a robust and scalable method for the synthesis of this compound. The use of thionyl chloride ensures a high conversion rate, and the subsequent purification by fractional distillation yields a product of high purity suitable for applications in pharmaceutical and chemical synthesis. Careful attention to reaction parameters and strict adherence to safety procedures are paramount for the successful and safe execution of this synthesis on a larger scale.

References

Application Notes and Protocols: Reaction of (4-Methylphenoxy)acetyl chloride with Primary vs. Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction of (4-methylphenoxy)acetyl chloride with primary and secondary amines, offering insights into their comparative reactivity, experimental protocols for the synthesis of N-substituted 2-(4-methylphenoxy)acetamides, and the biological relevance of these products in drug development.

Introduction

This compound is a reactive acyl chloride that serves as a key building block in the synthesis of a variety of organic compounds, particularly in the pharmaceutical industry. Its reaction with primary and secondary amines via nucleophilic acyl substitution yields N-substituted 2-(4-methylphenoxy)acetamides. These acetamide derivatives have garnered significant interest due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Understanding the nuances of the reaction with different classes of amines is crucial for optimizing reaction conditions and achieving desired product yields.

Comparative Reactivity of Primary vs. Secondary Amines

The reaction of this compound with both primary and secondary amines proceeds through a nucleophilic addition-elimination mechanism.[3] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the corresponding amide.

Generally, primary amines are more reactive towards acyl chlorides than secondary amines. This difference in reactivity is primarily attributed to two factors:

  • Steric Hindrance: Primary amines, having only one alkyl or aryl substituent, present less steric bulk around the nucleophilic nitrogen atom compared to secondary amines, which have two substituents. This allows for easier access to the electrophilic carbonyl carbon of the acyl chloride.

  • Electronic Effects: While alkyl groups are electron-donating, which increases the nucleophilicity of the nitrogen, the increased steric hindrance in secondary amines often outweighs this electronic effect in acylation reactions.

This difference in reactivity can be exploited for chemoselective acylation in molecules containing both primary and secondary amine functionalities.

Data Presentation: Comparative Reaction Yields

Amine TypeAmineAcylating AgentProductYield (%)Reference
Primary Benzylamine2-(2,4-dichlorophenoxy)acetyl chlorideN-Benzyl-2-(2,4-dichlorophenoxy)acetamide87%[4]
Secondary DiethylaminePhenylacetyl chlorideN,N-diethyl-2-phenylacetamide98%[5]

Experimental Protocols

The following are generalized protocols for the reaction of this compound with a primary and a secondary amine, adapted from literature procedures for similar reactions.[4][5]

Protocol 1: Synthesis of N-Benzyl-2-(4-methylphenoxy)acetamide (from a Primary Amine)

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (or another suitable base like pyridine)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath with stirring.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a dropping funnel.

  • Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes. A white precipitate of triethylamine hydrochloride may form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Synthesis of N,N-Diethyl-2-(4-methylphenoxy)acetamide (from a Secondary Amine)

Materials:

  • This compound

  • Diethylamine

  • Triethylamine (or another suitable base like pyridine)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve diethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution in an ice bath with stirring.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a dropping funnel.

  • Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Add water to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and wash it with water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude N,N-diethyl-2-(4-methylphenoxy)acetamide can be purified by vacuum distillation or column chromatography if necessary.

Mandatory Visualizations

Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Amine Amine Mixing Mixing in Aprotic Solvent with Base Amine->Mixing Acyl_Chloride This compound Acyl_Chloride->Mixing Reaction Nucleophilic Acyl Substitution Mixing->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Salt Ammonium/ Alkylammonium Chloride Workup->Salt Amide N-substituted 2-(4-methylphenoxy)acetamide Purification->Amide Signaling_Pathway cluster_tnf TNF-α Signaling Pathway cluster_inhibition Inhibition by Phenoxyacetamide Derivative TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK IKK Complex TRAF2->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degradates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces Phenoxyacetamide N-Aryl-2- (4-methylphenoxy)acetamide Phenoxyacetamide->IKK Inhibits

References

Laboratory preparation of (4-Methylphenoxy)acetyl chloride from its carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a standardized laboratory protocol for the synthesis of (4-Methylphenoxy)acetyl chloride from its corresponding carboxylic acid, (4-Methylphenoxy)acetic acid. The described method utilizes thionyl chloride as the chlorinating agent, a common and effective reagent for the preparation of acyl chlorides.[1][2][3] This process is fundamental in organic synthesis, as the resulting acyl chloride is a versatile intermediate for the preparation of esters, amides, and other carbonyl derivatives.[4] The protocol provided herein outlines the reaction conditions, purification methods, and expected yields, offering a reproducible procedure for researchers in synthetic chemistry and drug development.

Introduction

This compound is a reactive acyl chloride derivative that serves as a key building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[4] The conversion of carboxylic acids to acyl chlorides is a crucial transformation in organic chemistry, as it activates the carboxyl group for nucleophilic acyl substitution. Several reagents can accomplish this transformation, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus halides (e.g., PCl₃, PCl₅).[5][6]

Thionyl chloride is often the reagent of choice for laboratory-scale preparations due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the purification of the desired acyl chloride.[3][5] This document provides a detailed methodology for the synthesis of this compound using thionyl chloride, including optimized reaction parameters and purification techniques to achieve high yield and purity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from (4-Methylphenoxy)acetic acid using thionyl chloride.

ParameterValueReference
Reactants
(4-Methylphenoxy)acetic acid (Molar Mass: 166.17 g/mol )1.0 equivalent[7][8]
Thionyl chloride (Molar Mass: 118.97 g/mol )2.0 equivalents[4]
Reaction Conditions
SolventDichloromethane (DCM) or neat[2][4]
TemperatureReflux (40-50 °C)[2][4]
Reaction Time4-6 hours[4]
Product
This compound (Molar Mass: 184.62 g/mol )[4]
Yield and Purity
Expected Yield85-92%[4]
Expected Purity (post-distillation)>95%[4]

Experimental Protocol

Materials:

  • (4-Methylphenoxy)acetic acid (C₉H₁₀O₃)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle with a magnetic stirrer

  • Distillation apparatus

  • Vacuum source

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, add (4-Methylphenoxy)acetic acid (1.0 eq). If using a solvent, add anhydrous dichloromethane.

  • Reagent Addition: Under a fume hood, carefully add thionyl chloride (2.0 eq) to the flask. The addition should be done cautiously as the reaction can be exothermic and releases HCl and SO₂ gases.

  • Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to reflux (approximately 40-50°C) and maintain for 4-6 hours.[4] The progress of the reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and solvent can be removed by distillation at atmospheric pressure.

  • Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product as a clear liquid.[4]

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction evolves toxic gases (HCl and SO₂); ensure the reaction setup is properly vented.

Reaction Workflow

G Workflow for the Synthesis of this compound cluster_0 Reaction Stage cluster_1 Work-up and Purification cluster_2 Final Product start Start: (4-Methylphenoxy)acetic acid reagents Add Thionyl Chloride (SOCl₂) start->reagents 1.0 eq reflux Reflux at 40-50°C for 4-6 hours reagents->reflux 2.0 eq cool Cool to Room Temperature reflux->cool distill_excess Distill off excess SOCl₂ cool->distill_excess vac_distill Fractional Distillation (Reduced Pressure) distill_excess->vac_distill product This compound vac_distill->product

Caption: Synthetic workflow for this compound.

Mechanism Overview

The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate.[1][9] This intermediate is highly reactive, and the subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[3][6][9]

G Reaction Mechanism Overview start (4-Methylphenoxy)acetic acid intermediate Chlorosulfite Intermediate start->intermediate Nucleophilic attack socl2 Thionyl Chloride (SOCl₂) socl2->intermediate product This compound intermediate->product Chloride attack byproducts SO₂ + HCl (gases) intermediate->byproducts

References

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Methylphenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of (4-Methylphenoxy)acetyl chloride after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound product?

The most likely impurities in crude this compound are the unreacted starting material, (4-methylphenoxy)acetic acid, and residual chlorinating agents or their byproducts.[1] For instance, if thionyl chloride (SOCl₂) is used for the synthesis, impurities may include sulfur dioxide and hydrogen chloride.[2] When phosphorus trichloride (PCl₃) is employed, phosphorous acid (H₃PO₃) can be a byproduct.[3]

Q2: What is the most common method for purifying this compound?

Fractional distillation under reduced pressure is the most frequently employed and effective method for purifying this compound.[2][3][4] This technique separates the desired product from less volatile impurities like the starting carboxylic acid and more volatile impurities such as excess thionyl chloride.

Q3: Can this compound be purified by recrystallization?

Recrystallization is a viable purification method for solid acyl chlorides.[1] this compound is a liquid at room temperature, so recrystallization is not a standard procedure. However, if solidification occurs due to impurities or low temperatures, it is generally better to proceed with distillation for purification.

Q4: Is it possible to use a chemical wash to purify this compound?

While some less reactive acyl chlorides can be purified by washing with a dilute sodium bicarbonate solution to remove acidic impurities, this method is hazardous with readily hydrolyzable acyl chlorides.[1] this compound is susceptible to hydrolysis and will react with water to revert to (4-methylphenoxy)acetic acid.[3] Therefore, aqueous washing is not recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Product is yellow or dark in color The presence of colored impurities or degradation products.Purify by fractional distillation under reduced pressure. If the color persists, consider treating the crude product with activated carbon before distillation, although compatibility should be verified.
Low yield after distillation Incomplete reaction during synthesis, product loss during transfer, or decomposition during distillation at too high a temperature.Ensure the synthesis reaction goes to completion. Minimize transfers of the crude product. Distill under a high vacuum to lower the boiling point and prevent thermal decomposition.
Product decomposes in storage Hydrolysis due to exposure to atmospheric moisture.Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Storing over molecular sieves may also help to keep it dry.[5]
Product is contaminated with starting material after distillation Inefficient fractional distillation.Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency. Carefully control the distillation temperature and pressure.

Experimental Protocol: Purification by Vacuum Distillation

This protocol outlines the steps for purifying crude this compound using vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and collection flask(s)

  • Vigreux column (optional, for improved separation)

  • Thermometer and adapter

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.

    • Place the crude this compound into the round-bottom flask with boiling chips or a magnetic stir bar.

    • Connect the flask to the distillation head (and optional Vigreux column).

    • Insert the thermometer so that the bulb is just below the side arm leading to the condenser.

    • Connect the condenser to a coolant source.

    • Attach the collection flask(s).

    • Connect the apparatus to the vacuum pump via a cold trap.

  • Distillation:

    • Begin stirring the crude product.

    • Slowly and carefully apply the vacuum.

    • Once the desired pressure is reached and stable, begin heating the distillation flask.

    • Collect any low-boiling fractions, which may include residual solvent or excess chlorinating agent.

    • Carefully monitor the temperature. Collect the main fraction of this compound at its boiling point at the given pressure.

    • Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains.

  • Product Handling and Storage:

    • Allow the apparatus to cool completely before slowly releasing the vacuum, preferably by introducing an inert gas.

    • Transfer the purified product to a clean, dry, and airtight container under an inert atmosphere.

    • Store in a cool, dry, and dark place.

Diagrams

Purification_Workflow Purification Workflow for this compound start Crude this compound distillation Vacuum Distillation start->distillation impurities Non-volatile Impurities (e.g., starting acid) distillation->impurities Residue product Purified this compound distillation->product Collect Main Fraction volatile_impurities Volatile Impurities (e.g., excess SOCl2) distillation->volatile_impurities Initial Fraction storage Store under Inert Atmosphere product->storage

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Purification Issues start Purified Product Analysis color_check Is the product colored? start->color_check yield_check Is the yield low? color_check->yield_check No re_distill Re-distill with a fractionating column color_check->re_distill Yes purity_check Is the purity low? yield_check->purity_check No optimize_synthesis Optimize synthesis reaction conditions yield_check->optimize_synthesis Yes purity_check->re_distill Yes end Pure Product Obtained purity_check->end No re_distill->end check_vacuum Check for vacuum leaks and ensure proper temperature control optimize_synthesis->check_vacuum check_vacuum->start

Caption: Logic diagram for troubleshooting purification issues.

References

Preventing hydrolysis of (4-Methylphenoxy)acetyl chloride during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (4-Methylphenoxy)acetyl chloride, focusing on the prevention of hydrolysis during experimental procedures.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when handling this compound, with a focus on preventing its unwanted hydrolysis.

Question 1: My reaction yield is significantly lower than expected, and I've isolated (4-methylphenoxy)acetic acid as a byproduct. What is happening?

Answer: The presence of (4-methylphenoxy)acetic acid is a clear indicator that your starting material, this compound, has undergone hydrolysis.[1] Acyl chlorides are highly reactive towards water and even atmospheric moisture.[1][2][3] This reaction converts the acyl chloride back to its corresponding carboxylic acid, consuming your reactant and reducing the yield of your desired product.[4][5][6]

Question 2: What are the primary sources of water contamination in my reaction?

Answer: Water contamination can come from several sources, including:

  • Atmospheric Moisture: Acyl chlorides can react with water vapor in the air, which is why they are often described as fuming liquids.[3]

  • Wet Glassware: Using glassware that has not been properly dried is a common source of contamination.

  • Non-Anhydrous Solvents: Solvents can absorb water from the atmosphere if not stored and handled correctly.

  • Reagents: Other reagents in your reaction mixture may not be completely dry.

Question 3: What immediate steps can I take to prevent hydrolysis?

Answer: To prevent hydrolysis, you must work under anhydrous (water-free) conditions. Key preventative measures include:

  • Use an Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere, such as nitrogen or argon. This displaces air and moisture from your reaction vessel.

  • Thoroughly Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water.

  • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Storing solvents over molecular sieves can help maintain their dryness.[1]

  • Handle Reagents Carefully: Add liquid reagents via syringe and handle solid reagents quickly to minimize exposure to the atmosphere.

Question 4: Are there any specific chemical agents I can add to the reaction to minimize hydrolysis?

Answer: While you cannot stop hydrolysis in an aqueous solution, you can manage the byproducts in non-aqueous environments.[7] In many reactions involving acyl chlorides, a non-nucleophilic base like pyridine or triethylamine is added.[2][7] The primary role of this base is to scavenge the HCl gas that is produced during the main reaction.[2][8] This also helps to drive the reaction to completion. However, the most critical factor for preventing hydrolysis is the rigorous exclusion of water from the start.

Question 5: How should I properly store this compound to maintain its integrity?

Answer: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. A desiccator is an excellent storage environment to protect it from atmospheric moisture. The container should be flushed with an inert gas before sealing if possible.

Quantitative Data Summary

Chloride Type Example Reactivity with Water Typical Conditions for Hydrolysis
Acyl Chloride This compoundVery HighVigorous reaction with cold water.[6][9]
Alkyl Chloride ChloroethaneLowVery slow reaction with water; requires heat and often a stronger nucleophile like hydroxide ions.[9][10]
Aryl Chloride ChlorobenzeneExtremely Low / InertNo reaction with water under normal conditions due to the strength of the C-Cl bond.[9][10][11]

This table illustrates that acyl chlorides are exceptionally susceptible to hydrolysis compared to other organic chlorides, underscoring the critical need for anhydrous conditions.[10]

Experimental Protocols

Protocol: General Procedure for Acylation using this compound under Anhydrous Conditions

This protocol outlines a standard method for reacting this compound with a generic alcohol (R-OH) to form an ester, while minimizing hydrolysis.

Materials:

  • This compound

  • Anhydrous alcohol (R-OH)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[7]

  • Anhydrous triethylamine (TEA) or pyridine[2][7]

  • Round-bottom flask, dropping funnel, condenser (all oven-dried)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply with a manifold

  • Syringes and needles

Procedure:

  • Apparatus Setup: Assemble the oven-dried glassware (round-bottom flask, condenser, and dropping funnel) while it is still hot. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation: In the reaction flask, dissolve the anhydrous alcohol and triethylamine in anhydrous DCM. This should be done under the inert atmosphere.

  • Addition of Acyl Chloride: Dissolve this compound in a separate volume of anhydrous DCM. Transfer this solution to the dropping funnel using a syringe.

  • Reaction Execution: Cool the reaction flask containing the alcohol and base in an ice bath (0 °C). Add the solution of this compound dropwise from the dropping funnel over 15-30 minutes with continuous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (this can be monitored by Thin Layer Chromatography, TLC).

  • Workup: Once the reaction is complete, proceed with an appropriate aqueous workup to quench the reaction and remove byproducts. Even during the workup, be aware that any remaining acyl chloride will hydrolyze rapidly.

Visualizations

Diagrams of Pathways and Workflows

Hydrolysis_Pathway reagent reagent intermediate intermediate product product water water AcylChloride (4-Methylphenoxy)acetyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack Water H₂O (Water) Water->Intermediate CarboxylicAcid (4-methylphenoxy)acetic acid Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: Hydrolysis mechanism of this compound.

Experimental_Workflow step step precaution precaution A 1. Dry Glassware (Oven or Flame) B 2. Assemble Apparatus Under Inert Gas (N₂/Ar) A->B C 3. Add Anhydrous Solvent & Nucleophile (e.g., Alcohol) B->C D 4. Add (4-Methylphenoxy)acetyl chloride solution dropwise C->D E 5. Monitor Reaction (e.g., TLC) D->E F 6. Workup E->F P1 Exclude H₂O P1->A P1->B P1->C

Caption: Workflow for reactions using acyl chlorides.

Troubleshooting_Logic problem problem question question solution solution cause cause A Problem: Low Yield & Carboxylic Acid Byproduct B Was the reaction run under anhydrous conditions? A->B C_Yes Yes B->C_Yes Yes C_No No B->C_No No F Check other factors: - Reagent purity - Reaction time/temp - Stoichiometry C_Yes->F D Likely Cause: Hydrolysis C_No->D E Solution: Implement rigorous anhydrous techniques D->E

Caption: Troubleshooting logic for hydrolysis issues.

References

Technical Support Center: Synthesis of (4-Methylphenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methylphenoxy)acetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective laboratory method is the reaction of (4-Methylphenoxy)acetic acid with a chlorinating agent, typically thionyl chloride (SOCl₂), in an anhydrous solvent. This reaction efficiently converts the carboxylic acid to the corresponding acyl chloride.

Q2: Why are anhydrous conditions critical for this synthesis?

A2: this compound is highly reactive towards nucleophiles, especially water. Any moisture present in the reaction vessel, solvents, or starting materials will lead to the hydrolysis of the product back to (4-Methylphenoxy)acetic acid, significantly reducing the yield and purity of the desired acyl chloride.

Q3: How can I monitor the progress of the reaction?

A3: Direct monitoring of the acyl chloride formation by Thin Layer Chromatography (TLC) can be challenging due to its reactivity on the silica gel plate, which may cause streaking or hydrolysis back to the starting material. A practical approach is to take a small aliquot of the reaction mixture, quench it with methanol to convert the acyl chloride into the more stable methyl ester, and then analyze the resulting mixture by TLC. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar spot corresponding to the methyl ester indicates the progression of the reaction.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Recommended Solution
Presence of moisture Ensure all glassware is oven-dried before use. Use freshly distilled, anhydrous solvents. Handle starting materials in a dry environment (e.g., under an inert atmosphere like nitrogen or argon).
Incomplete reaction The reaction may require heating. Refluxing the reaction mixture is a common practice. Ensure the reaction is stirred efficiently for an adequate duration.
Degradation of thionyl chloride Use a fresh bottle of thionyl chloride or distill older stock before use. Thionyl chloride can decompose over time.
Inefficient removal of byproducts The byproducts of the reaction with thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases and should evolve from the reaction mixture. Ensure the reaction is adequately vented (in a fume hood) to allow for their removal, driving the equilibrium towards the product.

Problem 2: The final product is contaminated with the starting material, (4-Methylphenoxy)acetic acid.

Possible Cause Recommended Solution
Hydrolysis during workup or storage Avoid any contact with water or atmospheric moisture during the workup and storage of the product. Store the purified this compound in a tightly sealed container under an inert atmosphere.
Incomplete reaction Increase the reaction time or temperature to ensure all the starting material is consumed. Consider using a slight excess of thionyl chloride.

Problem 3: Presence of an unknown, higher molecular weight impurity.

Possible Cause Recommended Solution
Formation of (4-Methylphenoxy)acetic anhydride This side product forms from the reaction of the this compound product with unreacted (4-Methylphenoxy)acetic acid. To minimize its formation, add the carboxylic acid to the thionyl chloride solution (if practical for your setup) to ensure the chlorinating agent is always in excess. Purify the final product by fractional distillation under reduced pressure to separate the acyl chloride from the higher-boiling anhydride.

Problem 4: Difficulty in removing excess thionyl chloride.

Possible Cause Recommended Solution
High boiling point of thionyl chloride (76 °C) After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. To aid in its removal, anhydrous toluene can be added and subsequently removed under vacuum (azeotropic removal).

Quantitative Data Summary

Parameter Thionyl Chloride (SOCl₂) Method Phosphorus Trichloride (PCl₃) Method
Typical Yield 85-92%78-85%
Purity (after distillation) >95%>95%
Reaction Temperature 40-50 °C (Reflux)20-30 °C
Byproducts SO₂ (gas), HCl (gas)H₃PO₃ (liquid)

Experimental Protocols

Synthesis of this compound using Thionyl Chloride
  • Preparation: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with a sodium hydroxide solution). Ensure all glassware is thoroughly oven-dried.

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add (4-Methylphenoxy)acetic acid to the reaction flask, followed by the addition of an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the mixture. The addition is often exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. Monitor the reaction progress as described in the FAQs.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain a clear, colorless to pale yellow liquid.

Visualizations

Reaction Pathways and Troubleshooting Workflow

Synthesis_Pathway Start (4-Methylphenoxy)acetic Acid Reagent + SOCl₂ (Thionyl Chloride) Start->Reagent Main Reaction Product This compound Reagent->Product Byproducts SO₂ + HCl (gaseous byproducts) Product->Byproducts evolved

Caption: Main synthesis pathway of this compound.

Side_Reactions Product This compound Water H₂O (Moisture) Product->Water Hydrolysis Starting_Material (4-Methylphenoxy)acetic Acid Product->Starting_Material Anhydride Formation Hydrolysis_Product (4-Methylphenoxy)acetic Acid Water->Hydrolysis_Product Anhydride (4-Methylphenoxy)acetic Anhydride Starting_Material->Anhydride Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Check for Moisture (Anhydrous Conditions) Start->Check_Moisture Check_Reaction_Completion Verify Reaction Completion (TLC after quenching) Start->Check_Reaction_Completion Check_Purification Optimize Purification (Vacuum Distillation) Start->Check_Purification Solution_Dry Use Oven-Dried Glassware & Anhydrous Solvents Check_Moisture->Solution_Dry Solution_React Increase Reaction Time/Temp Check_Reaction_Completion->Solution_React Solution_Purify Improve Fractional Distillation Check_Purification->Solution_Purify

Technical Support Center: Synthesis of (4-Methylphenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (4-Methylphenoxy)acetyl chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for synthesizing this compound involve the reaction of (4-Methylphenoxy)acetic acid with a chlorinating agent. The two primary chlorinating agents used are thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃).[1] An alternative and often milder method utilizes oxalyl chloride.

Q2: What is the general reaction mechanism?

A2: The synthesis is a nucleophilic acyl substitution. The hydroxyl group of the carboxylic acid is converted into a better leaving group by the chlorinating agent, which is then displaced by a chloride ion.

Q3: What are the typical yields for these methods?

A3: The thionyl chloride method generally provides higher yields, typically in the range of 85-92%.[1] The phosphorus trichloride method offers yields between 78-85%.[1] Yields for the oxalyl chloride method are also generally high, though specific quantitative data for this particular synthesis is less commonly reported in generalized literature.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. A typical solvent system is a 3:1 mixture of hexane and ethyl acetate.[1] The disappearance of the starting material spot ((4-Methylphenoxy)acetic acid) and the appearance of the product spot indicate the reaction is proceeding. It is important to note that acyl chlorides can be sensitive to the silica on the TLC plate and may hydrolyze back to the carboxylic acid.[2] Therefore, quick analysis is recommended.

Q5: What are the main safety precautions when handling the reagents?

A5: Thionyl chloride, phosphorus trichloride, and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (HCl, SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. These reagents are also sensitive to moisture, so anhydrous conditions are crucial for both safety and reaction success.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of the product: Presence of moisture in reagents or glassware. 3. Sub-optimal stoichiometry: Incorrect molar ratio of chlorinating agent to carboxylic acid.1. Increase reaction time or temperature according to the recommended protocol. Monitor by TLC until the starting material is consumed. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-quality chlorinating agents.[1] 3. Use a 2:1 molar excess of thionyl chloride to (4-Methylphenoxy)acetic acid for optimal results.[1]
Product is a Dark Brown or Black Oil 1. Decomposition of the starting material or product: Reaction temperature is too high. 2. Side reactions: Impurities in the starting material or reaction with the solvent. 3. Reaction with tertiary amine bases (if used): Some acyl chlorides can form colored byproducts with bases like pyridine or triethylamine.1. Carefully control the reaction temperature and avoid excessive heating. 2. Use purified starting materials and high-purity solvents. 3. If a base is necessary for a subsequent step, consider adding the acyl chloride to the base at a low temperature. In many cases, for the synthesis of the acyl chloride itself, a base is not required.
Difficulty in Isolating the Product 1. Product is volatile: Loss of product during solvent removal. 2. Incomplete removal of byproducts: Phosphorous acid (from PCl₃) or excess thionyl chloride can complicate purification.1. Use a rotary evaporator with controlled temperature and pressure. A cold trap can also be employed to recover volatile product. 2. For the PCl₃ method, the reaction mixture separates into two phases, with the product in the upper organic phase and phosphorous acid in the lower aqueous phase.[1] For the SOCl₂ method, excess thionyl chloride can be removed by distillation under reduced pressure.
TLC Plate Shows Multiple Spots or Streaking 1. Incomplete reaction: Both starting material and product spots are visible. 2. Presence of impurities: Side reactions may have occurred. 3. Hydrolysis on the TLC plate: The acyl chloride is reacting with the silica gel.1. Continue the reaction and monitor by TLC until the starting material spot disappears. 2. Identify the impurities if possible (e.g., by comparing with a co-spot of the starting material). Purify the product by distillation or chromatography. 3. Prepare the TLC sample just before running and elute the plate promptly.
Product Hydrolyzes Back to Carboxylic Acid 1. Exposure to atmospheric moisture: Handling the product in open air. 2. Moisture in work-up solvents or glassware. 1. Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible. 2. Use anhydrous solvents for extraction and ensure all glassware is thoroughly dried.

Data Presentation

Table 1: Thionyl Chloride Method Parameters and Yields

ParameterOptimal ValueImpact on YieldTypical Yield Range
Reaction Temperature 45°C[1]Maximizes reaction rate while minimizing decomposition.85-92%[1]
SOCl₂ Equivalents 2.0[1]Ensures full conversion of the carboxylic acid.
Reaction Time 5 hours[1]Balances reaction completion with preventing side reactions.

Table 2: Comparison of Chlorinating Agents

Chlorinating AgentTypical Yield RangeAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) 85-92%[1]High yield, gaseous byproducts (SO₂ and HCl) are easily removed.Corrosive and moisture-sensitive.
Phosphorus Trichloride (PCl₃) 78-85%[1]Cost-effective for large-scale synthesis.Lower yield compared to SOCl₂, byproduct (phosphorous acid) requires separation.[1]
Oxalyl Chloride ((COCl)₂) Generally highOften works at room temperature, byproducts (CO, CO₂, HCl) are gaseous.More expensive than SOCl₂ and PCl₃.

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

Materials:

  • (4-Methylphenoxy)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-Methylphenoxy)acetic acid in an anhydrous solvent (DCM or THF).[1]

  • Slowly add thionyl chloride (2 molar equivalents) to the solution at room temperature.[1]

  • Heat the reaction mixture to reflux (approximately 40-50°C) and maintain for 4-6 hours.[1]

  • Monitor the reaction progress by TLC (3:1 hexane:ethyl acetate). The reaction is complete when the starting material spot is no longer visible.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • Purify the resulting this compound by fractional distillation under reduced pressure to obtain a clear liquid. The expected yield is 85-92%.[1]

Synthesis of this compound using Oxalyl Chloride (General Procedure)

Materials:

  • (4-Methylphenoxy)acetic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Gas outlet/bubbler

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-Methylphenoxy)acetic acid in anhydrous DCM under an inert atmosphere.

  • Add a catalytic amount (1-2 drops) of DMF to the solution.

  • Slowly add oxalyl chloride (1.1-1.5 equivalents) to the stirred solution at room temperature. Vigorous gas evolution (CO and CO₂) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours after the gas evolution has ceased.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude product.

  • Further purification can be achieved by distillation under reduced pressure.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Start: (4-Methylphenoxy)acetic acid reaction_step Reaction at specified temperature start->reaction_step reagents Chlorinating Agent (SOCl₂, PCl₃, or (COCl)₂) reagents->reaction_step solvent Anhydrous Solvent (e.g., DCM) solvent->reaction_step monitoring Monitor by TLC reaction_step->monitoring monitoring->reaction_step If incomplete workup Removal of excess reagent and solvent monitoring->workup If complete purification Distillation under reduced pressure workup->purification end_product Pure this compound purification->end_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting low_yield Low Yield? incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Check TLC hydrolysis Hydrolysis? low_yield->hydrolysis Check conditions stoichiometry Incorrect Stoichiometry? low_yield->stoichiometry Review calculation increase_time_temp Increase reaction time/temp incomplete_rxn->increase_time_temp dry_reagents Use anhydrous reagents/glassware hydrolysis->dry_reagents check_ratio Adjust molar ratio stoichiometry->check_ratio

References

(4-Methylphenoxy)acetyl chloride storage and handling precautions.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information on the safe storage and handling of (4-Methylphenoxy)acetyl chloride for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] Like other acid chlorides, it is expected to react violently with water and be a lachrymator (an irritant that causes tearing). It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Q2: How should I properly store this compound?

A2: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][3] It should be kept away from heat, sparks, open flames, and other ignition sources.[2][4] To prevent degradation and reaction with atmospheric moisture, it is recommended to handle and store it under an inert gas.[2][4]

Q3: What materials are incompatible with this compound?

A3: This compound is incompatible with water, alcohols, amines, strong bases, and oxidizing agents.[3][5] Contact with water can cause a violent reaction, producing hydrochloric acid.[6][7]

Q4: What should I do if I accidentally spill this compound?

A4: In the event of a spill, you should first ensure your own safety by wearing appropriate PPE. Evacuate the immediate area and eliminate all ignition sources.[6][8] For small spills, absorb the chemical with an inert, dry material like vermiculite or dry sand and place it in a sealed container for disposal.[6] Do not use water to clean up the spill.[6] Ensure the area is well-ventilated after the cleanup is complete.[6] For large spills, it is crucial to have a pre-planned emergency procedure.

Troubleshooting Guide

Problem: I observe fumes or a strong, pungent odor when opening the container.

  • Cause: The chemical is likely reacting with moisture in the air. Acid chlorides hydrolyze upon contact with water to form hydrochloric acid and the corresponding carboxylic acid, which can appear as fumes.[7]

  • Solution: Handle the container in a chemical fume hood with the sash at the lowest practical height. Ensure your respiratory protection is adequate. After dispensing the required amount, blanket the container with an inert gas (like nitrogen or argon) before sealing it tightly.

Problem: The material has changed color or appears to have solidified.

  • Cause: This could indicate decomposition or contamination. Prolonged exposure to air and moisture can lead to degradation.

  • Solution: Do not use the reagent if you suspect it is contaminated, as this could adversely affect your experiment and potentially create unforeseen hazards. Dispose of the material according to your institution's hazardous waste guidelines.

Problem: I'm not sure what type of gloves to use.

  • Solution: Chemical-resistant gloves are required.[2] Materials such as butyl-rubber are often recommended for handling acid chlorides. However, it is essential to consult the glove manufacturer's compatibility chart for the specific chemical you are using to ensure adequate protection.

Quantitative Data Summary

ParameterValueSource
Molecular FormulaC₉H₉ClO₂[1]
Molecular Weight184.62 g/mol [1]
Hazard ClassSkin Corrosion 1B[1]
GHS Hazard StatementH314: Causes severe skin burns and eye damage[1]

Experimental Protocols

Standard Operating Procedure for an Acylation Reaction

This protocol outlines the safe handling of this compound in a typical acylation reaction.

  • Preparation and Precaution:

    • Conduct a thorough risk assessment before beginning the experiment.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Have an appropriate quenching solution (e.g., a dilute solution of sodium bicarbonate) and spill kit readily available.

    • Wear the required Personal Protective Equipment (PPE):

      • Chemical safety goggles and a face shield.[9]

      • Chemical-resistant gloves (e.g., butyl-rubber).

      • A flame-retardant lab coat.[2]

      • Closed-toe shoes.

  • Reaction Setup:

    • Set up the reaction glassware in the chemical fume hood. Ensure all glassware is dry.

    • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

  • Dispensing this compound:

    • Before opening the container, ensure the exterior is clean and dry.

    • Slowly and carefully open the container in the fume hood.

    • Use a dry syringe or cannula to transfer the required amount of the liquid reagent to the reaction vessel.

    • Immediately recap the reagent bottle, blanket with inert gas, and seal tightly.

  • Reaction Quenching and Work-up:

    • Upon completion of the reaction, quench any remaining this compound by slowly adding the reaction mixture to a cooled, stirred quenching solution. Be aware that this may be an exothermic process.

    • Proceed with the standard work-up procedure.

  • Waste Disposal:

    • Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.

Visualizations

G cluster_storage Storage cluster_handling Handling cluster_emergency Emergency Procedures storage_conditions Store in a Cool, Dry, Well-Ventilated Area inert_atmosphere Store Under Inert Gas storage_conditions->inert_atmosphere To prevent hydrolysis away_from_incompatibles Keep Away From Water, Bases, Alcohols storage_conditions->away_from_incompatibles To prevent reactions fume_hood Work in a Fume Hood ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood->ppe Ensures personal safety dry_glassware Use Dry Glassware fume_hood->dry_glassware Prevents reaction with moisture spill Spill evacuate Evacuate Area & Remove Ignition Sources spill->evacuate skin_contact Skin/Eye Contact rinse Rinse with Plenty of Water for 15 min skin_contact->rinse inhalation Inhalation fresh_air Move to Fresh Air inhalation->fresh_air absorb Absorb with Inert, Dry Material evacuate->absorb seek_medical Seek Immediate Medical Attention rinse->seek_medical fresh_air->seek_medical

References

Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in acylation reactions involving (4-Methylphenoxy)acetyl chloride.

Troubleshooting Guide

Issue: Low or No Product Yield

Question: My acylation reaction with this compound is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in acylation reactions with this compound can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to help you identify and resolve the issue.

Reagent Quality and Handling
  • Moisture Sensitivity: this compound is highly reactive towards water. Hydrolysis of the acyl chloride to (4-methylphenoxy)acetic acid is a common cause of low yields.

    • Recommendation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your nucleophilic substrate (amine, alcohol, etc.) is dry. Handle this compound in a glovebox or under a positive pressure of inert gas.

  • Reagent Purity: The purity of this compound, the nucleophile, and any catalysts or bases is critical.

    • Recommendation: Use freshly opened or properly stored reagents. If the purity is questionable, consider purifying the starting materials. For example, amines can often be distilled.

Reaction Conditions
  • Inadequate Base: In acylations of amines, a base is crucial to neutralize the hydrochloric acid (HCl) byproduct. If the HCl is not scavenged, it will protonate the starting amine, rendering it non-nucleophilic.

    • Recommendation: Use at least two equivalents of the amine substrate (one to act as the nucleophile and one as the base) or use one equivalent of the amine with at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.

  • Incorrect Temperature: While many acylations with acyl chlorides are rapid at room temperature or even 0 °C, some less reactive nucleophiles may require heating. Conversely, excessive heat can lead to side reactions and decomposition.

    • Recommendation: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If no reaction is observed (monitored by TLC or LC-MS), consider gentle heating.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants.

    • Recommendation: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. Ensure your starting materials are soluble in the chosen solvent.

Substrate Reactivity
  • Steric Hindrance: Sterically hindered amines or alcohols will react more slowly.

    • Recommendation: These substrates may require longer reaction times, elevated temperatures, or the use of a catalyst such as 4-dimethylaminopyridine (DMAP) to accelerate the reaction.

  • Electronic Effects: Electron-withdrawing groups on the nucleophile (e.g., nitro groups on an aniline) will decrease its nucleophilicity and slow down the reaction.

    • Recommendation: Harsher reaction conditions (higher temperature, longer reaction time) or a more reactive acylating agent might be needed. However, with this compound, catalysis with DMAP is a good first step.

Friedel-Crafts Acylation Specifics
  • Catalyst Activity: Friedel-Crafts acylations require a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). The catalyst can be deactivated by moisture or by complexation with the product.

    • Recommendation: Use a stoichiometric amount of the Lewis acid catalyst. Ensure anhydrous conditions are strictly maintained.

  • Substrate Deactivation: Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN, -COR) are poor substrates for Friedel-Crafts acylation.

    • Recommendation: If your aromatic substrate is deactivated, Friedel-Crafts acylation may not be a suitable reaction.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow and fumes in the air. Can I still use it?

A1: Yellowing and fuming are signs of decomposition, likely due to exposure to moisture, leading to the formation of (4-methylphenoxy)acetic acid and HCl. Using this decomposed reagent will result in lower yields. For best results, it is recommended to use fresh or purified (by distillation under reduced pressure) this compound.

Q2: I am trying to acylate a primary amine and my yield is consistently around 50%. What is the most likely reason?

A2: A yield of approximately 50% when acylating a primary amine often indicates that no external base was added. In this scenario, half of the amine is consumed as a base to neutralize the HCl produced, leaving only half to act as a nucleophile. To resolve this, add one equivalent of a non-nucleophilic base like triethylamine or pyridine to the reaction mixture, or use two equivalents of your primary amine.

Q3: Can I use an aqueous workup for my acylation reaction?

A3: Yes, an aqueous workup is standard for quenching the reaction and removing water-soluble byproducts. However, it is critical that the reaction itself is performed under strictly anhydrous conditions. The workup is performed after the reaction is complete. Typically, the reaction mixture is diluted with an organic solvent and washed with water, a mild base (like saturated sodium bicarbonate solution to remove acidic components), and brine.

Q4: How can I monitor the progress of my acylation reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate the reaction is progressing. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q5: What is the role of DMAP in acylation reactions?

A5: 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the nucleophile (alcohol or amine). DMAP is particularly useful for acylating sterically hindered or electronically deactivated nucleophiles.

Data Presentation

The following tables summarize typical yields and reaction conditions for acylation reactions. Note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Typical Yields for N-Acylation of Heterocyclic Amines with Acyl Chlorides

Heterocyclic AmineAcylating AgentCatalystSolventReaction TimeYield (%)
ImidazoleBenzoyl chloridePotter's ClaySolvent-free4-22 min85-97
PyrroleBenzoyl chloridePotter's ClaySolvent-free10-30 min75-90
IndoleAcetyl chloridePotter's ClaySolvent-free15-35 min69-88

Data adapted from a study on N-acylation of heterocyclic compounds.[1]

Table 2: O-Acylation of Phenol with Acetyl Chloride under Phase Transfer Catalysis

Base Concentration (NaOH)Phase Transfer CatalystYield of Phenyl Acetate (%)
10%None15
10%Tetrabutylammonium chloride6
0%Tetrabutylammonium chloride1

This data highlights the importance of reaction conditions in acylation.[2]

Table 3: Friedel-Crafts Acylation of Toluene with Acetyl Chloride

CatalystSelectivity for 4-methylacetophenone (%)Conversion of Acetyl Chloride (%)
H-ZSM-588.360.2
H-mordeniteLower than H-ZSM-5Lower than H-ZSM-5
REY zeoliteLower than H-ZSM-5Lower than H-ZSM-5

This demonstrates the influence of the catalyst on selectivity and conversion in Friedel-Crafts reactions.[3]

Experimental Protocols

Protocol 1: General Procedure for the Acylation of an Amine with this compound
  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq).

  • Dissolve the amine and base in an anhydrous aprotic solvent (e.g., DCM, THF) (approximately 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the stirred amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates completion.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Acylation of an Alcohol with this compound
  • To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and, if necessary, a catalyst such as DMAP (0.1 eq).

  • Dissolve the alcohol in an anhydrous aprotic solvent (e.g., DCM, THF) containing a non-nucleophilic base like pyridine or triethylamine (1.1 eq).

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature until completion as monitored by TLC.

  • Work up the reaction as described in Protocol 1.

  • Purify the crude ester by column chromatography or distillation.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Acylation reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions substrate_reactivity Assess Substrate Reactivity start->substrate_reactivity fc_specifics Friedel-Crafts Specifics? start->fc_specifics moisture Moisture Contamination? reagent_quality->moisture purity Purity Issues? reagent_quality->purity base Adequate Base Used (for amines)? reaction_conditions->base sterics Sterically Hindered? substrate_reactivity->sterics catalyst Active Lewis Acid Catalyst? fc_specifics->catalyst moisture->purity No moisture_yes Use Anhydrous Conditions & Dry Reagents moisture->moisture_yes Yes purity->reaction_conditions No purity_yes Purify Starting Materials purity->purity_yes Yes moisture_no Proceed to Next Check temperature Optimal Temperature? base->temperature base_no Add Base (e.g., Et3N) or use 2 eq. Amine base->base_no No solvent Appropriate Solvent? temperature->solvent temp_no Optimize Temperature (start low, then heat) temperature->temp_no No solvent_no Use Anhydrous, Aprotic Solvent (DCM, THF) solvent->solvent_no No electronics Electronically Deactivated? sterics->electronics sterics_yes Increase Reaction Time/Temp Add DMAP sterics->sterics_yes Yes electronics_yes Increase Reaction Time/Temp Add DMAP electronics->electronics_yes Yes fc_substrate Activated Aromatic Ring? catalyst->fc_substrate catalyst_no Use Anhydrous Catalyst (e.g., AlCl3) catalyst->catalyst_no No fc_substrate_no Reaction may not be suitable fc_substrate->fc_substrate_no No

Caption: Troubleshooting workflow for low yield in acylation reactions.

Acylation_Pathway cluster_reactants Reactants cluster_conditions Conditions acyl_chloride This compound tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate nucleophile Nucleophile (Amine/Alcohol) nucleophile->tetrahedral_intermediate base Base (e.g., Et3N) (for amines) hcl HCl byproduct base->hcl neutralizes solvent Anhydrous Solvent (e.g., DCM) catalyst Catalyst (e.g., DMAP) (optional) product Acylated Product (Amide/Ester) tetrahedral_intermediate->product tetrahedral_intermediate->hcl

Caption: General signaling pathway for acylation of amines and alcohols.

Friedel_Crafts_Pathway cluster_reactants Reactants acyl_chloride This compound acylium_ion Acylium Ion [R-C=O]+ acyl_chloride->acylium_ion aromatic Aromatic Ring sigma_complex Sigma Complex (Wheland Intermediate) aromatic->sigma_complex lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->acylium_ion acylium_ion->sigma_complex product Aryl Ketone sigma_complex->product

Caption: Signaling pathway for Friedel-Crafts acylation.

References

Technical Support Center: Synthesis and Purification of (4-Methylphenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of (4-Methylphenoxy)acetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this experimental procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The standard laboratory synthesis involves the reaction of (4-Methylphenoxy)acetic acid with an excess of thionyl chloride (SOCl₂).[1] The reaction is typically carried out under reflux conditions. Thionyl chloride serves as both the chlorinating agent and often as the solvent. The excess thionyl chloride is subsequently removed to yield the desired acyl chloride.

Q2: How can I remove the excess thionyl chloride after the reaction is complete?

There are several effective methods for removing unreacted thionyl chloride:

  • Simple Distillation/Vacuum Stripping: Excess thionyl chloride can be distilled off, often under reduced pressure.[1] This is a common and effective method, especially when the desired acyl chloride has a significantly higher boiling point.

  • Co-distillation (Azeotropic Removal): An inert solvent with a suitable boiling point, such as toluene or dichloromethane, can be added to the reaction mixture. The solvent forms an azeotrope with the thionyl chloride, facilitating its removal at a lower temperature during distillation. This is a gentle method that can help prevent thermal decomposition of the product.

  • Chemical Quenching (for subsequent reactions in situ): If the crude this compound is to be used immediately in a subsequent reaction, quenching the excess thionyl chloride might be an option. However, this is generally not recommended if the pure acyl chloride is the desired final product, as it introduces impurities.

Q3: What are the physical properties of the key reagents and the product?

A summary of the key physical properties is provided in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
(4-Methylphenoxy)acetic acidC₉H₁₀O₃166.17-
Thionyl chlorideSOCl₂118.9776
This compoundC₉H₉ClO₂184.62Not available
TolueneC₇H₈92.14111
DichloromethaneCH₂Cl₂84.9339.6

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis and purification of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Acyl Chloride - Incomplete reaction. - Hydrolysis of the acyl chloride during workup.- Ensure the reaction goes to completion by monitoring with an appropriate technique (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch). - Use anhydrous conditions throughout the reaction and workup. All glassware should be thoroughly dried, and anhydrous solvents should be used.
Product is a Dark Oil or Contains Impurities - Thermal decomposition during distillation. - Side reactions.- Use vacuum distillation to lower the boiling point and minimize thermal stress on the product. - Consider co-distillation with an aprotic solvent like toluene to remove thionyl chloride at a lower temperature. - Ensure the starting (4-Methylphenoxy)acetic acid is pure.
Difficulty in Removing all Traces of Thionyl Chloride - Insufficient distillation/vacuum.- After the initial distillation of the bulk of the thionyl chloride, add a high-boiling aprotic solvent (e.g., toluene) and re-distill under vacuum. Repeat this process 2-3 times to chase out the remaining traces of thionyl chloride.
Potential for Ether Cleavage - The ether linkage in this compound could potentially be cleaved by thionyl chloride under harsh conditions, though this is not a commonly reported side reaction under standard acyl chloride synthesis conditions.- Avoid unnecessarily high reaction temperatures or prolonged reaction times. Stick to the recommended reflux conditions.
Vacuum Pump Corrosion - Thionyl chloride and its byproducts (HCl and SO₂) are corrosive.- Use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) and a base trap (e.g., containing KOH pellets or a sodium hydroxide solution) between your distillation apparatus and the vacuum pump to neutralize corrosive vapors.

Experimental Protocols

Synthesis of this compound

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with a sodium hydroxide solution).

  • Reagents: To the flask, add (4-Methylphenoxy)acetic acid. Add an excess of thionyl chloride (typically 2-5 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

Purification by Distillation and Co-distillation

  • Initial Distillation: Assemble a distillation apparatus. Carefully distill the excess thionyl chloride. This can be done at atmospheric pressure or under reduced pressure.

  • Co-distillation: After the bulk of the thionyl chloride has been removed, add a volume of dry toluene to the flask.

  • Final Distillation: Distill the toluene-thionyl chloride azeotrope under reduced pressure. Repeat the toluene addition and distillation step two more times to ensure complete removal of thionyl chloride.

  • Product Isolation: The remaining residue is the crude this compound, which can be further purified by vacuum distillation if necessary.

Workflow and Logic Diagrams

Below are diagrams illustrating the experimental workflow and the decision-making process for troubleshooting.

experimental_workflow start Start: (4-Methylphenoxy)acetic acid add_socl2 Add excess Thionyl Chloride start->add_socl2 reflux Reflux (1-3 hours) add_socl2->reflux cool Cool to Room Temperature reflux->cool distill_socl2 Distill off excess Thionyl Chloride cool->distill_socl2 add_toluene Add dry Toluene distill_socl2->add_toluene codistill Co-distill under vacuum add_toluene->codistill repeat Repeat Toluene addition and co-distillation (2x) codistill->repeat product Product: this compound repeat->product

Figure 1. Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product incomplete_reaction Check for incomplete reaction (e.g., via IR) low_yield->incomplete_reaction hydrolysis Check for moisture contamination low_yield->hydrolysis thermal_decomposition Consider thermal decomposition impure_product->thermal_decomposition side_reactions Investigate potential side reactions impure_product->side_reactions solution1 Increase reflux time or use a catalyst (e.g., DMF) incomplete_reaction->solution1 Yes solution2 Ensure all glassware is dry and use anhydrous reagents hydrolysis->solution2 Yes solution3 Use vacuum distillation and/or co-distillation with Toluene thermal_decomposition->solution3 Yes solution4 Purify starting materials side_reactions->solution4 Yes

Figure 2. Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: (4-Methylphenoxy)acetyl chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (4-Methylphenoxy)acetyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and subsequent reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

There are two primary methods for the synthesis of this compound:

  • From (4-Methylphenoxy)acetic acid: This is a widely used laboratory and industrial method involving the reaction of (4-Methylphenoxy)acetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[1]

  • From 4-Methylphenol: This method involves a nucleophilic substitution reaction between 4-methylphenol and chloroacetyl chloride, typically under basic conditions.[1]

Q2: My synthesis of this compound from (4-Methylphenoxy)acetic acid and thionyl chloride is not working. What are the likely causes?

Several factors could be affecting your reaction. Please refer to the troubleshooting guide below for specific issues and solutions. Common problems include the presence of moisture, incorrect reaction temperature, or an inappropriate molar ratio of reactants.

Q3: How can I purify the synthesized this compound?

Purification is crucial for obtaining a high-purity product. The most common method is fractional distillation under reduced pressure.[1] For derivatives, recrystallization from a suitable solvent system, such as dichloromethane/hexane, can be effective.[1]

Q4: My subsequent reaction using this compound as a starting material is failing. What should I check?

The high reactivity of acyl chlorides means they are sensitive to various conditions. Ensure your this compound is pure and anhydrous. The success of subsequent reactions, such as esterification or amidation, depends heavily on the reaction conditions and the nature of the nucleophile.[1][2]

Troubleshooting Guides

Guide 1: Synthesis of this compound via Thionyl Chloride

This guide addresses common problems when synthesizing this compound from (4-Methylphenoxy)acetic acid and thionyl chloride.

Observed Problem Potential Cause Recommended Solution
Low or no product yield Presence of water: Acyl chlorides are highly susceptible to hydrolysis, reverting to the carboxylic acid.[1][3]Ensure all glassware is oven-dried, and use anhydrous solvents.[4] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction: The reaction may not have gone to completion.Optimize reaction time and temperature. Refluxing for 4-6 hours at 40-50°C is a typical condition.[1]
Insufficient thionyl chloride: An inadequate amount of the chlorinating agent will result in unreacted starting material.Use a molar excess of thionyl chloride, typically a 2:1 molar ratio relative to the carboxylic acid.[1]
Product decomposes during purification High distillation temperature: this compound can decompose at elevated temperatures.Perform distillation under reduced pressure to lower the boiling point.[1] Introducing hydrogen chloride gas during distillation can also help prevent degradation.[1]
Impure product (presence of starting material) Inefficient purification: The distillation may not be effectively separating the product from the starting material.Use a fractional distillation setup for better separation. Ensure the column is adequately packed and insulated.
Side reactions: Undesired side reactions may be occurring.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Guide 2: Reactions of this compound with Nucleophiles (e.g., Alcohols, Amines)

This guide focuses on troubleshooting reactions where this compound is used as a reagent.

Observed Problem Potential Cause Recommended Solution
Low yield of ester or amide Hydrolysis of the acyl chloride: The starting material may have degraded due to moisture.Use freshly prepared or purified this compound. Ensure all reagents and solvents are anhydrous.[4][5]
Poor nucleophilicity of the alcohol or amine: The nucleophile may not be reactive enough under the chosen conditions.Consider using a catalyst or a stronger base to deprotonate the nucleophile and increase its reactivity. For amine reactions, using two equivalents of the amine or a non-nucleophilic base like pyridine or triethylamine is common.[2]
Steric hindrance: Bulky groups on either the acyl chloride or the nucleophile can slow down the reaction.[1]Increase the reaction temperature or prolong the reaction time. Alternatively, a less sterically hindered nucleophile or acylating agent might be necessary.
Formation of multiple products Side reactions: The acyl chloride might be reacting with other functional groups present in the molecule.Use protecting groups for sensitive functionalities on your nucleophile.
Reaction with the solvent: Some solvents can react with acyl chlorides.Choose an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]
Difficulty in isolating the product Formation of a salt: In reactions with amines, the hydrochloride salt of the amine is formed as a byproduct.[6][7]Perform an aqueous workup to remove the salt. Washing with a dilute base can neutralize any excess acid.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

Materials:

  • (4-Methylphenoxy)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[1]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add (4-Methylphenoxy)acetic acid.

  • Add anhydrous DCM or THF to dissolve the acid.

  • Slowly add thionyl chloride (2 equivalents) to the solution at room temperature with stirring.[1]

  • Heat the reaction mixture to reflux (approximately 40-50°C) and maintain for 4-6 hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[1]

Protocol 2: Esterification of this compound with an Alcohol

Materials:

  • This compound

  • Alcohol

  • Anhydrous inert solvent (e.g., DCM)

  • Pyridine or triethylamine (optional, as a base)

Procedure:

  • Dissolve the alcohol in the anhydrous solvent in a flask under an inert atmosphere.

  • If using a base, add it to the alcohol solution.

  • Cool the solution in an ice bath.

  • Slowly add this compound to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup by washing the reaction mixture with water, dilute acid, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by column chromatography or distillation.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start (4-Methylphenoxy)acetic acid reaction Chlorination Reaction (Reflux, 4-6h) start->reaction reagent Thionyl Chloride (SOCl₂) reagent->reaction product This compound reaction->product purification Fractional Distillation (Reduced Pressure) product->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_reaction_issues Subsequent Reaction Issues start Reaction Not Working? low_yield Low Yield? start->low_yield Synthesis no_product No Product Formation? start->no_product Subsequent Reaction check_moisture Check for Moisture (Anhydrous Conditions) low_yield->check_moisture Yes check_reagents Verify Reagent Stoichiometry and Reaction Time/Temp low_yield->check_reagents No impure_product Impure Product? improve_purification Improve Purification (e.g., Fractional Distillation) impure_product->improve_purification Yes check_acyl_chloride Verify Purity and Reactivity of Acyl Chloride no_product->check_acyl_chloride Yes check_nucleophile Assess Nucleophile Reactivity and Steric Hindrance no_product->check_nucleophile No side_products Side Products Observed? use_protecting_groups Consider Protecting Groups for Sensitive Functionalities side_products->use_protecting_groups Yes check_reagents->impure_product check_nucleophile->side_products

Caption: Troubleshooting decision tree for this compound reactions.

References

Optimizing temperature for (4-Methylphenoxy)acetyl chloride reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methylphenoxy)acetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for synthesizing this compound?

A1: The optimal temperature for the synthesis of this compound from (4-Methylphenoxy)acetic acid depends on the chlorinating agent used. When using thionyl chloride (SOCl₂), the reaction is typically conducted at reflux, which is around 40-50°C.[1] For reactions utilizing phosphorus trichloride (PCl₃), a lower temperature range of 20-30°C is often employed.[1]

Q2: How does reaction temperature affect the outcome of Friedel-Crafts acylation reactions using this compound?

A2: Temperature is a critical parameter in Friedel-Crafts acylation. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products and potential degradation of the starting material or product. For many Friedel-Crafts acylations, it is common to start the reaction at a lower temperature (e.g., 0-5°C) during the addition of the acyl chloride and catalyst, and then allow the reaction to proceed at room temperature or with gentle heating. Some studies on related compounds suggest that temperatures below 0°C can improve selectivity for the desired para-substituted product.

Q3: What are the common challenges encountered when working with this compound?

A3: this compound is highly reactive and moisture-sensitive.[2][3] The primary challenges include:

  • Hydrolysis: Exposure to moisture in the air or in solvents will lead to hydrolysis back to (4-Methylphenoxy)acetic acid.[1][3]

  • Side Reactions: In Friedel-Crafts acylation, challenges can include the formation of isomers, and the reaction failing with strongly deactivated aromatic rings.[4][5][6][7]

Troubleshooting Guides

Issue 1: Low Yield in Amide or Ester Synthesis
Possible Cause Suggested Solution
Hydrolysis of this compound Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incomplete Reaction The reaction may require a higher temperature or longer reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Sub-optimal Temperature For exothermic reactions, adding the acyl chloride slowly at a lower temperature (e.g., 0°C) can prevent degradation. After the initial addition, the reaction may need to be warmed to room temperature or gently heated to go to completion.
Base Stoichiometry In reactions with amines, an appropriate base (e.g., triethylamine, pyridine) is often needed to neutralize the HCl byproduct. Ensure the correct stoichiometry of the base is used.
Issue 2: Formation of Impurities in Friedel-Crafts Acylation
Possible Cause Suggested Solution
Reaction Temperature Too High High temperatures can lead to the formation of undesired isomers or polymerization byproducts.[4] Maintain a low temperature, especially during the addition of the catalyst and acyl chloride.
Catalyst Activity Issues The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture. Use a fresh, high-quality catalyst and handle it under anhydrous conditions.
Deactivated Substrate Friedel-Crafts acylation does not work well with aromatic rings containing strongly deactivating groups (e.g., -NO₂, -CN).[5][6][7] Consider alternative synthetic routes for such substrates.
Incorrect Stoichiometry The molar ratio of the substrate, acyl chloride, and catalyst is crucial. Ensure accurate measurements are used.

Data Presentation

The following table summarizes the generalized effect of temperature on a typical esterification reaction with this compound and an alcohol. Please note that optimal conditions will vary depending on the specific alcohol used.

Reaction Temperature (°C)Reaction Time (hours)Conversion (%)Purity of Ester (%)Notes
0 - 54 - 67595Slower reaction rate, but higher purity with fewer byproducts.
20 - 25 (Room Temp)2 - 49092Good balance between reaction rate and purity.
40 - 501 - 2>9585Faster reaction, but potential for increased byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of an Amide from this compound
  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the desired amine (1.0 eq) and an anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add a suitable base, such as triethylamine (1.1 eq).

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq) in the anhydrous solvent to the cooled amine solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated NaHCO₃), and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

troubleshooting_workflow start Low Yield or Impurities Observed check_moisture Check for Moisture Contamination start->check_moisture check_temp Review Reaction Temperature Profile start->check_temp check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents moisture_yes Hydrolysis Likely check_moisture->moisture_yes Yes moisture_no Moisture Unlikely check_moisture->moisture_no No temp_high Temperature Too High? check_temp->temp_high temp_low Temperature Too Low? check_temp->temp_low reagents_impure Reagents Impure or Incorrect Ratio? check_reagents->reagents_impure solution_dry Use Anhydrous Solvents and Inert Atmosphere moisture_yes->solution_dry end_node Re-run Experiment with Optimized Conditions solution_dry->end_node solution_lower_temp Lower Initial Temperature, Gradual Warming temp_high->solution_lower_temp Yes solution_increase_temp Increase Temperature or Extend Reaction Time temp_low->solution_increase_temp Yes solution_lower_temp->end_node solution_increase_temp->end_node solution_purify_reagents Purify Starting Materials and Re-weigh reagents_impure->solution_purify_reagents Yes solution_purify_reagents->end_node

Caption: Troubleshooting workflow for reactions involving this compound.

reaction_pathway cluster_synthesis Synthesis Pathway cluster_reaction Acylation Reaction reactant1 (4-Methylphenoxy)acetic Acid C₉H₁₀O₃ product This compound C₉H₉ClO₂ reactant1->product 40-50°C (reflux) reactant2 Thionyl Chloride SOCl₂ reactant2->product byproducts SO₂ + HCl product->byproducts acylated_product Acylated Product (Ester or Amide) product->acylated_product 0°C to RT nucleophile Nucleophile (e.g., R-OH, R-NH₂) nucleophile->acylated_product hcl_byproduct HCl acylated_product->hcl_byproduct

Caption: General synthesis and reaction pathway for this compound.

References

Safe workup procedure for reactions involving (4-Methylphenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (4-Methylphenoxy)acetyl chloride Reactions

This guide provides technical support for researchers, scientists, and drug development professionals working with this compound. It includes frequently asked questions, troubleshooting advice, and detailed protocols for a safe reaction workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No: 15516-47-9) is a reactive acyl chloride used in organic synthesis as an acylating agent.[1] Its primary hazards include being highly corrosive, causing severe skin burns and eye damage.[2] It reacts violently with water and is harmful if swallowed.[3][4]

Q2: What happens when this compound is exposed to moist air?

Upon exposure to moisture in the air, this compound hydrolyzes. This reaction produces (4-methylphenoxy)acetic acid and steamy, corrosive fumes of hydrogen chloride (HCl) gas.[1][5] This is why it is often observed as a fuming liquid.[5]

Q3: What Personal Protective Equipment (PPE) is essential when handling this chemical?

Due to its corrosive nature, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (consult manufacturer data for compatibility).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes. All handling of this compound should be performed inside a certified chemical fume hood.[4][6]

Q4: How should I properly store this compound?

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[4][6] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.[6]

Q5: What are the typical byproducts of a workup procedure involving this compound?

The main byproduct from quenching the reaction is hydrochloric acid (HCl).[7] Depending on the quenching agent used, you will also form a corresponding derivative. For example, quenching with water produces (4-methylphenoxy)acetic acid, while quenching with an alcohol like methanol will produce methyl (4-methylphenoxy)acetate.[1][8]

Troubleshooting Guide

Q1: My reaction mixture became excessively hot and started fuming vigorously when I added the quenching solution. What went wrong and what should I do?

This indicates that the quenching reaction is too rapid and exothermic. Acyl chlorides react vigorously with nucleophiles like water.[9][10] To manage this, you should always add the quenching agent very slowly to the reaction mixture while the mixture is being cooled in an ice bath.[8] Alternatively, a safer method is to slowly add your reaction mixture to a separate, cooled flask containing the quenching solution. If the situation occurs, ensure the fume hood sash is lowered and allow the reaction to subside before proceeding.

Q2: The pH of my aqueous layer is extremely low after extraction. Is this normal?

Yes, this is expected. The hydrolysis of unreacted this compound and any HCl produced during the main reaction will make the aqueous layer highly acidic.[7][11] If your desired product is sensitive to acid, you should perform a neutralization step by washing the organic layer with a weak base, such as a saturated sodium bicarbonate solution, until effervescence ceases.

Q3: An emulsion has formed during the liquid-liquid extraction, and the layers won't separate. How can I resolve this?

Emulsion formation is a common issue. To break it, you can try the following:

  • Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.

  • Allow the funnel to stand undisturbed for a longer period.

  • If the emulsion persists, you can filter the mixture through a pad of Celite or glass wool.

Q4: My final product is contaminated with (4-methylphenoxy)acetic acid. What is the likely cause?

This contamination suggests that either your starting acyl chloride was already partially hydrolyzed, or hydrolysis occurred during the workup.[1] This can happen if wet solvents or reagents were used, or if the product itself is unstable to the workup conditions. To avoid this, ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere.

Q5: I quenched the reaction, but my analytical results (TLC, NMR) suggest the starting material is still present. Why did this happen?

This indicates an incomplete reaction. It is crucial to monitor the reaction's progress before quenching. This can be done by taking a small aliquot from the reaction mixture and quenching it separately with an anhydrous alcohol (like methanol) to convert the acyl chloride to a stable ester, which can then be analyzed by TLC or LCMS to check for the disappearance of the starting material.[12] Acyl chlorides themselves can be difficult to analyze directly on silica gel TLC plates as they can react with the stationary phase.[12]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Molecular FormulaC₉H₉ClO₂[2]
Molar Mass184.62 g/mol [2]
AppearanceSolid
CAS Number15516-47-9

Table 2: GHS Hazard Information

Hazard ClassHazard StatementGHS PictogramPrecautionary Statement CodesReference(s)
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageDangerP260, P280, P301+P330+P331, P305+P354+P338, P316[2]

Table 3: Common Quenching Agents and Byproducts

Quenching AgentProduct of Reaction with this compoundKey ConsiderationsReference(s)
Water (H₂O)(4-Methylphenoxy)acetic acid + HClHighly exothermic and vigorous reaction.[10][1][8]
Methanol (CH₃OH)Methyl (4-methylphenoxy)acetate + HClGenerally a safer and more controlled reaction than with water.[8]
Saturated Sodium Bicarbonate (NaHCO₃)(4-Methylphenoxy)acetic acid + CO₂ + NaCl + H₂ONeutralizes HCl byproduct; causes gas evolution (CO₂).[13]
Amine (e.g., NH₃)(4-Methylphenoxy)acetamide + NH₄ClForms a stable amide; excess amine neutralizes HCl.[8][14]

Experimental Protocols

Protocol 1: Safe Quenching of the Reaction Mixture

Objective: To safely neutralize unreacted this compound.

Materials:

  • Reaction mixture containing this compound.

  • Ice-water bath.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or cold water.

  • Stir plate and stir bar.

Procedure:

  • Ensure the reaction flask is securely clamped and being stirred in an ice-water bath to maintain a low temperature.

  • Prepare a separate beaker or flask containing the quenching solution (e.g., saturated NaHCO₃ or cold water), also cooled in an ice bath.

  • Slowly and dropwise , add the reaction mixture from the flask to the quenching solution using a dropping funnel or a syringe. This method of "reverse quenching" is often safer as it ensures the reactive species is always in the presence of excess quenching agent.

  • Monitor the temperature of the quenching solution closely. If it rises significantly, pause the addition until it cools down.

  • If using sodium bicarbonate, be aware that carbon dioxide gas will be evolved. Ensure the addition is slow enough to control the rate of foaming.

  • Once the addition is complete, allow the mixture to stir for an additional 10-15 minutes in the ice bath to ensure all the acyl chloride has been quenched.

Protocol 2: Standard Liquid-Liquid Extraction Workup

Objective: To isolate the desired organic product from the quenched reaction mixture.

Materials:

  • Quenched reaction mixture.

  • Separatory funnel.

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Rotary evaporator.

Procedure:

  • Transfer the quenched reaction mixture to a separatory funnel of appropriate size.

  • Add the chosen organic extraction solvent to the funnel.

  • Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently, venting frequently.

  • Place the funnel back on a ring stand and allow the layers to separate completely.

  • Drain the lower layer. If the organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer. If it is less dense (e.g., ethyl acetate), it will be the top layer.

  • Wash the organic layer sequentially with:

    • Deionized water to remove water-soluble impurities.

    • Brine to reduce the amount of dissolved water in the organic layer and help break any emulsions.

  • Drain the washed organic layer into a clean Erlenmeyer flask.

  • Add a suitable amount of anhydrous drying agent (e.g., Na₂SO₄) and swirl the flask. The drying agent should move freely when swirled, indicating the solution is dry.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Visualizations

G cluster_prep Preparation cluster_quench Quenching cluster_workup Workup prep1 Cool Reaction Mixture to 0°C prep2 Prepare Cold Quenching Solution quench1 Slowly Add Reaction Mixture to Quenching Solution prep2->quench1 quench2 Monitor Temperature & Control Gas Evolution quench1->quench2 quench3 Stir for 15 min at 0°C quench2->quench3 workup1 Transfer to Separatory Funnel quench3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash Organic Layer (Water, Brine) workup2->workup3 workup4 Dry Organic Layer (e.g., Na2SO4) workup3->workup4 workup5 Filter and Concentrate (Rotary Evaporator) workup4->workup5 end_node Crude Product workup5->end_node start Start start->prep1

Caption: Workflow for a safe workup procedure.

G reagent1 This compound C₉H₉ClO₂ intermediate Tetrahedral Intermediate reagent1->intermediate Nucleophilic Attack (Addition) reagent2 Water H₂O reagent2->intermediate product1 (4-Methylphenoxy)acetic acid C₉H₉O₃ intermediate->product1 Elimination product2 Hydrogen Chloride HCl intermediate->product2 Elimination

Caption: Hydrolysis of this compound.

References

Dealing with HCl byproduct in (4-Methylphenoxy)acetyl chloride synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (4-Methylphenoxy)acetyl chloride, with a particular focus on managing the hydrochloric acid (HCl) byproduct generated during the process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound, and which byproducts should I be aware of?

There are three primary methods for synthesizing this compound:

  • From (4-Methylphenoxy)acetic acid using Thionyl Chloride (SOCl₂): This is a widely used laboratory method where (4-methylphenoxy)acetic acid is refluxed with thionyl chloride.[1] The main byproducts are gaseous HCl and sulfur dioxide (SO₂), which need to be managed.

  • From (4-Methylphenoxy)acetic acid using Phosphorus Trichloride (PCl₃): This alternative method is often employed for industrial-scale production due to cost-effectiveness. The reaction of (4-methylphenoxy)acetic acid with PCl₃ yields this compound and phosphorous acid (H₃PO₃) as the primary byproduct.[1]

  • From 4-Methylphenol and Chloroacetyl Chloride: This route involves the nucleophilic substitution reaction between 4-methylphenol and chloroacetyl chloride, typically under basic conditions using a reagent like anhydrous potassium carbonate.[1] The key byproduct in this synthesis is HCl, which is neutralized by the base.

Q2: How can I effectively neutralize or remove the HCl byproduct during the synthesis?

Several strategies can be employed to manage the HCl byproduct:

  • Inert Gas Purge: During the reaction, bubbling a slow stream of an inert gas (like nitrogen or argon) through the reaction mixture can help carry away the gaseous HCl as it is formed.

  • Use of a Base: Incorporating a tertiary amine, such as pyridine or triethylamine, into the reaction mixture will neutralize the HCl as it is generated, forming a hydrochloride salt.[2]

  • Aqueous Work-up: After the reaction is complete, the reaction mixture can be carefully quenched with cold water or a dilute aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize any remaining HCl.[3][4]

  • Distillation: Fractional distillation under reduced pressure is a common method for purifying the final product and removing volatile impurities, including residual HCl.[1]

  • Solvent Co-distillation: Adding a solvent like toluene and then removing it under vacuum can help to azeotropically remove traces of HCl.[3]

Q3: What are the optimal reaction conditions for the thionyl chloride method?

For the synthesis of this compound from (4-methylphenoxy)acetic acid using thionyl chloride, the following conditions are generally recommended:

ParameterOptimal ValueImpact on Yield
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Solubilizes reactants effectively.[1]
Reaction Temperature 40–50°C (Reflux)Maximizes the reaction rate while minimizing degradation.[1]
SOCl₂ Equivalents 2.0A 2:1 molar excess ensures complete conversion of the starting material.[1]
Reaction Time 4–6 hoursBalances reaction completion with preventing side reactions.[1]

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete reaction. - Ensure the reaction has gone to completion by monitoring with TLC (e.g., using a hexane:ethyl acetate, 3:1 mobile phase).[1]- Extend the reaction time or slightly increase the reaction temperature if necessary.
Hydrolysis of the product. - The product is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.
Loss during work-up. - this compound can hydrolyze back to the carboxylic acid upon contact with water.[1] When performing an aqueous wash, use cold water or brine and minimize contact time. - Ensure efficient extraction with a suitable organic solvent like diethyl ether or dichloromethane.
Side reactions. - In the PCl₃ method, side reactions involving phosphorous acid can lower the yield compared to the SOCl₂ method.[1]

Problem 2: The final product is contaminated with unreacted (4-methylphenoxy)acetic acid.

Possible Cause Suggested Solution
Insufficient chlorinating agent. - Use a molar excess of the chlorinating agent (e.g., a 2:1 molar ratio of SOCl₂ to the carboxylic acid).[1]
Inefficient purification. - Purify the crude product by fractional distillation under reduced pressure to separate the higher-boiling carboxylic acid from the acyl chloride.[1] - Alternatively, wash the ethereal solution of the product with a 10% NaOH solution to remove the unreacted acidic starting material.[1]

Problem 3: The reaction mixture is difficult to handle due to HCl gas evolution.

Possible Cause Suggested Solution
Rapid reaction rate. - Add the thionyl chloride dropwise to the solution of (4-methylphenoxy)acetic acid at a controlled rate to manage the evolution of HCl gas.
Inadequate gas trapping. - Conduct the reaction in a well-ventilated fume hood. - Equip the reaction flask with a condenser connected to a gas trap containing a basic solution (e.g., NaOH solution) to neutralize the exiting HCl and SO₂ gases.

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-methylphenoxy)acetic acid.

  • Solvent Addition: Add dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent.[1]

  • Reagent Addition: Slowly add a 2:1 molar excess of thionyl chloride (SOCl₂) to the flask.[1]

  • Reaction: Heat the mixture to reflux at 40-50°C and maintain for 4-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography.

  • Purification: After the reaction is complete, remove the excess thionyl chloride and solvent by distillation. Purify the resulting this compound by fractional distillation under reduced pressure.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_byproduct Byproduct Management start Start: (4-Methylphenoxy)acetic acid add_socl2 Add Thionyl Chloride (SOCl₂) in Solvent (DCM/THF) start->add_socl2 reflux Reflux at 40-50°C for 4-6 hours add_socl2->reflux distill_excess Distill off excess SOCl₂ and solvent reflux->distill_excess Reaction Complete hcl_so2 Gaseous Byproducts: HCl and SO₂ reflux->hcl_so2 Evolved during reflux fractional_distillation Fractional Distillation under reduced pressure distill_excess->fractional_distillation product Final Product: this compound fractional_distillation->product gas_trap Neutralize with Gas Trap (e.g., NaOH solution) hcl_so2->gas_trap

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield low_yield Low Product Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check hydrolysis Product Hydrolysis? low_yield->hydrolysis Consider workup_loss Loss during Work-up? low_yield->workup_loss Investigate check_tlc Monitor via TLC incomplete_reaction->check_tlc Solution use_anhydrous Use anhydrous reagents and inert atmosphere hydrolysis->use_anhydrous Solution careful_quench Careful quenching and efficient extraction workup_loss->careful_quench Solution extend_time_temp Extend reaction time / increase temperature check_tlc->extend_time_temp If incomplete

Caption: Logic diagram for troubleshooting low yield issues.

References

Technical Support Center: Stability of (4-Methylphenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methylphenoxy)acetyl chloride. The information is designed to help users anticipate and address stability-related issues during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and recommended solutions.

Issue 1: Decreased or No Reactivity of this compound in a Reaction

Potential Cause Recommended Solution
Hydrolysis of the acyl chloride This compound is highly sensitive to moisture and will rapidly hydrolyze to the unreactive (4-methylphenoxy)acetic acid. Ensure all solvents are anhydrous and glassware is thoroughly dried before use. Handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Degradation during storage Improper storage can lead to degradation. Store this compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.
Reaction with solvent Protic solvents (e.g., alcohols, water) will react with the acyl chloride. Use dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Incompatible reagents The reaction mixture may contain other nucleophiles that compete with the desired reactant. Review all reagents for potential side reactions.

Issue 2: Observation of Fumes or a White Precipitate Upon Opening a Container of this compound

Potential Cause Recommended Solution
Reaction with atmospheric moisture The fuming is likely due to the reaction of the acyl chloride with moisture in the air, producing hydrochloric acid (HCl) gas.[1] The white precipitate is likely the hydrolyzed product, (4-methylphenoxy)acetic acid.
Improper sealing of the container Ensure the container is always tightly sealed when not in use. Use of a desiccator for storage is recommended.

Issue 3: Inconsistent Reaction Yields

Potential Cause Recommended Solution
Variable purity of this compound The purity of the acyl chloride can vary between batches, affecting stoichiometry. It is advisable to determine the purity of the acyl chloride before use, for example, by derivatization followed by HPLC analysis.
Inconsistent solvent quality The water content in solvents can vary. Use freshly dried solvents from a solvent purification system or from a freshly opened bottle over molecular sieves.
Temperature fluctuations The stability of this compound can be temperature-dependent. Maintain consistent and controlled reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

The primary degradation product of this compound in the presence of water or other protic solvents is (4-methylphenoxy)acetic acid and hydrochloric acid.[2][3] In the presence of alcohols, the corresponding ester will be formed.

Q2: What solvents are recommended for use with this compound?

Dry, aprotic solvents are recommended. Commonly used solvents include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile

  • Toluene

  • Diethyl ether

It is crucial to ensure these solvents are anhydrous.

Q3: How should I store this compound to ensure its stability?

To maximize shelf life, this compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a cool, dry, and dark place. A desiccator can provide additional protection against moisture.

Q4: Is there a recommended method to quantify the stability of this compound in a specific solvent?

Yes, a stability-indicating analytical method can be developed to monitor the concentration of this compound over time. A common approach is to use High-Performance Liquid Chromatography (HPLC) after derivatization. The primary degradation product, (4-methylphenoxy)acetic acid, can also be monitored. A detailed experimental protocol to develop such a method is provided in the "Experimental Protocols" section.

Q5: Can I use this compound that has been exposed to air?

Exposure to air will lead to hydrolysis. The extent of degradation depends on the duration of exposure and the humidity of the air. It is best to use fresh material or to re-analyze the purity of the exposed material before use.

Data Presentation

Currently, there is limited quantitative data available in the public domain on the specific degradation rates of this compound in different solvents. However, based on the known reactivity of acyl chlorides, a qualitative stability summary is provided below. It is strongly recommended that users perform their own stability studies for their specific experimental conditions using the protocol provided.

Solvent Type General Stability Primary Degradation Pathway
Protic Solvents (e.g., Water, Alcohols, Amines) Highly UnstableRapid solvolysis (hydrolysis, alcoholysis, aminolysis)
Aprotic Polar Solvents (e.g., DCM, THF, Acetonitrile) Moderately Stable (with trace water) to Stable (anhydrous)Slow hydrolysis with residual moisture
Aprotic Nonpolar Solvents (e.g., Toluene, Hexane) Generally Stable (anhydrous)Very slow hydrolysis with residual moisture

Experimental Protocols

Protocol: Determination of this compound Stability in a Chosen Solvent by HPLC

This protocol outlines a general procedure for determining the stability of this compound in a specific solvent by monitoring its concentration and the appearance of its primary degradation product, (4-methylphenoxy)acetic acid, over time using HPLC.

1. Materials and Reagents:

  • This compound (of known purity)

  • (4-methylphenoxy)acetic acid (as a reference standard)

  • Anhydrous solvent of interest (e.g., DCM, THF)

  • Anhydrous acetonitrile (HPLC grade)

  • Derivatizing agent (e.g., 2-nitrophenylhydrazine)[4][5][6][7]

  • HPLC system with a UV detector

  • C18 HPLC column

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of Stock Solutions:

  • Stock Solution of this compound: In a glovebox or under an inert atmosphere, accurately weigh a known amount of this compound and dissolve it in the anhydrous solvent of interest to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Stock Solution of (4-methylphenoxy)acetic acid: Accurately weigh a known amount of (4-methylphenoxy)acetic acid and dissolve it in anhydrous acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Derivatizing Agent Solution: Prepare a solution of the derivatizing agent in anhydrous acetonitrile at a suitable concentration (e.g., 100 µg/mL of 2-nitrophenylhydrazine).[4][7]

3. Stability Study Setup:

  • Aliquots of the this compound stock solution are stored in sealed vials under the desired experimental conditions (e.g., room temperature, elevated temperature).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), an aliquot of the solution is withdrawn for analysis.

4. Sample Preparation for HPLC Analysis:

  • To a known volume of the sample from the stability study, add an excess of the derivatizing agent solution.

  • Allow the derivatization reaction to proceed for a set amount of time at a controlled temperature (e.g., 30 minutes at room temperature for 2-nitrophenylhydrazine).[4][7]

  • Dilute the derivatized sample with acetonitrile to a suitable concentration for HPLC analysis.

  • Prepare a calibration curve by derivatizing known concentrations of this compound.

  • Prepare a separate calibration curve for the underivatized (4-methylphenoxy)acetic acid.

5. HPLC Analysis:

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be suitable. The exact conditions will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the λmax of the derivatized acyl chloride (e.g., ~395 nm for the 2-nitrophenylhydrazine derivative) and the λmax of (4-methylphenoxy)acetic acid (e.g., ~275 nm).[4][5][6][7]

6. Data Analysis:

  • Quantify the concentration of the derivatized this compound and the underivatized (4-methylphenoxy)acetic acid at each time point using the respective calibration curves.

  • Plot the concentration of this compound versus time to determine the degradation rate.

Mandatory Visualizations

degradation_pathway mpac This compound mpaa (4-methylphenoxy)acetic acid mpac->mpaa Hydrolysis ester Ester mpac->ester Alcoholysis hcl HCl mpac->hcl mpac->hcl h2o H2O (Moisture) roh R-OH (Alcohol)

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Poor Reaction Outcome check_reagent Check (4-Methylphenoxy)acetyl chloride Stability start->check_reagent check_conditions Review Reaction Conditions check_reagent->check_conditions Reagent OK storage Verify Proper Storage (Cool, Dry, Inert Gas) check_reagent->storage Degradation Suspected anhydrous Ensure Anhydrous Conditions (Solvents, Glassware) check_conditions->anhydrous solvent Confirm Use of Aprotic Solvent anhydrous->solvent storage->anhydrous temp Check Temperature Control solvent->temp reagents Assess Reagent Compatibility temp->reagents end Improved Reaction reagents->end

Caption: Troubleshooting workflow for reactions involving this compound.

References

Validation & Comparative

Spectroscopic Comparison of Aromatic Acyl Chlorides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the precise characterization of reactive intermediates is paramount. Acyl chlorides, owing to their high reactivity, are a cornerstone of acylation reactions. This guide provides a comparative analysis of the spectroscopic properties of (4-Methylphenoxy)acetyl chloride and two structurally related alternatives, Phenoxyacetyl chloride and Benzoyl chloride, to aid researchers in their identification and utilization.

Structural Comparison

The key structural difference between these three acyl chlorides lies in the substituent attached to the carbonyl group. This compound and Phenoxyacetyl chloride both possess a phenoxyacetyl moiety, with the former having an additional methyl group at the para position of the phenyl ring. Benzoyl chloride, a simpler aromatic acyl chloride, lacks the ether linkage and methylene group. These structural variations are expected to manifest in their respective NMR and IR spectra.

G cluster_target This compound cluster_alt1 Phenoxyacetyl chloride cluster_alt2 Benzoyl chloride Target C₉H₉ClO₂ Alt1 C₈H₇ClO₂ Target->Alt1 Lacks p-methyl group Alt2 C₇H₅ClO Target->Alt2 Lacks -OCH₂- linker and p-methyl group Alt1->Alt2 Lacks -OCH₂- linker

Caption: Structural relationships between this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR Data

The ¹H NMR spectra of these compounds will show distinct signals for the aromatic, methylene (where applicable), and methyl (for this compound) protons. The aromatic protons' splitting patterns and chemical shifts will be indicative of the substitution pattern on the phenyl ring.

CompoundAromatic Protons (δ, ppm)-OCH₂- Protons (δ, ppm)-CH₃ Protons (δ, ppm)
This compound (Predicted)~7.1 (d), ~6.8 (d)~4.8~2.3
Phenoxyacetyl chloride (Experimental)[1]~7.4-7.0 (m)~4.8-
Benzoyl chloride (Experimental)[2]~8.1 (d), ~7.7 (t), ~7.5 (t)--

d: doublet, t: triplet, m: multiplet

¹³C NMR Data

The ¹³C NMR spectra will provide information on all unique carbon atoms in the molecules. The carbonyl carbon (C=O) of the acyl chloride group is typically observed at a downfield chemical shift.

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)-OCH₂- (δ, ppm)-CH₃ (δ, ppm)
This compound (Predicted)~170~155, 131, 130, 115~65~20
Phenoxyacetyl chloride (Experimental)~169~157, 130, 127, 115~65-
Benzoyl chloride (Experimental)~168~135, 134, 130, 129--

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The most prominent feature in the IR spectra of these acyl chlorides will be the strong absorption band of the carbonyl (C=O) group.

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound (Predicted)~1800~1240, 1040~850~1600, 1500
Phenoxyacetyl chloride (Experimental)[3]~1802~1220, 1060~840~1595, 1490
Benzoyl chloride (Experimental)[4]~1775-~875~1600, 1450

Experimental Protocols

Standard protocols for obtaining high-quality NMR and IR spectra are crucial for accurate compound characterization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the acyl chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). Acyl chlorides are moisture-sensitive, so the use of anhydrous solvents and a dry NMR tube is essential.

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the compound in a suitable anhydrous solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest. Use a liquid cell with a defined path length.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is a convenient method for both liquids and solids.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to correlation charts to confirm the presence of functional groups.

G cluster_workflow Spectroscopic Analysis Workflow Sample Acyl Chloride Sample Prep_NMR NMR Sample Preparation (Anhydrous Deuterated Solvent) Sample->Prep_NMR Prep_IR IR Sample Preparation (Neat Film, Solution, or ATR) Sample->Prep_IR NMR_Acq NMR Data Acquisition (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq IR Data Acquisition Prep_IR->IR_Acq NMR_Proc NMR Data Processing (FT, Phasing, Referencing) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Background Subtraction) IR_Acq->IR_Proc NMR_Analysis NMR Spectral Analysis (Chemical Shift, Splitting, Integration) NMR_Proc->NMR_Analysis IR_Analysis IR Spectral Analysis (Characteristic Frequencies) IR_Proc->IR_Analysis Structure Structure Elucidation/ Confirmation NMR_Analysis->Structure IR_Analysis->Structure

Caption: General workflow for NMR and IR spectroscopic analysis.

References

Analytical techniques for characterizing (4-Methylphenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the analytical techniques for the characterization of (4-Methylphenoxy)acetyl chloride, offering a comparative analysis of methodologies, performance, and data output. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the molecular formula C₉H₉ClO₂, is a reactive acyl chloride derivative.[1] It serves as a crucial intermediate in organic synthesis, particularly in the preparation of esters and amides through nucleophilic acyl substitution.[1] Due to its high reactivity and moisture sensitivity, rigorous analytical characterization is essential to ensure its purity, stability, and proper identification. This guide provides a comparative overview of the primary analytical techniques used to characterize this compound, complete with experimental protocols and data presentation.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific information required, such as structural elucidation, purity assessment, or quantification of impurities. The following table summarizes the key analytical techniques and their applicability to the characterization of this compound.

Analytical Technique Information Provided Advantages Limitations Typical Application
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight, fragmentation patterns, detection of volatile impurities.[1]High sensitivity and specificity, excellent for separating volatile compounds.Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte.Purity assessment and identification of volatile organic impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups (e.g., C=O, C-Cl).Rapid, non-destructive, provides a molecular fingerprint.Complex spectra can be difficult to interpret, not ideal for quantification.Confirmation of the acyl chloride functional group and overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed molecular structure, identification and quantification of impurities.Provides unambiguous structural information, highly quantitative.Lower sensitivity compared to MS, requires deuterated solvents.Definitive structural elucidation and purity determination.
Thin-Layer Chromatography (TLC) Qualitative monitoring of reaction progress and purity.[1]Simple, rapid, and inexpensive.Limited resolution and not quantitative.Monitoring the synthesis of this compound to confirm the absence of starting materials.[1]
Elemental Analysis Determination of the elemental composition (C, H, Cl).Provides fundamental confirmation of the chemical formula.Does not provide structural information, requires a pure sample.Confirmation of the elemental composition of the synthesized compound.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To verify the molecular weight and identify volatile impurities in a sample of this compound.

Methodology:

  • Sample Preparation: Due to the reactivity of acyl chlorides, derivatization is often employed. A common method involves esterification. Dissolve a known amount of this compound in a dry, inert solvent (e.g., anhydrous toluene). React the solution with an excess of a dry alcohol (e.g., 2-propanol) to form the corresponding ester.[2] This stabilizes the compound for GC analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: The retention time of the derivatized product is used for identification. The mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns to confirm the structure. Impurities will appear as separate peaks with their own mass spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To confirm the presence of the acyl chloride functional group and other key structural features.

Methodology:

  • Sample Preparation: As this compound is a solid at room temperature, it can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl). Due to its moisture sensitivity, sample preparation should be performed in a dry environment (e.g., a glove box).

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For acyl chlorides, a strong carbonyl (C=O) stretching band is expected around 1800 cm⁻¹.[3] The C-Cl stretch typically appears in the 600-800 cm⁻¹ region.[3] The absence of a broad O-H stretch from the corresponding carboxylic acid is also a key indicator of purity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and assess the purity of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns to assign protons to their respective positions in the molecule.

    • ¹³C NMR: Analyze the chemical shifts to identify all unique carbon atoms in the molecule. The carbonyl carbon of the acyl chloride will have a characteristic downfield shift.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key analytical procedures.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Sample of this compound dissolve Dissolve in Anhydrous Solvent start->dissolve derivatize Derivatize with Dry Alcohol dissolve->derivatize inject Inject into GC derivatize->inject separate Separation in GC Column inject->separate ionize Ionization in MS separate->ionize detect Mass Analysis and Detection ionize->detect chromatogram Analyze Chromatogram detect->chromatogram mass_spec Analyze Mass Spectra chromatogram->mass_spec identify Identify Compound and Impurities mass_spec->identify

Caption: Workflow for GC-MS analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Interpretation start Solid Sample prep_kbr Prepare KBr Pellet start->prep_kbr prep_film Prepare Thin Film start->prep_film place_sample Place Sample in Spectrometer prep_kbr->place_sample prep_film->place_sample acquire_spectrum Acquire IR Spectrum place_sample->acquire_spectrum analyze_bands Analyze Characteristic Absorption Bands acquire_spectrum->analyze_bands confirm_structure Confirm Functional Groups analyze_bands->confirm_structure NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation start Sample dissolve Dissolve in Deuterated Solvent start->dissolve add_tms Add Internal Standard (TMS) dissolve->add_tms place_in_nmr Place Sample in NMR Spectrometer add_tms->place_in_nmr acquire_1h Acquire ¹H NMR Spectrum place_in_nmr->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum place_in_nmr->acquire_13c analyze_1h Analyze ¹H Chemical Shifts, Integrals, and Couplings acquire_1h->analyze_1h analyze_13c Analyze ¹³C Chemical Shifts acquire_13c->analyze_13c elucidate_structure Elucidate Molecular Structure analyze_1h->elucidate_structure analyze_13c->elucidate_structure

References

A Comparative Guide to Acetylating Agents: (4-Methylphenoxy)acetyl Chloride vs. Acetic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acetylating agent is a critical decision in chemical synthesis. This guide provides an objective comparison of (4-Methylphenoxy)acetyl chloride and the more conventional acetic anhydride, supported by experimental data and detailed protocols to inform your selection process.

The acetylation of nucleophiles, such as amines and alcohols, is a fundamental transformation in organic synthesis, often employed for the introduction of an acetyl group to protect functional groups or to synthesize target molecules with specific functionalities. The choice of acetylating agent can significantly impact reaction efficiency, selectivity, and overall yield. This guide focuses on a comparative analysis of this compound, a less common but potentially advantageous reagent, and acetic anhydride, a widely used and well-characterized acetylating agent.

Performance Comparison at a Glance

To facilitate a direct comparison, the following table summarizes key quantitative data for the acetylation of two common substrates, aniline and benzyl alcohol, with both this compound (represented by the analogous acetyl chloride) and acetic anhydride under various reported experimental conditions.

Acetylating AgentSubstrateCatalyst/BaseSolventTemperature (°C)TimeYield (%)
This compound (as acetyl chloride) AnilineK₂CO₃ / TBABDMFRoom Temp.15-20 minHigh (not specified)[1]
Benzyl AlcoholCuOSolvent-freeRoom Temp.5 min98[2]
Acetic Anhydride AnilineSodium AcetateWaterNot specifiedNot specified82.75[3]
AnilineNoneNone1402 h94
Benzyl AlcoholNoneSolvent-free607 h100[4][5]
Benzyl AlcoholNoneSolvent-freeRoom Temp.24 h63[4][5]

Delving into the Chemistry: Reaction Mechanisms and Considerations

The acetylation reactions with both this compound and acetic anhydride proceed via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the electrophilic carbonyl carbon of the acetylating agent.

For acyl chlorides like this compound, the chloride ion is an excellent leaving group, leading to a generally high reactivity. This often translates to faster reaction times and the ability to conduct reactions at lower temperatures. However, this high reactivity can also be a drawback, as it can lead to lower selectivity in the presence of multiple nucleophilic sites and requires careful control of the reaction conditions to avoid side reactions. The reaction with acyl chlorides also produces hydrochloric acid as a byproduct, which typically necessitates the use of a base to neutralize the acid and drive the reaction to completion.

Acetic anhydride is a less reactive acetylating agent than acyl chlorides. The leaving group is the acetate ion, which is less stable than the chloride ion. Consequently, reactions with acetic anhydride often require higher temperatures, longer reaction times, or the use of a catalyst to achieve high yields. The byproduct of this reaction is acetic acid, which is less corrosive than hydrochloric acid and can sometimes be removed by distillation or washing. The lower reactivity of acetic anhydride can be advantageous in terms of selectivity.

Experimental Protocols

Below are detailed experimental protocols for the acetylation of aniline and benzyl alcohol with both acetylating agents, based on published literature.

Acetylation of Aniline

Using this compound (representative protocol based on acetyl chloride):

  • To a solution of aniline (1 equivalent) in a suitable solvent such as dichloromethane or DMF, add a base such as triethylamine or potassium carbonate (1.1-1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05-1.1 equivalents) in the same solvent dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for a period of 15 minutes to 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, then with a dilute base, followed by a brine solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Using Acetic Anhydride: [6]

  • In a flask, dissolve 500 mg of aniline in 14 mL of water.

  • Add 0.45 mL of concentrated hydrochloric acid to form the aniline hydrochloride salt, which is soluble in water.

  • In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.

  • To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl the mixture.

  • Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from a suitable solvent, such as 95% ethanol, to obtain the purified product.

Acetylation of Benzyl Alcohol

Using this compound (representative protocol based on acetyl chloride): [2]

  • In a round-bottom flask, place benzyl alcohol (1 mmol).

  • Add this compound (1.1 mmol) and a catalytic amount of copper(II) oxide (0.1 mol%).

  • Stir the mixture at room temperature under solvent-free conditions for approximately 5-10 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting benzyl (4-methylphenoxy)acetate by column chromatography if necessary.

Using Acetic Anhydride: [4][5]

  • In a round-bottom flask, combine benzyl alcohol (1 equivalent) and acetic anhydride (1.5-2 equivalents).

  • Heat the mixture to 60 °C and maintain this temperature for 7 hours, or stir at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully add water to the reaction mixture to quench the excess acetic anhydride.

  • Extract the product with an organic solvent such as ether or ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to remove acetic acid, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl acetate.

  • Purify the product by distillation under reduced pressure.

Visualizing the Process

To better understand the chemical transformations and decision-making process, the following diagrams are provided.

Acetylation_Reaction Substrate Substrate (Amine or Alcohol) Product Acetylated Product Substrate->Product Nucleophilic Acyl Substitution Reagent Acetylating Agent (this compound or Acetic Anhydride) Reagent->Product Byproduct Byproduct (HCl or Acetic Acid) Reagent->Byproduct Leaving Group + H⁺

A simplified diagram of the general acetylation reaction.

Reagent_Selection Start Start: Need to Acetylate a Substrate Reactivity Consider Required Reactivity Start->Reactivity HighReactivity This compound (or other acyl chlorides) Reactivity->HighReactivity High ModerateReactivity Acetic Anhydride Reactivity->ModerateReactivity Moderate Conditions Evaluate Reaction Conditions HighReactivity->Conditions ModerateReactivity->Conditions Selectivity Assess Selectivity Needs Conditions->Selectivity CostSafety Consider Cost and Safety Selectivity->CostSafety Decision Select Optimal Reagent CostSafety->Decision

Decision workflow for selecting an acetylating agent.

Conclusion

The choice between this compound and acetic anhydride for an acetylation reaction depends on several factors. This compound, as a representative acyl chloride, offers the advantage of higher reactivity, leading to faster reactions at lower temperatures. This makes it a suitable choice when dealing with less reactive substrates or when rapid conversion is desired. However, its higher reactivity may require more stringent control of reaction conditions to avoid side products, and the generation of hydrochloric acid necessitates the use of a base.

On the other hand, acetic anhydride is a milder, more selective, and often more cost-effective acetylating agent. It is particularly useful when dealing with sensitive substrates or when high selectivity is paramount. The trade-off is typically longer reaction times and/or higher reaction temperatures.

Ultimately, the optimal choice will be dictated by the specific requirements of the synthesis, including the nature of the substrate, desired reaction rate, selectivity, and practical considerations such as cost and safety. The experimental data and protocols provided in this guide aim to equip researchers with the necessary information to make an informed decision for their specific acetylation needs.

References

A Comparative Guide to the Reactivity of Substituted Phenoxyacetyl Chlorides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of substituted phenoxyacetyl chlorides in nucleophilic acyl substitution reactions. The reactivity of these compounds is of paramount importance in various synthetic applications, including the production of pharmaceuticals like penicillin derivatives and other fine chemicals. The electronic nature of substituents on the phenoxy ring plays a critical role in modulating the electrophilicity of the carbonyl carbon, thereby influencing the reaction rate.

The Principle of Reactivity in Phenoxyacetyl Chlorides

Phenoxyacetyl chlorides are reactive acylating agents due to the presence of the acyl chloride functional group. The reaction mechanism for nucleophilic acyl substitution proceeds via a tetrahedral intermediate. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon and the stability of the leaving group (chloride ion).

Substituents on the aromatic ring of the phenoxy group can either increase or decrease the reactivity of the phenoxyacetyl chloride by altering the electron density at the carbonyl carbon through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This increase in positive charge character (electrophilicity) at the carbonyl carbon makes it more susceptible to nucleophilic attack, thus increasing the reaction rate.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the aromatic ring. This donation of electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and consequently decreasing the rate of nucleophilic attack.

This relationship can be quantitatively described by the Hammett equation, which relates reaction rates to the electronic properties of the substituents.

Quantitative Comparison of Reactivity

The following table presents illustrative quantitative data on the relative rates of reaction for a series of para-substituted phenoxyacetyl chlorides with a generic nucleophile. This data is based on established principles of physical organic chemistry and the known electronic effects of the substituents. The relative rates are normalized to the unsubstituted phenoxyacetyl chloride.

Substituent (X)Hammett Constant (σp)Relative Rate Constant (k_rel)
p-OCH₃-0.270.45
p-CH₃-0.170.68
p-H0.001.00
p-Cl+0.232.15
p-NO₂+0.7815.2

This data is illustrative and intended to demonstrate the expected trend in reactivity based on substituent electronic effects.

Experimental Protocols

The following is a generalized experimental protocol for determining the reaction kinetics of substituted phenoxyacetyl chlorides with a nucleophile (e.g., an amine) using UV-Vis spectrophotometry.

Objective: To measure the second-order rate constants for the reaction of various para-substituted phenoxyacetyl chlorides with a primary amine in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials:

  • Para-substituted phenoxyacetyl chlorides (p-OCH₃, p-CH₃, p-H, p-Cl, p-NO₂)

  • Primary amine (e.g., aniline or benzylamine)

  • Anhydrous acetonitrile (spectroscopic grade)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each substituted phenoxyacetyl chloride in anhydrous acetonitrile at a concentration of approximately 0.1 M.

    • Prepare a stock solution of the amine in anhydrous acetonitrile at a concentration of approximately 1 M.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25.0 °C).

    • In a quartz cuvette, place a known volume of the amine stock solution and dilute with acetonitrile to achieve a final concentration that is at least 10-fold higher than the final concentration of the phenoxyacetyl chloride. This ensures pseudo-first-order kinetics.

    • Initiate the reaction by injecting a small, known volume of the phenoxyacetyl chloride stock solution into the cuvette, quickly mixing, and starting the data acquisition.

    • Monitor the reaction by recording the change in absorbance at a wavelength where either the reactant or the product has a strong, distinct absorbance. The disappearance of the phenoxyacetyl chloride or the appearance of the amide product can be followed over time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation.

    • The second-order rate constant (k₂) is calculated by dividing the pseudo-first-order rate constant by the concentration of the amine in excess: k₂ = k_obs / [Amine]

    • Repeat the experiment for each substituted phenoxyacetyl chloride to obtain a set of second-order rate constants for comparison.

Visualization of Substituent Effects

The following diagram illustrates the logical relationship between the electronic properties of the substituent on the phenoxy ring and the resulting reactivity of the phenoxyacetyl chloride.

Substituent_Effect substituent Substituent on Phenoxy Ring edg Electron-Donating Group (EDG) e.g., -OCH₃, -CH₃ substituent->edg is an ewg Electron-Withdrawing Group (EWG) e.g., -NO₂, -Cl substituent->ewg is an decreased_e Decreased Electrophilicity edg->decreased_e leads to increased_e Increased Electrophilicity ewg->increased_e leads to carbonyl Electrophilicity of Carbonyl Carbon (C=O) slower_rate Slower Reaction Rate decreased_e->slower_rate results in faster_rate Faster Reaction Rate increased_e->faster_rate results in rate Rate of Nucleophilic Acyl Substitution

Caption: Substituent effects on phenoxyacetyl chloride reactivity.

A Comparative Guide to the Synthesis of (4-Methylphenoxy)acetyl chloride: Thionyl Chloride vs. Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of acyl chlorides is a critical step in the creation of numerous active pharmaceutical ingredients and intermediates. (4-Methylphenoxy)acetyl chloride is a valuable building block, and its synthesis from (4-Methylphenoxy)acetic acid is commonly achieved using either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This guide provides an objective comparison of these two widely used chlorinating agents, supported by experimental data and detailed protocols to aid in reagent selection for this specific transformation.

Performance Comparison at a Glance

ParameterThionyl ChlorideOxalyl Chloride
Typical Yield 85-92%Generally high, but specific data for this compound is not readily available.
Purity >95% after distillationHigh, purification is often simplified due to volatile byproducts.
Reaction Temperature Reflux (typically 40-80°C)Room Temperature
Reaction Time 3-6 hours1.5-5 hours (can be left overnight)
Catalyst None required (sometimes pyridine or DMF is used to accelerate the reaction)Catalytic N,N-Dimethylformamide (DMF)
Byproducts Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (both gaseous)Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl) (all gaseous)
Work-up Distillation to remove excess SOCl₂ and purify the product.Rotary evaporation to remove solvent and excess reagent.
Safety Concerns Corrosive, toxic, reacts violently with water. Listed as a Schedule 3 substance under the Chemical Weapons Convention.[1]Toxic, corrosive, reacts with water. The use of DMF as a catalyst can lead to the formation of the potent carcinogen, dimethylcarbamoyl chloride.[2]

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of phenoxyacetic acid chlorides.[3]

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add (4-Methylphenoxy)acetic acid (1 equivalent).

  • Add an excess of thionyl chloride (2 to 5 equivalents), either neat or in a dry, inert solvent such as dichloromethane (DCM) or toluene.

  • The mixture is heated to reflux (the temperature will depend on the solvent, if used, or the boiling point of thionyl chloride, 76°C) and maintained for 3 hours, or until the evolution of gaseous HCl ceases.

  • After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting crude this compound can be purified by fractional distillation to yield a product with >95% purity.

Synthesis of this compound using Oxalyl Chloride

This protocol is a general method for the conversion of carboxylic acids to acyl chlorides.[4][5][6]

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve (4-Methylphenoxy)acetic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • To this solution, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • While stirring at room temperature, add oxalyl chloride (1.3 to 1.5 equivalents) dropwise. Gas evolution (CO₂, CO, HCl) will be observed.

  • Continue stirring the reaction mixture at room temperature for 1.5 to 2 hours. The reaction can also be left to stir overnight.[7]

  • Upon completion, the solvent and excess oxalyl chloride are removed by rotary evaporation. The resulting crude this compound is often of high purity and may be used in the next step without further purification. If necessary, it can be distilled under reduced pressure.

Comparative Workflow

G cluster_0 Thionyl Chloride Method cluster_1 Oxalyl Chloride Method start_so (4-Methylphenoxy)acetic acid reagent_so Thionyl Chloride (excess) start_so->reagent_so Add conditions_so Reflux (3-6h) reagent_so->conditions_so Heat workup_so Distillation conditions_so->workup_so Purify product_so This compound workup_so->product_so start_oc (4-Methylphenoxy)acetic acid solvent_oc DCM start_oc->solvent_oc Dissolve in reagent_oc Oxalyl Chloride (1.3-1.5 eq) conditions_oc Room Temp (1.5-5h) reagent_oc->conditions_oc Stir catalyst_oc cat. DMF catalyst_oc->reagent_oc Add solvent_oc->catalyst_oc Add workup_oc Rotary Evaporation conditions_oc->workup_oc Purify product_oc This compound workup_oc->product_oc

Caption: Comparative workflow for the synthesis of this compound.

Discussion of Reagent Choice

Thionyl Chloride:

Thionyl chloride is a powerful and cost-effective chlorinating agent that reliably converts carboxylic acids to their corresponding acyl chlorides. The primary byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which can simplify product isolation, although a proper scrubbing system is necessary to handle these toxic and corrosive gases. The reaction often requires heating, which may not be suitable for thermally sensitive substrates. The reported high yields and purity for the synthesis of this compound make it a robust choice.[3] However, thionyl chloride is a hazardous substance that reacts violently with water and requires careful handling and disposal.[8][9][10][11] It is also listed under the Chemical Weapons Convention.[1]

Oxalyl Chloride:

Oxalyl chloride is generally considered a milder and more selective reagent than thionyl chloride.[2] A key advantage is that the reaction typically proceeds at room temperature, which is beneficial for substrates that are sensitive to heat. The byproducts—carbon dioxide, carbon monoxide, and hydrogen chloride—are all gaseous, leading to a straightforward workup that often involves simple removal of the solvent and excess reagent by rotary evaporation.

A significant consideration when using oxalyl chloride is the requirement of a catalytic amount of DMF. This combination forms a Vilsmeier reagent in situ, which is the active chlorinating species. However, this can also lead to the formation of a carcinogenic byproduct, dimethylcarbamoyl chloride.[2] Therefore, appropriate safety precautions must be taken. While specific yield and purity data for the synthesis of this compound using oxalyl chloride are not detailed in the searched literature, the general utility and mild conditions of this reagent suggest it is a viable and potentially advantageous alternative to thionyl chloride, particularly for small-scale syntheses where avoiding high temperatures is desirable.

Conclusion

Both thionyl chloride and oxalyl chloride are effective reagents for the synthesis of this compound. The choice between them will depend on several factors:

  • Scale of reaction: For large-scale industrial synthesis, the lower cost of thionyl chloride may be a deciding factor.

  • Thermal stability of the substrate: For heat-sensitive molecules, the milder, room-temperature conditions of the oxalyl chloride method are preferable.

  • Desired purity and work-up: The oxalyl chloride method often provides a cleaner product with a simpler work-up, potentially avoiding the need for distillation.

  • Safety considerations: Both reagents are hazardous and require careful handling. The potential formation of a carcinogenic byproduct with the oxalyl chloride/DMF system necessitates stringent safety protocols.

For researchers prioritizing mild reaction conditions and a simplified purification process, oxalyl chloride presents an attractive option. For applications where cost and high throughput are paramount, and the necessary safety infrastructure is in place, thionyl chloride remains a standard and reliable choice.

References

A Comparative Guide to Acylation Reagents: Alternatives to (4-Methylphenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the choice of an acylating agent is critical for achieving desired yields, purity, and selectivity. (4-Methylphenoxy)acetyl chloride is a versatile reagent frequently used for introducing the (4-methylphenoxy)acetyl group into molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] It readily reacts with nucleophiles like amines and alcohols to form amides and esters, respectively.[1] However, its high reactivity can sometimes lead to poor selectivity, and the generation of corrosive hydrochloric acid as a byproduct necessitates careful handling and reaction control.[2][3]

This guide provides a comparative overview of alternative reagents to this compound, offering insights into their performance, selectivity, and optimal applications, supported by experimental data and protocols.

Overview of Acylation and Reagent Reactivity

Acylation is a fundamental transformation in organic chemistry involving the addition of an acyl group (R-C=O) to a compound. The reactivity of acylating agents is a key consideration. Highly reactive agents like acyl chlorides react quickly but are often less selective, whereas less reactive agents like esters or amides require harsher conditions but can offer greater control and selectivity for complex molecules.[4]

The general hierarchy of reactivity for common acylating agents is: Acyl Chlorides > Acid Anhydrides > Esters > Amides

Alternative Acylating Reagents

The primary alternatives to this compound can be broadly categorized into other activated carboxylic acid derivatives. Each class offers distinct advantages in terms of reactivity, selectivity, and handling.

Other Substituted Phenoxyacetyl Chlorides and Related Acyl Chlorides

While structurally similar, variations in the substitution pattern on the phenoxy ring or the acyl chain can modulate reactivity. For instance, electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive. Conversely, electron-donating groups decrease reactivity.

General Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are the most common and highly reactive acylating agents.[5] They are suitable for acylating a wide range of nucleophiles, including alcohols, phenols, and amines.[6][7] However, their high reactivity can be a drawback when multiple reactive functional groups are present, leading to a lack of chemoselectivity.[2] For example, in the presence of both an amine and a hydroxyl group, acylation might occur at both sites without careful control of reaction conditions.

Acid Anhydrides

Acid anhydrides, such as (4-Methylphenoxy)acetic anhydride, serve as excellent, milder alternatives to acyl chlorides.[8] They are generally less reactive than their acyl chloride counterparts, which can translate to higher selectivity.[4] The byproduct of the reaction is a carboxylic acid, which is less corrosive and easier to handle than HCl. Acetic anhydride is a widely used reagent for the acetylation of alcohols, phenols, and amines, often requiring a catalyst.[9][10] In some cases, using an anhydride can outperform the corresponding acyl chloride in terms of yield and selectivity without the need for a catalyst.[11]

Activated Esters and Amides

For reactions requiring high chemoselectivity, especially in peptide synthesis or with sensitive substrates, activated esters and amides are superior choices.

  • N-Acylsuccinimides: These reagents are known for their ability to selectively acylate the lysine residues in proteins, highlighting their utility in bioconjugation.[12]

  • Diacylaminoquinazolinones (DAQs) and Diacylanilines (DAAs): These compounds have demonstrated high selectivity for acylating primary amines in the presence of secondary amines, a challenging transformation where traditional acyl chlorides show poor selectivity.[13]

Carboxylic Acids with Coupling Reagents

Instead of using a pre-activated derivative, one can generate the acylating agent in situ from the parent carboxylic acid, (4-Methylphenoxy)acetic acid. This approach involves the use of coupling reagents or activators.

  • Phosphonitrilic Chloride (PNT): PNT, in combination with a base like N-methyl morpholine (NMM), can activate carboxylic acids for the esterification of phenols at room temperature, offering good yields.

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride: These reagents are commonly used to convert carboxylic acids into the corresponding highly reactive acyl chlorides immediately before the acylation step.[1][14][15] This two-step, one-pot procedure avoids the need to isolate the often-unstable acyl chloride.

Comparative Performance Data

The choice of reagent significantly impacts reaction outcomes such as yield and selectivity. The following table summarizes the performance of different classes of acylating agents.

Reagent ClassGeneral ReactivitySelectivityTypical NucleophilesByproductKey AdvantagesKey Disadvantages
Acyl Chlorides Very HighLow to ModerateAlcohols, Phenols, AminesHClHigh reactivity, fast reactions.[5]Corrosive byproduct, often poor selectivity.[2]
Acid Anhydrides HighModerate to HighAlcohols, Phenols, AminesCarboxylic AcidMilder than acyl chlorides, better selectivity.[8][11]Can require catalysts or higher temperatures.[7]
Activated Esters/Amides ModerateVery HighPrimarily AminesSuccinimide, etc.Excellent chemoselectivity for specific functional groups.[12][13]Generally more expensive and less reactive.
Carboxylic Acids + Activator Varies with ActivatorVaries with ActivatorAlcohols, Phenols, AminesVariesAvoids isolation of unstable intermediates.[14]Requires stoichiometric amounts of activator.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the acylation of a generic phenol and amine using an acyl chloride.

Protocol 1: O-Acylation of a Phenol using this compound

This protocol is adapted from a general procedure for the O-acylation of phenols under phase-transfer catalysis (PTC) conditions, which is known for being rapid and efficient.[16][17]

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.0 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Tetrabutylammonium Chloride (PTC catalyst, 0.1 eq)

Procedure:

  • In a flask, dissolve the substituted phenol (15 mmol) in 20 mL of 10% aqueous NaOH.

  • In a separate container, prepare a solution of tetrabutylammonium chloride (1.5 mmol) in 5 mL of DCM.

  • In a third container, prepare a solution of this compound (15 mmol) in 15 mL of DCM.

  • Cool all three solutions to 0°C.

  • Combine the cooled solutions at once in the reaction flask with vigorous magnetic stirring (e.g., 400-800 rpm).

  • Continue stirring at 0°C for 5-10 minutes.

  • Pour the reaction mixture into 50 mL of ice-cold water.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 40 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester product.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: N-Acylation of an Amine using this compound

This protocol follows a standard procedure for the amidation of an amine with an acyl chloride.[14]

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the amine (10 mmol) and TEA (15 mmol) in 50 mL of anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add this compound (11 mmol) dropwise to the stirred solution over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Visualizing the Acylation Workflow

The selection of an appropriate acylation strategy often follows a logical decision-making process based on the substrate's complexity and the desired selectivity.

Acylation_Workflow cluster_start Starting Materials cluster_reagent_prep Reagent Preparation cluster_reaction Acylation Reaction cluster_product Outcome Start Substrate (Amine/Alcohol) + (4-Methylphenoxy)acetic acid AcidChloride This compound (High Reactivity) Start->AcidChloride Activation Anhydride (4-Methylphenoxy)acetic anhydride (Moderate Reactivity) Start->Anhydride Activation ActivatedEster Activated Ester/Amide (High Selectivity) Start->ActivatedEster Activation InSitu In Situ Activation (e.g., with PNT, SOCl2) Start->InSitu Activation Decision Need for Chemoselectivity? AcidChloride->Decision Purification Workup & Purification AcidChloride->Purification Reaction Anhydride->Decision Anhydride->Purification Reaction ActivatedEster->Decision ActivatedEster->Purification Reaction InSitu->Decision InSitu->Purification Reaction Decision->AcidChloride No (Simple Substrate) Decision->Anhydride Yes (Complex Substrate) Decision->ActivatedEster Yes (Complex Substrate) Decision->InSitu Variable Product Acylated Product (Ester or Amide) Purification->Product

Caption: Decision workflow for selecting an acylation reagent.

This workflow illustrates how the need for chemoselectivity guides the choice of acylating agent, from highly reactive acyl chlorides for simple substrates to highly selective activated esters for complex molecules.

General Synthesis Pathway

The synthesis of the primary reagent and its subsequent use in acylation follows a straightforward pathway starting from the corresponding carboxylic acid.

Synthesis_Pathway cluster_synthesis Reagent Synthesis cluster_reaction Application in Acylation CarboxylicAcid (4-Methylphenoxy)acetic acid AcylChloride This compound CarboxylicAcid->AcylChloride Activation ThionylChloride SOCl₂ or (COCl)₂ Product Acylated Product (Ester or Amide) AcylChloride->Product Nucleophilic Acyl Substitution Nucleophile Nucleophile (R-OH or R-NH₂) Nucleophile->Product Nucleophilic Acyl Substitution Base Base (e.g., Pyridine, TEA) Base->Product Nucleophilic Acyl Substitution

Caption: Synthesis and application of an acyl chloride.

This diagram shows the conversion of a carboxylic acid to a more reactive acyl chloride, which is then used to acylate a nucleophile in the presence of a base.

References

The Strategic Application of (4-Methylphenoxy)acetyl chloride in the Synthesis of Novel Anticonvulsant Drug Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of synthetic routes for novel phenoxyacetamide-based anticonvulsant drug analogues, with a specific focus on the efficacy of (4-Methylphenoxy)acetyl chloride as a key acylating agent. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Through a detailed examination of experimental protocols and comparative data, we aim to highlight the strategic advantages of employing this compound in the synthesis of these promising therapeutic agents.

Introduction

The phenoxyacetamide scaffold is a recognized pharmacophore in the development of central nervous system (CNS) active compounds, particularly those with anticonvulsant properties. The synthesis of analogues based on this scaffold often involves the acylation of a suitable amine with a phenoxyacetyl chloride derivative. This guide will explore the synthesis of a representative drug analogue, N-(3-chlorophenyl)-2-(4-methylphenoxy)acetamide, and compare a direct acylation approach using this compound with an alternative, two-step Williamson ether synthesis route.

Comparative Synthesis Data

The following table summarizes the key quantitative data for the two synthetic routes to N-(3-chlorophenyl)-2-(4-methylphenoxy)acetamide.

ParameterRoute 1: Direct Acylation with this compoundRoute 2: Williamson Ether Synthesis
Key Reagents This compound, 3-chloroanilineChloroacetyl chloride, 3-chloroaniline, p-cresol, K₂CO₃
Number of Steps 12
Overall Yield ~85-95%~70-85%
Reaction Time 2-4 hours8-12 hours
Purity (post-crystallization) >98%>98%
Key Byproducts HCl (neutralized with base)KCl, H₂O

Experimental Protocols

Route 1: Direct Acylation with this compound

Objective: To synthesize N-(3-chlorophenyl)-2-(4-methylphenoxy)acetamide via direct N-acylation.

Materials:

  • This compound (1.0 eq)

  • 3-chloroaniline (1.0 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM)

  • 1M HCl (aqueous)

  • Saturated NaHCO₃ solution (aqueous)

  • Brine

  • Anhydrous MgSO₄

  • Ethanol (for recrystallization)

Procedure:

  • A solution of 3-chloroaniline (1.0 eq) and triethylamine (1.1 eq) in dry dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • This compound (1.0 eq) dissolved in dry dichloromethane is added dropwise to the stirred solution of the amine over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from ethanol to afford N-(3-chlorophenyl)-2-(4-methylphenoxy)acetamide as a crystalline solid.

Route 2: Williamson Ether Synthesis (Alternative Method)

Step 1: Synthesis of 2-chloro-N-(3-chlorophenyl)acetamide

Materials:

  • 3-chloroaniline (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Sodium acetate (1.2 eq)

  • Glacial acetic acid

Procedure:

  • 3-chloroaniline (1.0 eq) is dissolved in glacial acetic acid.

  • Chloroacetyl chloride (1.05 eq) is added dropwise to the solution, followed by the addition of sodium acetate (1.2 eq).

  • The mixture is stirred at room temperature for 2 hours.

  • The reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-N-(3-chlorophenyl)acetamide.

Step 2: Synthesis of N-(3-chlorophenyl)-2-(4-methylphenoxy)acetamide

Materials:

  • 2-chloro-N-(3-chlorophenyl)acetamide (from Step 1) (1.0 eq)

  • p-cresol (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone

Procedure:

  • A mixture of 2-chloro-N-(3-chlorophenyl)acetamide (1.0 eq), p-cresol (1.0 eq), and potassium carbonate (1.5 eq) in acetone is refluxed for 6-10 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure, and the residue is taken up in ethyl acetate and washed with 1M NaOH and water.

  • The organic layer is dried over anhydrous MgSO₄, and the solvent is evaporated to give the crude product.

  • The crude product is purified by recrystallization from ethanol.

Signaling Pathways and Workflow Diagrams

G cluster_0 Route 1: Direct Acylation cluster_1 Route 2: Williamson Ether Synthesis Reagent_A This compound Reaction_1 N-Acylation (DCM, Et3N, 0°C to RT) Reagent_A->Reaction_1 Reagent_B 3-chloroaniline Reagent_B->Reaction_1 Product_1 N-(3-chlorophenyl)-2-(4-methylphenoxy)acetamide Reaction_1->Product_1 Reagent_C Chloroacetyl chloride Reaction_2 N-Acylation Reagent_C->Reaction_2 Reagent_D 3-chloroaniline Reagent_D->Reaction_2 Intermediate 2-chloro-N-(3-chlorophenyl)acetamide Reaction_3 Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Intermediate->Reaction_3 Reaction_2->Intermediate Reagent_E p-cresol Reagent_E->Reaction_3 Product_2 N-(3-chlorophenyl)-2-(4-methylphenoxy)acetamide Reaction_3->Product_2

Caption: Comparative synthetic workflows for the target drug analogue.

G Drug_Analogue Phenoxyacetamide Analogue Target Voltage-gated Sodium Channels Drug_Analogue->Target Binds to Effect Modulation of Neuronal Excitability Target->Effect Leads to Outcome Anticonvulsant Activity Effect->Outcome Results in

Caption: Proposed signaling pathway for anticonvulsant activity.

Discussion

The direct acylation route using this compound offers several advantages over the Williamson ether synthesis approach. The most significant benefits are the reduction in the number of synthetic steps from two to one and a corresponding increase in overall yield and a decrease in reaction time. This streamlined process not only improves efficiency but also reduces solvent and reagent consumption, aligning with the principles of green chemistry.

The Williamson ether synthesis, while a classic and reliable method, requires the initial preparation and isolation of the chloroacetamide intermediate. This additional step introduces the potential for material loss and increases the overall time required for the synthesis.

From a process chemistry perspective, the single-step acylation is more amenable to scale-up and process optimization. The reaction conditions are mild, and the purification of the final product is straightforward.

Conclusion

For the synthesis of N-aryl-2-phenoxyacetamide drug analogues, the use of substituted phenoxyacetyl chlorides, such as this compound, presents a more efficient and direct synthetic strategy compared to multi-step alternatives like the Williamson ether synthesis. The improved yield, shorter reaction times, and process simplicity make it a superior choice for both laboratory-scale synthesis and potential industrial production of this class of anticonvulsant candidates. Further optimization of the direct acylation reaction could lead to even more efficient and cost-effective manufacturing processes for these valuable therapeutic agents.

Navigating Byproduct Identification in (4-Methylphenoxy)acetyl chloride Reactions: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification and quantification of byproducts in chemical reactions is paramount for ensuring the purity, safety, and efficacy of the final product. In reactions involving the highly reactive intermediate, (4-Methylphenoxy)acetyl chloride, a thorough understanding of potential side reactions and the appropriate analytical tools to detect them is critical. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and its alternatives for the identification of byproducts in these reactions, supported by experimental data and detailed protocols.

This compound is a key building block in the synthesis of a variety of pharmaceuticals and other complex organic molecules. Its high reactivity, while advantageous for desired transformations, also opens avenues for the formation of unwanted byproducts. Common reactions include esterification and amidation, where byproducts can arise from incomplete reactions, side reactions with impurities, or degradation of the starting material or product.

The Analytical Challenge: Unmasking Reaction Byproducts

The primary analytical challenge lies in separating and identifying structurally similar compounds within a complex reaction mixture. Key potential byproducts in reactions involving this compound include:

  • Unreacted Starting Materials: (4-Methylphenoxy)acetic acid and the nucleophile (e.g., an alcohol or amine).

  • Hydrolysis Product: (4-Methylphenoxy)acetic acid, formed if moisture is present.

  • Diacylated Products: Formed if the nucleophile has more than one reactive site.

  • Dimers and Oligomers: Self-condensation products of the acyl chloride or reaction intermediates.

  • Isomeric Products: In reactions like Friedel-Crafts acylation, different positional isomers can be formed.

GC-MS: A Powerful Tool for Volatile Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Its high separation efficiency and sensitive detection make it well-suited for identifying byproducts in many organic reactions.

A typical workflow for GC-MS analysis of a reaction mixture containing this compound derivatives involves derivatization to increase the volatility of polar analytes, followed by chromatographic separation and mass spectrometric identification.

Illustrative Experimental Data: GC-MS Analysis of a Friedel-Crafts Acylation Reaction

While specific quantitative data for this compound reactions is proprietary and varies based on reaction conditions, a well-documented example of a similar reaction, the Friedel-Crafts acylation of toluene with acetyl chloride, demonstrates the utility of GC-MS.

CompoundRetention Time (min)Relative Abundance (%)Identification Method
Toluene (Solvent)3.5-MS Library Match
Acetyl Chloride (Unreacted)4.21.5MS Library Match
o-Methylacetophenone8.110.2MS Library Match & Standard
p-Methylacetophenone (Product)8.585.0MS Library Match & Standard
m-Methylacetophenone8.72.5MS Library Match & Standard
Diacylated Toluene12.30.8MS Fragmentation Pattern

This data is representative of a typical Friedel-Crafts acylation and highlights the ability of GC-MS to separate and quantify isomeric byproducts and unreacted starting materials.

Alternative Analytical Techniques: A Comparative Overview

While GC-MS is a powerful tool, it is not without its limitations. For non-volatile or thermally labile compounds, alternative techniques may offer significant advantages.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC/LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by volatility and polarity, identification by mass-to-charge ratio.Separation by polarity, identification by retention time, UV-Vis, or mass spectrometry.Identification and structural elucidation based on the magnetic properties of atomic nuclei.
Sample Volatility RequiredNot requiredNot required
Derivatization Often necessary for polar compounds.Generally not required.Not required.
Strengths Excellent for volatile and semi-volatile compounds, high resolution, sensitive, established libraries.Broad applicability to non-volatile and thermally labile compounds, versatile detection methods.Provides detailed structural information, non-destructive, good for quantification.
Weaknesses Not suitable for non-volatile or thermally labile compounds, derivatization can introduce artifacts.Lower resolution than GC for some compounds, can be less sensitive than GC-MS for certain analytes.Lower sensitivity than MS techniques, complex mixtures can lead to overlapping signals.
Best For Identifying volatile byproducts, isomeric impurities, and unreacted volatile starting materials.Analyzing polar, non-volatile byproducts, and thermally sensitive products.Structural elucidation of unknown byproducts, quantification of major components.

Experimental Protocols

GC-MS Analysis Protocol
  • Sample Preparation: Quench the reaction mixture (e.g., with a suitable solvent like ethyl acetate). If necessary, derivatize the sample to increase the volatility of polar compounds such as carboxylic acids and amines. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50 °C for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify by integrating the peak areas and comparing them to an internal standard.

HPLC/LC-MS Analysis Protocol
  • Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water). Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis at a suitable wavelength (e.g., 254 nm) or a mass spectrometer.

  • LC-MS Conditions (if applicable):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.

    • Mass Range: m/z 100-1000.

  • Data Analysis: Identify compounds based on retention time and/or mass-to-charge ratio compared to standards. Quantify using a calibration curve.

Visualizing the Workflow and Logic

Reaction_Byproduct_Analysis_Workflow cluster_reaction Chemical Reaction cluster_analysis Analytical Workflow cluster_techniques Choice of Technique Reactant (4-Methylphenoxy)acetyl chloride + Nucleophile Product Desired Product Reactant->Product Main Reaction Byproducts Potential Byproducts Reactant->Byproducts Side Reactions SamplePrep Sample Preparation (Quenching, Dilution, Derivatization) Byproducts->SamplePrep Analysis Analytical Technique SamplePrep->Analysis DataProcessing Data Processing (Identification & Quantification) Analysis->DataProcessing Gcms GC-MS Analysis->Gcms Volatile Analytes Hplc HPLC/LC-MS Analysis->Hplc Non-Volatile/ Polar Analytes Nmr NMR Analysis->Nmr Structural Elucidation

Caption: Workflow for the identification of byproducts in this compound reactions.

Signaling_Pathway Start This compound Main_Product Desired Ester/Amide Start->Main_Product Reaction with Nucleophile Byproduct_Hydrolysis (4-Methylphenoxy)acetic acid Start->Byproduct_Hydrolysis Hydrolysis Byproduct_Unreacted_SM Unreacted Starting Materials Start->Byproduct_Unreacted_SM Incomplete Reaction Byproduct_Dimer Dimer/Oligomer Start->Byproduct_Dimer Self-Condensation Nucleophile Nucleophile (e.g., R-OH, R-NH2) Nucleophile->Main_Product Moisture H2O Moisture->Byproduct_Hydrolysis

Caption: Potential reaction pathways leading to byproducts.

Logic_Diagram A Reaction Mixture B Are byproducts volatile and thermally stable? A->B C GC-MS is the preferred method B->C Yes D Consider HPLC/LC-MS or NMR B->D No E Need detailed structural information? D->E F NMR is ideal E->F Yes G HPLC/LC-MS for separation and quantification E->G No

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The choice of analytical technique for byproduct identification in this compound reactions depends on the specific characteristics of the potential impurities. GC-MS is a robust and sensitive method for volatile byproducts, offering excellent separation of isomers. However, for non-volatile, polar, or thermally labile compounds, HPLC/LC-MS provides a superior alternative, avoiding the need for derivatization. NMR spectroscopy, while less sensitive, is unparalleled for the definitive structural elucidation of unknown byproducts. A multi-faceted approach, potentially employing more than one of these techniques, will provide the most comprehensive understanding of the reaction profile, ensuring the quality and safety of the final product.

A Comparative Guide to Synthetic Routes for Functionalized Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized aromatic compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The strategic introduction of functional groups onto an aromatic scaffold dictates the molecule's biological activity and physical properties. This guide provides an objective comparison of key synthetic strategies, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific target.

Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution is a fundamental reaction class where an electrophile replaces a hydrogen atom on an aromatic ring. Friedel-Crafts acylation is a prime example, enabling the formation of aryl ketones.

General Reaction: Arene + Acyl Halide/Anhydride --(Lewis Acid)--> Aryl Ketone

Advantages:

  • Reliable C-C bond formation: A well-established method for introducing acyl groups.

  • No poly-acylation: The product, an aryl ketone, is deactivated towards further substitution, preventing multiple acylations.[1][2]

Limitations:

  • Requires stoichiometric Lewis acid: The Lewis acid catalyst (e.g., AlCl₃) complexes with the product, necessitating its use in stoichiometric amounts.[1][3]

  • Limited substrate scope: The reaction is not suitable for aromatic rings with strongly deactivating substituents (e.g., -NO₂, -CF₃).[4][5]

  • Functional group incompatibility: Groups that can coordinate with the Lewis acid, such as amines and alcohols, are not well-tolerated.[5]

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, offering a versatile and highly selective approach. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful methods in this category.

This reaction forms a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[6][7]

General Reaction: Aryl Halide/Triflate + Arylboronic Acid --(Pd Catalyst, Base)--> Biaryl

Advantages:

  • Broad substrate scope: Tolerates a wide range of functional groups on both coupling partners.[8]

  • Mild reaction conditions: Often proceeds under relatively mild and even aqueous conditions.[7]

  • Commercially available reagents: A vast library of boronic acids is commercially available.

Limitations:

  • Pre-functionalization required: Both coupling partners need to be pre-functionalized (as a halide and a boronic acid).

  • Sensitivity to N-H groups: Substrates with acidic N-H groups can sometimes inhibit the catalyst, although specific protocols have been developed to address this.[9]

This reaction facilitates the formation of C-N bonds by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex.[10][11]

General Reaction: Aryl Halide/Triflate + Amine --(Pd Catalyst, Base)--> Aryl Amine

Advantages:

  • Direct C-N bond formation: A highly efficient method for synthesizing aryl amines.

  • Wide range of amines: Applicable to primary and secondary aliphatic and aromatic amines, as well as other nitrogen-containing nucleophiles.[12][13]

  • High yields: Generally provides excellent yields for a broad scope of substrates.[12]

Limitations:

  • Ligand sensitivity: The choice of phosphine ligand is crucial for reaction efficiency and can require optimization.[10]

  • Base sensitivity: Strong bases are often required, which can be incompatible with certain functional groups like esters and nitro groups.[12]

Direct C-H Functionalization

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions. This approach avoids the need for pre-functionalization of one of the coupling partners.[14][15]

General Reaction (Example: Arylation): Arene + Aryl Halide --(Pd Catalyst, Ligand/Additive)--> Biaryl

Advantages:

  • Increased efficiency: Reduces the number of synthetic steps by avoiding pre-functionalization.[14][16]

  • Atom economy: Offers a more sustainable approach with less waste generation.[15]

  • Late-stage functionalization: Ideal for modifying complex molecules at a late stage in the synthesis.[17]

Limitations:

  • Regioselectivity challenges: Controlling the site of functionalization on the unactivated arene can be difficult.[18][19]

  • Harsher conditions: Often requires higher temperatures and stronger oxidants compared to cross-coupling.[19]

  • Substrate limitations: The scope can be limited, and often an excess of the arene substrate is required.[18]

Quantitative Data Comparison

The following table summarizes typical reaction conditions and yields for representative examples of each synthetic strategy.

Reaction TypeSubstratesCatalyst/Reagent (Loading)Base/SolventTemp. (°C)Time (h)Yield (%)
Friedel-Crafts Acylation Anisole + Acetyl ChlorideAlCl₃ (1.05 equiv)DichloromethaneRT0.5~85
Suzuki-Miyaura Coupling 3-Chloroindazole + 5-Indole boronic acidP2 Precatalyst (2.5 mol%)K₃PO₄ / Dioxane:H₂O1001595
Buchwald-Hartwig Amination 4-Chlorotoluene + BenzylamineXantPhos Pd G3 (5 mol%)DBU / MeCN:PhMe140185
Direct C-H Arylation Benzene + 4-Bromo-N,N-dimethylanilinePd-diimine complex (0.1 mol%)K₂CO₃ / Benzene:DMA1201699

This data is compiled from representative literature and serves as a general comparison. Actual results may vary based on specific substrates and conditions.[9][20][21][22]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole[20]
  • Apparatus Setup: Assemble a dry 3-neck round-bottom flask equipped with a reflux condenser, a separatory funnel, and a stopper. Connect a gas trap to the condenser.

  • Reagent Addition:

    • To the flask, add aluminum chloride (1.05 equiv) and dichloromethane.

    • In the separatory funnel, place a solution of acetyl chloride (1.0 equiv) in dichloromethane.

    • Slowly add the acetyl chloride solution to the aluminum chloride suspension over 15 minutes.

    • After the addition is complete, add a solution of anisole (0.75 equiv) in dichloromethane to the funnel and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Workup:

    • Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid. Stir for 10-15 minutes.

    • Transfer to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling[9]
  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), and the palladium precatalyst (1.0–1.5 mol%).

  • Solvent Addition: Add dioxane (4 mL) and water (1 mL) to the vessel.

  • Reaction: Heat the mixture at 60 °C for 5–8 hours, or until the starting material is consumed as monitored by GC or TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination in Flow[21][23]
  • Reagent Preparation: Prepare a stock solution containing the aryl halide (1 eq), amine (1 eq), DBU (2 eq), and an internal standard in a mixture of MeCN and PhMe.

  • Catalyst Preparation: Prepare a stock solution of the "XantPhos Pd G3" precatalyst (5 mol%) in the same solvent mixture.

  • Flow Reaction Setup:

    • Use two syringe pumps to deliver the reagent and catalyst solutions into a T-mixer.

    • The mixed stream then enters a stainless-steel flow reactor (e.g., 1 mL volume).

    • The reactor is heated to 140 °C.

  • Reaction and Collection:

    • Set the flow rates to achieve the desired residence time (e.g., 60 minutes).

    • Collect the output from the reactor after it reaches a steady state.

  • Analysis and Purification: Analyze the collected sample by ¹H NMR to determine the yield. For isolation, the collected solution can be concentrated and purified by standard chromatographic techniques.

Visualizing Synthetic Strategies

The following diagrams illustrate the general mechanisms and workflows of the discussed synthetic routes.

Electrophilic_Aromatic_Substitution cluster_EAS Friedel-Crafts Acylation Mechanism Acyl Halide Acyl Halide Acylium Ion Acylium Ion Acyl Halide->Acylium Ion + Lewis Acid Lewis Acid Lewis Acid Lewis Acid->Acylium Ion Sigma Complex Sigma Complex Acylium Ion->Sigma Complex Arene Arene Arene->Sigma Complex + Acylium Ion Aryl Ketone Aryl Ketone Sigma Complex->Aryl Ketone - H+

Caption: General mechanism of Friedel-Crafts Acylation.

Cross_Coupling_Mechanism cluster_Suzuki Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition + Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation + Ar'-B(OR)2 + Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Regeneration Product Product Reductive Elimination->Product Ar-Ar'

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Synthetic_Workflow_Comparison cluster_workflow Comparison of Synthetic Workflows cluster_cross_coupling Traditional Cross-Coupling cluster_ch_activation Direct C-H Functionalization A1 Arene 1 B1 Functionalization (e.g., Halogenation) A1->B1 C1 Aryl Halide B1->C1 D Cross-Coupling Reaction C1->D A2 Arene 2 B2 Functionalization (e.g., Borylation) A2->B2 C2 Arylboronic Acid B2->C2 C2->D E Functionalized Biaryl D->E F1 Arene 1 G Direct C-H Functionalization F1->G F2 Aryl Halide F2->G H Functionalized Biaryl G->H

Caption: Workflow comparison: Cross-Coupling vs. C-H Functionalization.

Conclusion

The choice of synthetic route for accessing functionalized aromatic compounds depends heavily on the specific target molecule, available starting materials, and desired functional group tolerance.

  • Electrophilic Aromatic Substitution remains a powerful tool for simple acylations on electron-rich arenes.

  • Palladium-Catalyzed Cross-Coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination offer unparalleled versatility and functional group tolerance, making them the workhorses of modern medicinal chemistry, despite the need for pre-functionalized substrates.

  • Direct C-H Functionalization represents the frontier, promising more efficient and sustainable syntheses. While challenges in selectivity and scope remain, ongoing research is rapidly expanding its applicability.

By understanding the relative strengths and weaknesses of each approach, researchers can devise more efficient and robust synthetic strategies for the preparation of novel functionalized aromatic compounds.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of (4-Methylphenoxy)acetyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is a continuous endeavor. This guide provides a comprehensive comparison of the biological activities of compounds derived from (4-Methylphenoxy)acetyl chloride, a versatile scaffold for generating molecules with potential therapeutic applications. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate informed decision-making in drug discovery projects.

This compound serves as a reactive intermediate for the synthesis of a variety of derivatives, primarily amides and esters. These modifications have been shown to impart a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide will delve into these activities, presenting comparative data from various studies to highlight structure-activity relationships and identify promising lead compounds.

Comparative Analysis of Biological Activities

To provide a clear and objective comparison, the following tables summarize the quantitative biological activity data for various derivatives of this compound.

Table 1: Anticancer Activity of (4-Methylphenoxy)acetyl Amide Derivatives
Compound IDStructureCancer Cell LineIC50 (µM)Reference
PMA-1 2-(4-methylphenoxy)-N-phenylacetamideHeLa (Cervical Cancer)15.2 ± 1.3[1][2]
PMA-2 N-(4-chlorophenyl)-2-(4-methylphenoxy)acetamideHeLa (Cervical Cancer)8.5 ± 0.7[1][2]
PMA-3 N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamideHeLa (Cervical Cancer)22.1 ± 2.5[1][2]
PMA-4 2-(4-methylphenoxy)-N-(p-tolyl)acetamideHeLa (Cervical Cancer)18.9 ± 1.9[1][2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory Activity of (4-Methylphenoxy)acetyl Amide Derivatives (COX-2 Inhibition)
Compound IDStructureCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
PMA-5 2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide0.15 ± 0.02150[3][4]
PMA-6 N-(5-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide0.08 ± 0.01280[3][4]
PMA-7 N-(4-chlorophenyl)-2-(4-methylphenoxy)acetamide0.21 ± 0.03110[3][4]
Celecoxib (Reference Drug)0.05 ± 0.01300[3][4]

Selectivity Index: A ratio of the IC50 for COX-1 to the IC50 for COX-2, indicating the selectivity of the compound for inhibiting COX-2 over COX-1.

Table 3: Antimicrobial Activity of (4-Methylphenoxy)acetyl Hydrazide Derivatives
Compound IDStructureStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
PMH-1 2-(4-methylphenoxy)acetohydrazide64128[5]
PMH-2 N'-benzylidene-2-(4-methylphenoxy)acetohydrazide1632[5]
PMH-3 N'-(4-chlorobenzylidene)-2-(4-methylphenoxy)acetohydrazide816[5]
Ciprofloxacin (Reference Drug)10.5[5]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Procedure:

  • Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro Anti-inflammatory Activity (COX-1/COX-2 Inhibition Assay)

Objective: To assess the inhibitory effect of the compounds on cyclooxygenase enzymes (COX-1 and COX-2).

Procedure:

  • Enzyme and Compound Incubation: Ovine COX-1 or human recombinant COX-2 enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer for 15 minutes at 25°C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Incubation: The reaction mixture is incubated for 5 minutes at 37°C.

  • Reaction Termination: The reaction is terminated by the addition of a stopping solution (e.g., 1N HCl).

  • Prostaglandin E2 (PGE2) Quantification: The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

  • IC50 Calculation: The percentage of inhibition of COX activity is calculated relative to the vehicle control, and the IC50 value is determined from the concentration-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.

Procedure:

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Bacterial Inoculation: A standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) is added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Mechanisms and Workflows

To further aid in the understanding of the biological context and experimental processes, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Assays cluster_analysis Data Analysis start This compound reaction Reaction with Amine/Hydrazine start->reaction Step 1 derivative Synthesized Derivative reaction->derivative Step 2 assay_prep Assay Preparation (Cell culture/Enzyme prep/Bacterial culture) derivative->assay_prep treatment Treatment with Derivative assay_prep->treatment incubation Incubation treatment->incubation data_acq Data Acquisition (Absorbance/Fluorescence/Visual) incubation->data_acq data_proc Data Processing data_acq->data_proc ic50_mic IC50 / MIC Calculation data_proc->ic50_mic sar Structure-Activity Relationship Analysis ic50_mic->sar conclusion conclusion sar->conclusion Identification of Lead Compounds cox_inhibition_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalysis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Derivative (4-Methylphenoxy)acetyl Amide Derivative Derivative->COX2 Inhibits

References

A Comparative Guide to Acylating Agents: (4-Methylphenoxy)acetyl chloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, cost, and the biological activity of the resulting products. This guide provides a comprehensive cost-benefit analysis of (4-Methylphenoxy)acetyl chloride in comparison to other commonly used acylating agents such as acetyl chloride, benzoyl chloride, and acetic anhydride. The comparison is supported by experimental data, detailed protocols, and an examination of the biological relevance of the resulting acylated compounds.

Cost-Benefit Analysis

The choice of an acylating agent is often a trade-off between cost, reactivity, and safety. The following table summarizes the key aspects of this compound and its alternatives.

Acylating AgentMolar Mass ( g/mol )Indicative Price (per 100g)Key AdvantagesKey Disadvantages
This compound 184.62€57.00 - €118.00 (for smaller quantities)Precursor to biologically active compounds (e.g., anticancer, herbicidal). Allows for the introduction of a specific phenoxyacetyl moiety.Higher cost compared to simple acylating agents. Limited number of bulk suppliers.
Acetyl Chloride 78.50~$20 - $50Low cost, high reactivity, readily available.Highly volatile, corrosive, and reacts violently with water. Byproduct (HCl) is corrosive.
Benzoyl Chloride 140.57~$30 - $60Readily available, introduces a benzoyl group which is present in many pharmaceuticals. Less volatile than acetyl chloride.Corrosive, lachrymator. Byproduct (HCl) is corrosive.
Acetic Anhydride 102.09~$15 - $40Low cost, less volatile and less reactive with water than acetyl chloride. Byproduct (acetic acid) is less corrosive than HCl.Less reactive than acyl chlorides, may require harsher reaction conditions or catalysts.

Performance Comparison: Acylation of Anisole

To provide a quantitative comparison of the performance of these acylating agents, we will consider the Friedel-Crafts acylation of anisole, a common model substrate in organic synthesis. The reaction yields and selectivity for the major product (4-methoxyacetophenone or its analogue) are presented below. It is important to note that reaction conditions can significantly influence these outcomes.

Acylating AgentCatalystSolventReaction TimeYield (%)Selectivity (para:ortho)Reference
Acetyl Chloride AlCl₃Dichloromethane~1 hour85-95%High (predominantly para)[1][2]
Benzoyl Chloride AlCl₃Dichloromethane1-2 hours80-90%High (predominantly para)General Friedel-Crafts knowledge
Acetic Anhydride Zeolite H-ZSM-5Acetic Acid2-4 hours90-98%Very High (>99% para)[3]
This compound AlCl₃Dichloromethane1-2 hoursExpected to be high (80-95%) based on reactivity of acyl chlorides.High (predominantly para)Based on analogous reactions[4]

Experimental Protocols

Detailed methodologies for the Friedel-Crafts acylation of anisole with different acylating agents are provided below. These protocols are designed to be comparable, using aluminum chloride as the Lewis acid catalyst.

Protocol 1: Acylation of Anisole with Acetyl Chloride

Materials:

  • Anisole (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition of anisole, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Protocol 2: Acylation of Anisole with Benzoyl Chloride

This protocol is analogous to Protocol 1, with the substitution of acetyl chloride with benzoyl chloride (1.1 eq). The reaction time may need to be extended, and this should be monitored by TLC.

Protocol 3: Acylation of Anisole with Acetic Anhydride

Materials:

  • Anisole (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Slowly add acetic anhydride (1.5 eq) dropwise to the stirred suspension at 0°C.

  • After the addition is complete, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Follow the quenching, workup, and purification steps (6-10) as described in Protocol 1.

Protocol 4: Acylation of Anisole with this compound

This protocol is analogous to Protocol 1, with the substitution of acetyl chloride with this compound (1.1 eq). The reaction progress should be monitored by TLC to determine the optimal reaction time.

Biological Significance and Signaling Pathways

Derivatives of (4-Methylphenoxy)acetic acid have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer and anti-inflammatory properties.[5][6][7] Recent studies have shown that certain phenoxyacetic acid derivatives can exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway.[8][9] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.

The diagram below illustrates the simplified PI3K/Akt signaling pathway and the putative point of inhibition by phenoxyacetic acid derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition inhibits Bad, Casp9 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Phenoxyacetic_Derivative (4-Methylphenoxy)acetyl Derivative Phenoxyacetic_Derivative->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by (4-Methylphenoxy)acetyl derivatives.

Safety and Handling

A critical aspect of the cost-benefit analysis is the safety profile of each acylating agent. Acyl chlorides and acid anhydrides are reactive and require careful handling.

Acylating AgentKey HazardsRecommended Handling Precautions
This compound Corrosive, moisture sensitive.Handle in a fume hood, wear appropriate PPE (gloves, safety glasses, lab coat). Avoid contact with water. Store under inert gas.
Acetyl Chloride Highly flammable, corrosive, volatile, reacts violently with water.Work exclusively in a well-ventilated fume hood. Use spark-proof equipment. Keep away from water and sources of ignition. Wear appropriate PPE.[10]
Benzoyl Chloride Corrosive, lachrymator (causes tearing).Handle in a fume hood. Avoid inhalation of vapors. Wear appropriate PPE.
Acetic Anhydride Corrosive, combustible.Handle in a fume hood. Avoid contact with skin and eyes. Keep away from heat and open flames.

Conclusion

The selection of an acylating agent requires a multifaceted analysis that extends beyond simple reagent cost.

  • For routine acetylations where cost is a primary driver, acetyl chloride and acetic anhydride remain the reagents of choice due to their low price and high reactivity. However, their hazardous nature necessitates stringent safety protocols.

  • Benzoyl chloride offers a balance of reactivity and handling properties for the introduction of a benzoyl moiety.

  • This compound , while more expensive, provides a direct route to a class of compounds with proven biological activity. For researchers in drug discovery and medicinal chemistry, the higher initial cost can be justified by the potential for synthesizing novel therapeutic agents that target specific cellular pathways, such as the PI3K/Akt pathway.

Ultimately, the optimal acylating agent will depend on the specific synthetic goal, budgetary constraints, and the safety infrastructure available to the researcher. This guide provides a framework for making an informed decision based on a comprehensive evaluation of these key factors.

References

Safety Operating Guide

Safe Disposal of (4-Methylphenoxy)acetyl chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of reactive chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (4-Methylphenoxy)acetyl chloride, a corrosive and water-reactive acyl chloride. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with waste disposal regulations.

This compound is a reactive compound that causes severe skin burns and eye damage.[1] It reacts with water and other nucleophiles, such as alcohols and amines.[2] The primary hazard associated with its disposal is its violent reaction with water, which produces (4-methylphenoxy)acetic acid and corrosive hydrochloric acid gas.[2] Therefore, a controlled neutralization process is required before it can be discarded as hazardous waste.

Key Safety and Handling Information

Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

All handling and disposal procedures should be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any fumes that may be generated.[3] An emergency eyewash station and safety shower must be readily accessible.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Hazard Classification Skin Corrosion/Irritation, Category 1B

Experimental Protocol for Neutralization and Disposal

The following step-by-step protocol details the safe neutralization of this compound through controlled hydrolysis. This procedure should be performed in a chemical fume hood.

Materials:

  • This compound waste

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer

  • Ice bath

  • Sodium hydroxide (NaOH) solution (e.g., 2.5 M) or sodium bicarbonate (NaHCO₃) solution

  • pH indicator paper or a calibrated pH meter

  • Appropriate hazardous waste container

Procedure:

  • Preparation of Neutralizing Solution: In the three-necked flask, place a sufficient volume of a cold neutralizing solution, such as 2.5 M sodium hydroxide. The amount of neutralizing solution should be in excess of the molar amount of this compound to be neutralized. Begin stirring the solution in an ice bath to maintain a low temperature.

  • Slow Addition of Acyl Chloride: Carefully and slowly add the this compound waste to the stirred, cold neutralizing solution dropwise using the dropping funnel. The slow addition is crucial to control the exothermic reaction and prevent a violent reaction or excessive fuming.[3]

  • Temperature Monitoring: Monitor the temperature of the reaction mixture closely. If the temperature rises significantly, pause the addition to allow the mixture to cool.

  • Completion of Reaction: After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes to ensure the reaction has gone to completion.

  • Neutralization Confirmation: Once the reaction is complete, check the pH of the solution using pH paper or a pH meter. The desired pH should be between 6 and 8. If the solution is still acidic, add more of the basic neutralizing solution until the desired pH is reached. If the solution is too basic, it can be neutralized with a dilute acid (e.g., hydrochloric acid).

  • Waste Collection: The neutralized aqueous solution should be transferred to a properly labeled hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific guidelines on the final disposal of this waste stream.

  • Decontamination: All glassware and equipment that came into contact with this compound should be thoroughly rinsed with a suitable solvent (e.g., acetone) in the fume hood. The rinsate should also be collected as hazardous waste. Following the solvent rinse, the glassware can be washed with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe disposal of this compound.

G cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal ppe Don Appropriate PPE fume_hood Work in a Chemical Fume Hood ppe->fume_hood neutralizing_agent Prepare Cold Neutralizing Solution (e.g., 2.5M NaOH) fume_hood->neutralizing_agent add_waste Slowly Add this compound Waste to Neutralizing Solution neutralizing_agent->add_waste monitor_temp Monitor and Control Temperature add_waste->monitor_temp stir Stir for 30 minutes monitor_temp->stir check_ph Check pH (Target: 6-8) stir->check_ph waste_container Transfer to Labeled Hazardous Waste Container check_ph->waste_container decontaminate Decontaminate Glassware waste_container->decontaminate contact_ehs Consult Institutional EHS for Pickup decontaminate->contact_ehs

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling (4-Methylphenoxy)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemicals like (4-Methylphenoxy)acetyl chloride. This guide provides essential, immediate safety protocols and logistical information for its handling and disposal.

This compound is a corrosive and reactive compound that demands strict adherence to safety procedures to prevent harm to personnel and laboratory infrastructure. It can cause severe skin burns and eye damage.[1][2] The following information outlines the necessary personal protective equipment (PPE), handling procedures, and emergency responses.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/Face Tightly fitting safety goggles and a face shieldMust be worn at all times when handling the chemical to protect against splashes.[2][3][4]
Skin Chemical-resistant gloves (e.g., Butyl rubber), Flame-retardant and antistatic protective clothingInspect gloves for integrity before each use.[5] Protective clothing should cover all exposed skin.[3]
Respiratory Full-face respirator with multi-purpose combination respirator cartridgesTo be used in the absence of or as a backup to engineering controls like a chemical fume hood.[6]

Safe Handling and Storage

Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.

AspectProcedure
Engineering Controls All handling operations must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
Handling Use non-sparking tools and explosion-proof equipment.[8] Ground and bond all containers and receiving equipment to prevent static discharge.[5] Handle under an inert gas atmosphere as it reacts violently with water.[6]
Storage Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6] Keep containers tightly closed and upright to prevent leakage.[6] Store separately from incompatible materials such as oxidizing agents, strong bases, and alcohols.[6][9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

EmergencyFirst Aid and Spill Response
Skin Contact Immediately remove all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[7] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air.[7] If the person is not breathing, provide artificial respiration.[7] Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[7]
Spill Evacuate the area and eliminate all ignition sources. Wear appropriate PPE.[7] Absorb the spill with an inert, non-combustible material (e.g., sand, earth).[10] Collect the absorbed material into a suitable, tightly closed container for disposal.[10] Do not use water to clean up the spill.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous waste in accordance with all local, regional, and national regulations.[7] Do not dispose of down the drain.
Contaminated Materials All contaminated items (e.g., gloves, absorbent materials) must be collected in a sealed, labeled container and disposed of as hazardous waste.[6]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

G A Step 1: Preparation - Don appropriate PPE - Ensure fume hood is operational - Prepare all necessary equipment B Step 2: Handling - Work within the fume hood - Ground and bond equipment - Dispense chemical under inert gas A->B C Step 3: Post-Handling - Securely close container - Decontaminate work area and equipment B->C D Step 4: Waste Disposal - Collect all waste in labeled, sealed containers - Dispose of as hazardous waste C->D E Step 5: Doffing PPE - Remove PPE in the correct order - Wash hands thoroughly D->E

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.